2-Chloro-4-aminopyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBDZVNGCNTELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323289 | |
| Record name | 4-Amino-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-50-9 | |
| Record name | 7461-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-4-aminopyrimidine CAS number and properties
An In-Depth Technical Guide to 2-Chloro-4-aminopyrimidine: Synthesis, Properties, and Applications in Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique electronic and structural characteristics, conferred by the pyrimidine core substituted with both an electron-withdrawing chloro group and an electron-donating amino group, make it a versatile precursor for a multitude of complex molecular architectures. This guide provides an in-depth examination of this compound, covering its fundamental chemical and physical properties, detailed synthesis protocols, key reactivity patterns, and significant applications, with a particular focus on its role in the development of novel therapeutic agents. Safety protocols and handling procedures are also thoroughly addressed to ensure its effective and safe utilization in a research setting.
Core Compound Identification and Properties
This compound, also known as 4-chloro-2-pyrimidinamine, is a solid organic compound whose strategic importance is rooted in its bifunctional nature. The chlorine atom at the 2-position serves as a reactive leaving group for nucleophilic substitution, while the amino group at the 4-position can be a site for further derivatization or can act as a key hydrogen bond donor in biological interactions.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing researchers with the essential data for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄ClN₃ | [3][4] |
| Molecular Weight | 129.55 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 155-160 °C (decomposes) | [3] |
| Boiling Point | 314.6 ± 34.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| InChI Key | DBGFGNCFYUNXLD-UHFFFAOYSA-N | [1] |
| SMILES | Nc1nccc(Cl)n1 | [2] |
| Storage Temperature | 2-8°C |
Synthesis Methodologies: A Practical Guide
The synthesis of this compound is well-established, with primary routes starting from readily available precursors. The choice of method often depends on the desired scale, purity requirements, and available laboratory infrastructure. Below are two field-proven protocols.
Method 1: Chlorination of Isocytosine
This method leverages the conversion of a hydroxyl group in isocytosine (2-aminopyrimidin-4-one) to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a classic and robust transformation for pyrimidine cores.
Experimental Protocol:
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Charge the flask with phosphorus oxychloride (POCl₃) followed by the portion-wise addition of isocytosine.
-
Initial Heating: Stir the mixture and heat to 80°C. Maintain this temperature for 1 hour. This initial phase allows for the formation of a chlorophosphate intermediate.
-
Reflux: Increase the temperature to 120°C and maintain a steady reflux for 3 hours to drive the conversion to completion. During this step, HCl gas is evolved and should be scrubbed through an aqueous trap.[5]
-
Work-up:
-
After reflux, cool the reaction mixture and carefully distill off the excess POCl₃ under reduced pressure.
-
Slowly and cautiously add the concentrated reaction liquid dropwise into a beaker of ice water, ensuring the temperature does not exceed 40°C. This hydrolyzes any remaining POCl₃.
-
Perform multiple extractions of the aqueous solution with dichloromethane (DCM).
-
-
Purification:
-
Combine the organic (DCM) layers. Add activated carbon to decolorize the solution and filter.
-
Remove the DCM from the filtrate by heating to 40-60°C.
-
Add ethanol to the residue and stir for 1 hour.
-
Cool the mixture to below 0°C and allow crystallization to occur over 2 hours.
-
Collect the resulting white solid product by filtration. The reported yield is approximately 76.4%.[5]
-
Method 2: Amination of 2,4-Dichloropyrimidine
This approach involves the regioselective nucleophilic substitution of one chlorine atom on 2,4-dichloropyrimidine with ammonia. The C4 position is generally more reactive towards nucleophilic attack than the C2 position, allowing for selective amination.
Experimental Protocol:
-
Setup: In a three-necked flask equipped with a reflux condenser and stirrer, add 2,4-dichloropyrimidine.
-
Reaction: Add aqueous ammonia to the flask. Stir the mixture and heat to reflux for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate to collect the crude product.
-
-
Purification:
-
Wash the crude solid sequentially with ethanol and water.
-
Recrystallize the product from a mixture of dichloromethane and petroleum ether (1:1 v/v).
-
Dry the purified crystals to obtain a white solid. This method reports a higher yield of approximately 84.4%.[5]
-
Synthesis Workflow Diagram
Caption: Overview of the two primary synthesis pathways.
Applications in Medicinal Chemistry and Drug Development
This compound is a highly valued intermediate in the synthesis of biologically active molecules.[5] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antibacterial, and antiviral activities.[6]
Role as a Scaffold for Kinase Inhibitors
The pyrimidine ring is a well-known "privileged scaffold" that can mimic the purine core of ATP, allowing pyrimidine derivatives to act as competitive inhibitors for a wide range of protein kinases. The 2-amino group often forms critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket. The 4-position, following displacement of the chloro group, provides a vector for introducing substituents that can target specific regions of the kinase, thereby conferring selectivity and potency.
Precursor for Anticancer Agents
Research has shown that derivatives of this compound can function as potent tubulin polymerization inhibitors, a key mechanism for anticancer drugs.[7] By reacting this compound with various substituted amines, libraries of compounds can be synthesized and screened for antiproliferative activity against cancer cell lines.[8] For example, studies have demonstrated that certain derivatives can induce G2/M phase arrest in the cell cycle, disrupt microtubule networks, and trigger apoptosis in cancer cells.[7]
General Reaction Pathway for Derivatization
The most common reaction involving this compound is the nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom is readily displaced by a variety of nucleophiles, particularly amines.
Sources
- 1. 2-Amino-4-chloropyrimidine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-Amino-4-chloropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 3. 2-Amino-4-chloropyrimidine | CAS#:3993-78-0 | Chemsrc [chemsrc.com]
- 4. 2-Amino-4-chloropyrimidine | C4H4ClN3 | CID 223332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of new this compound and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Chloro-4-aminopyrimidine: Properties, Synthesis, and Applications
Abstract
This technical guide offers a comprehensive examination of 2-Chloro-4-aminopyrimidine, a pivotal heterocyclic building block in contemporary drug discovery and development. Addressed to an audience of researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delineates the core physical and chemical properties of this compound. It provides a detailed narrative on its synthesis, reactivity, and the causality behind its versatile applications, particularly as a scaffold for kinase inhibitors. The guide integrates field-proven insights with rigorous scientific data, including detailed experimental protocols and analytical characterization, to ensure both technical accuracy and practical utility.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 7461-50-9) is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of a multitude of biologically active molecules.[1] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of many therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA. The specific arrangement of a reactive chlorine atom at the 2-position and an amino group at the 4-position on the pyrimidine ring provides synthetic chemists with two distinct points for chemical elaboration. This structural motif is particularly prevalent in the design of kinase inhibitors, where the pyrimidine core often acts as a hinge-binding element, anchoring the inhibitor to the ATP-binding site of the target kinase. A thorough understanding of the physicochemical properties and reactivity of this compound is therefore essential for its effective utilization in the design and synthesis of next-generation therapeutics.
Physicochemical Properties: A Foundation for Application
The physical and chemical characteristics of this compound dictate its behavior in synthetic and biological environments, influencing factors such as solubility, stability, and reaction kinetics.
| Property | Value | Reference(s) |
| CAS Number | 7461-50-9 | [1][2] |
| Molecular Formula | C₄H₄ClN₃ | [1][2] |
| Molecular Weight | 129.55 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 197-205 °C | [2][3] |
| Solubility | Information not readily available in public sources. | |
| pKa | 2.30 ± 0.10 (Predicted) | [2] |
Chemical Reactivity and Synthetic Versatility
The reactivity of this compound is primarily governed by the electrophilic nature of the C2 carbon, which is rendered susceptible to nucleophilic attack by the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine substituent.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the 2-position is a labile leaving group, making SNAr reactions the most significant and widely utilized transformation of this molecule. This reactivity allows for the introduction of a diverse array of functional groups, which is a cornerstone of modern medicinal chemistry library synthesis.
Mechanism: The SNAr reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring.
Common Nucleophiles:
-
Amines: A vast range of primary and secondary amines can be employed to generate 2-amino-substituted pyrimidines. This is a key strategy in the development of kinase inhibitors, where the introduced amine can form critical hydrogen bonds with the hinge region of the kinase.
-
Alcohols and Phenols: Alkoxides and phenoxides react to form the corresponding ether derivatives.
-
Thiols: Thiolates can be used to introduce thioether linkages.
Caption: Generalized workflow for the SNAr reaction at the C2-position of this compound.
Other Reactions
While SNAr at the C2-position is predominant, the amino group at the 4-position can also undergo reactions such as acylation, alkylation, and sulfonylation, although these typically require careful selection of reaction conditions to ensure selectivity.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the controlled ammonolysis of 2,4-dichloropyrimidine. This reaction can produce a mixture of isomers, necessitating careful purification.
Materials:
-
2,4-Dichloropyrimidine
-
28% w/v Aqueous ammonium hydroxide solution
-
Chloroform
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 g, 6.7 mmol), add 28% w/v aqueous ammonium hydroxide solution (20 mL).[2]
-
Stir the reaction mixture at room temperature overnight.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent by distillation under reduced pressure.[2]
-
Dry the obtained residue.
-
Purify the residue by flash column chromatography on silica gel using a chloroform solution containing 2-10% ethanol as the eluent to separate 2-amino-4-chloropyrimidine and the desired this compound.[2]
-
The typical yield for this compound is approximately 69% (600 mg).[2]
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is a critical tool for confirming the structure. A representative ¹H NMR spectrum can be found on ChemicalBook for CAS 7461-50-9.[4]
-
¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon framework of the molecule.
-
Mass Spectrometry: Confirms the molecular weight of the compound (129.55 g/mol ).
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as N-H stretches for the amine and C-Cl stretches.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Classification: Harmful if swallowed and causes serious eye irritation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5][6]
-
Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[5][6]
-
Storage: Keep in a dark place, sealed in a dry, room-temperature environment.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[6]
Conclusion
This compound is a molecule of significant strategic importance in the field of medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, dominated by nucleophilic aromatic substitution at the C2-position, make it an invaluable building block for the synthesis of diverse and complex molecules, particularly in the pursuit of novel kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, properties, and handling, offering a solid foundation for its effective and safe utilization in research and development.
References
Sources
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- 2. 4-Amino-2-chloropyrimidine | 7461-50-9 [chemicalbook.com]
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- 4. 4-Amino-2-chloropyrimidine(7461-50-9) 1H NMR spectrum [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 2-Chloro-4-aminopyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-chloro-4-aminopyrimidine, a key intermediate in pharmaceutical synthesis. While direct quantitative solubility data for this compound is not extensively available in published literature, this guide offers a robust framework for its determination. By examining the physicochemical properties of this compound and the solubility of structurally related compounds, we provide critical insights into its expected behavior in various organic solvents. Furthermore, this document details rigorous, step-by-step experimental protocols for the accurate determination of its solubility, empowering researchers to generate reliable data for their specific applications. This guide is designed to be a practical resource for scientists in drug discovery and development, process chemistry, and formulation science, enabling informed solvent selection and optimization of synthetic and crystallization processes.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It is a critical physicochemical property that influences a multitude of processes, from synthesis and purification to formulation and bioavailability. For a key building block like this compound, which is integral to the synthesis of numerous therapeutic agents, a thorough understanding of its solubility in organic solvents is paramount.[1]
In the realm of synthetic chemistry, solvent selection directly impacts reaction kinetics, yield, and purity. Inefficient dissolution of a starting material can lead to incomplete reactions and the formation of impurities. Subsequently, during work-up and purification, solubility dictates the choice of solvents for extraction, precipitation, and crystallization, all of which are crucial for isolating the desired compound with high purity.
From a formulation perspective, the solubility of the final API is a key determinant of its bioavailability. Poorly soluble compounds often exhibit low absorption in the gastrointestinal tract, leading to reduced therapeutic efficacy. Therefore, understanding the solubility of intermediates like this compound can inform strategies for salt formation or the development of amorphous solid dispersions to enhance the solubility of the final drug product.
This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing researchers with the necessary tools to make informed decisions in their daily work.
Physicochemical Properties of this compound
To understand the solubility of this compound, it is essential to first examine its molecular structure and key physicochemical properties. These properties provide a theoretical basis for predicting its interactions with different organic solvents.
| Property | Value | Source |
| Molecular Formula | C₄H₄ClN₃ | [PubChem CID: 77598] |
| Molecular Weight | 129.55 g/mol | [PubChem CID: 77598] |
| Melting Point | 155-160 °C (decomposes) | [Sigma-Aldrich] |
| pKa | 3.55 ± 0.10 (Predicted) | [ChemicalBook] |
| LogP | 0.58 | [Chemsrc] |
| Appearance | White to off-white solid | [ChemicalBook] |
The structure of this compound features a pyrimidine ring, a halogen substituent (chloro), and an amino group. The nitrogen atoms in the pyrimidine ring and the amino group can act as hydrogen bond acceptors, while the amino group can also act as a hydrogen bond donor. The presence of the polar amino group suggests the potential for solubility in polar solvents. However, the overall polarity of the molecule is influenced by the nonpolar pyrimidine ring and the chloro substituent. The LogP value of 0.58 indicates a relatively balanced hydrophilic-lipophilic character.
Expected Solubility Profile: Insights from a Structurally Related Analog
While specific quantitative solubility data for this compound is scarce in the public domain, valuable insights can be gleaned from studies on structurally similar compounds. A comprehensive study on 2-amino-4-chloro-6-methoxypyrimidine provides an excellent proxy for understanding the expected solubility trends.[2] The primary structural difference is the presence of a methoxy group at the 6-position of the pyrimidine ring.
A study on this analog revealed its solubility in a range of organic solvents at various temperatures.[2] The mole fraction solubility of 2-amino-4-chloro-6-methoxypyrimidine was found to increase with temperature in all tested solvents, a common trend for the dissolution of solid solutes.[2][3]
At a given temperature, the solubility of 2-amino-4-chloro-6-methoxypyrimidine in different solvents was observed to follow the order:
N,N-dimethylformamide (DMF) > 1,4-Dioxane > Acetone > Ethyl Acetate > Chloroform > Acetonitrile ≈ n-Propanol > Ethanol ≈ Isopropanol > Methanol > Toluene > Ethylbenzene [2]
This trend highlights the importance of solvent polarity and hydrogen bonding capacity. The high solubility in DMF, a polar aprotic solvent with a high hydrogen bond accepting capability, is noteworthy. The moderate solubility in ketones (acetone), esters (ethyl acetate), and alcohols (propanol, ethanol, methanol) is also consistent with the presence of polar functional groups in the solute. The lower solubility in nonpolar aromatic hydrocarbons like toluene and ethylbenzene is expected.
Based on this data, it is reasonable to hypothesize that this compound will exhibit a similar solubility trend, with higher solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents.
Experimental Determination of Solubility: A Practical Guide
Given the absence of comprehensive published data, the experimental determination of solubility is a critical step for any researcher working with this compound. The following sections provide detailed, step-by-step protocols for two widely accepted methods: the Gravimetric Method and an HPLC-based method.
The Gravimetric Method (Isothermal Saturation)
This is a straightforward and reliable method for determining the equilibrium solubility of a solid in a solvent.[4][5]
Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the amount of dissolved solute in a known aliquot of the saturated solution is determined by evaporating the solvent and weighing the residue.
Experimental Workflow:
Caption: Workflow for the Gravimetric Determination of Solubility.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of the desired organic solvent. An excess of solid should be visible at the bottom of the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or on a magnetic stirrer with a water bath to maintain a constant temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a few hours to allow the excess solid to settle.
-
For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Aliquot Transfer:
-
Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette.
-
Transfer the aliquot to a pre-weighed, clean, and dry vial.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a gentle stream of nitrogen.
-
-
Weighing of Residue:
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and to prevent moisture absorption.
-
Weigh the vial containing the dried solute on an analytical balance.
-
-
Calculation:
-
The solubility (S) in mg/mL is calculated using the following formula: S (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot
-
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a highly sensitive and accurate technique for determining solubility, especially for compounds with low solubility or when only small amounts of material are available.[6][7]
Principle: A saturated solution is prepared and filtered, and the concentration of the solute in the filtrate is determined by HPLC using a pre-established calibration curve.
Experimental Workflow:
Caption: Workflow for HPLC-based Solubility Determination.
Step-by-Step Protocol:
-
HPLC Method Development:
-
Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (usually the mobile phase).
-
Inject these standards into the HPLC system and record the corresponding peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Preparation and Equilibration of Saturated Solution:
-
Follow steps 1 and 2 of the Gravimetric Method to prepare and equilibrate the saturated solution.
-
-
Sample Preparation and Analysis:
-
Withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.
-
Theoretical Factors Influencing Solubility
The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[8][9] The principle of "like dissolves like" is a useful qualitative guide.
Key Factors:
-
Polarity: Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound has both polar (amino group, nitrogen heterocycles) and nonpolar (pyrimidine ring, chloro group) characteristics, suggesting it will have some degree of solubility in a range of solvents.
-
Hydrogen Bonding: The ability of this compound to act as both a hydrogen bond donor and acceptor is a significant factor. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are likely to be effective at dissolving this compound.
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solute.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid state is a critical factor. A higher crystal lattice energy will generally lead to lower solubility, as more energy is required to break apart the crystal structure.
Conclusion
While direct quantitative solubility data for this compound remains to be extensively published, this technical guide provides a comprehensive framework for its determination and understanding. By leveraging data from structurally similar compounds and employing the detailed experimental protocols provided, researchers can confidently and accurately measure the solubility of this important pharmaceutical intermediate in a variety of organic solvents. A thorough understanding of its solubility profile is an invaluable asset in the development of efficient and robust synthetic processes and in the rational design of new therapeutic agents.
References
- Yao, G., et al. (2017). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
- PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
- Kruse, A., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(15), 3559-3565. [Link]
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 344-347. [Link]
- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
- Chemsrc. (n.d.). 2-Amino-4-chloropyrimidine. Chemsrc. [Link]
- Future University College of Pharmacy. (n.d.). Determination of Solubility by Gravimetric Method. Future University. [Link]
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
- PubChem. (n.d.). 2-Amino-4-chloropyrimidine.
- BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S. [Link]
- Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]
- Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(10), 2699. [Link]
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]
- Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]
- Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]
- ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.
- ResearchGate. (n.d.).
- Al-Ghorbani, M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(5), 1563. [Link]
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stability and storage conditions for 2-Chloro-4-aminopyrimidine
An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-4-aminopyrimidine
Introduction: The Critical Role of a Versatile Intermediate
This compound (CAS No. 3993-78-0), also known as 2-Amino-4-chloropyrimidine, is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research and development. Its unique structure, featuring a pyrimidine core functionalized with both a reactive chloro group and a nucleophilic amino group, makes it an essential precursor in the synthesis of a wide array of biologically active molecules.[1] The integrity of this starting material is paramount; its degradation can compromise reaction yields, introduce impurities, and ultimately impact the safety and efficacy of the final product.
This guide provides a comprehensive analysis of the chemical stability of this compound. Moving beyond simple storage recommendations, we will explore the fundamental principles governing its degradation, grounded in its molecular structure. We will detail the likely pathways of decomposition—hydrolysis, oxidation, photolysis, and thermal stress—and provide field-proven protocols for storage, handling, and stability assessment. This document is intended to equip researchers, process chemists, and quality control analysts with the expertise to maintain the purity and reactivity of this critical reagent.
Physicochemical Properties: A Foundation for Stability Assessment
A thorough understanding of the compound's physical and chemical properties is the first step in developing a robust storage and handling strategy. These characteristics dictate its behavior under various environmental conditions.
| Property | Value | Source(s) |
| CAS Number | 3993-78-0 | [2][3] |
| Molecular Formula | C₄H₄ClN₃ | [2][3] |
| Molecular Weight | 129.55 g/mol | [2][3] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 155-160 °C (with decomposition) | [3] |
| Assay | ≥97-98% | [1][3] |
| Functional Groups | Chloro, Amino | [3] |
| Storage Class | 11 (Combustible Solids) | [3] |
Chemical Stability Profile & Potential Degradation Pathways
The stability of this compound is governed by the reactivity of its functional groups. The electron-deficient nature of the pyrimidine ring makes the chloro-substituent susceptible to nucleophilic attack, while the amino group and ring nitrogens are potential sites for oxidation.
Hydrolytic Degradation
Hydrolysis represents the most significant and probable non-photochemical degradation pathway for this compound. The carbon atom attached to the chlorine is activated towards nucleophilic substitution due to the electron-withdrawing effect of the two ring nitrogen atoms.
-
Mechanism : The primary mechanism is nucleophilic aromatic substitution (SNAr), where a water molecule attacks the C2 carbon, leading to the displacement of the chloride ion. This reaction is often catalyzed by acidic or basic conditions. The instability of similar chloropyrimidines in aqueous or moist environments is well-documented, underscoring the risk of hydrolysis.[4][5]
-
Primary Degradant : The expected product of hydrolysis is 4-Amino-2-hydroxypyrimidine (Isocytosine), where the chloro group is replaced by a hydroxyl group. This transformation eliminates the key reactive site for many subsequent synthetic steps.
Oxidative Degradation
The molecule possesses multiple sites susceptible to oxidation, including the exocyclic amino group and the endocyclic nitrogen atoms.
-
Mechanism : One-electron oxidation can lead to the formation of radical cations, which may initiate further decomposition.[6][7] More commonly, chemical oxidation (e.g., by peroxide radicals or strong oxidizing agents) can occur. The ring nitrogen atoms can be converted to N-oxides, a known transformation for pyrimidine systems.[8] The amino group itself can also be oxidized.
-
Potential Degradants : Potential products include This compound N-oxides and other oxidized species. The formation of these impurities can alter the compound's reactivity and introduce toxicological concerns.
Photolytic Degradation
Chlorinated aromatic and heteroaromatic compounds are often susceptible to photodegradation. Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to induce decomposition.
-
Mechanism : The mechanism of photodegradation for chlorinated organics typically involves the homolytic cleavage of the carbon-chlorine bond to form radical species.[9] These highly reactive radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradants.
-
Precaution : To prevent photolysis, the compound must be stored in light-resistant containers.
Thermal Degradation
As indicated by its melting point, this compound decomposes upon heating to 155-160 °C.[3] While stable at recommended storage temperatures, prolonged exposure to elevated temperatures, even below the decomposition point, can accelerate other degradation pathways like hydrolysis and oxidation.
Caption: Potential Degradation Pathways for this compound.
Recommended Storage and Handling Conditions
A multi-faceted approach is required to preserve the integrity of this compound, focusing on strict control of temperature, moisture, light, and atmospheric conditions.
Summary of Storage Recommendations
| Parameter | Condition | Rationale & Causality | Source(s) |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Minimizes thermal energy, slowing the rate of all potential degradation reactions (hydrolysis, oxidation). | [2][3] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Displaces atmospheric oxygen and moisture, directly preventing oxidative degradation and hydrolysis. | [4][5] |
| Light | Amber or Opaque Container | Blocks UV and visible light, preventing the initiation of photolytic degradation pathways. | [2] |
| Container | Tightly Sealed | Prevents the ingress of atmospheric moisture and oxygen, which are key drivers of degradation. | [2] |
| Incompatibilities | Strong Oxidizing Agents, Water/Moisture | Reacts directly with the compound, leading to rapid decomposition. | [4][5] |
Workflow for Optimal Handling and Storage
Adherence to a systematic workflow from receipt to final use is crucial for maintaining compound quality.
Sources
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- 6. Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-4-aminopyrimidine spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-aminopyrimidine
This guide provides a detailed exploration of the spectroscopic profile of this compound (CAS No: 3993-78-0), a key heterocyclic intermediate in pharmaceutical and materials science research.[1] We will delve into the practical and theoretical aspects of its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus extends beyond raw data to encompass the causal reasoning behind experimental design and data interpretation, ensuring a robust and validated understanding of the molecule's structure and properties.
Molecular Overview and Structural Rationale
This compound, with the molecular formula C₄H₄ClN₃ and a molecular weight of approximately 129.55 g/mol , is a substituted pyrimidine ring.[2] The pyrimidine core is fundamental to numerous biological molecules, and its derivatives are a cornerstone in drug discovery.[3][4] Understanding the precise placement and electronic influence of the chloro and amino substituents is critical for predicting its reactivity and biological activity. Spectroscopic analysis provides the definitive confirmation of this structure.
The structural arrangement—a primary amine at position 4 and a chloro group at position 2—creates a distinct electronic environment that is directly interrogated by the spectroscopic techniques discussed herein.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For heterocyclic systems like this compound, NMR provides unambiguous information about the substitution pattern and electronic nature of the ring.[5][6]
¹H NMR Spectroscopy: Data and Interpretation
The proton NMR spectrum is anticipated to be relatively simple, showing distinct signals for the two aromatic protons and the amine protons. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the substituents.
Expertise & Experience: The choice of a deuterated solvent like DMSO-d₆ is deliberate. Its ability to engage in hydrogen bonding with the amine protons slows down their exchange rate, often resulting in sharper, more observable N-H signals compared to a less interactive solvent like CDCl₃.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-6 | ~8.1 - 8.3 | Doublet (d) | ~5.5 - 6.0 | Deshielded by the adjacent ring nitrogen (N1). Coupled to H-5. |
| H-5 | ~6.6 - 6.8 | Doublet (d) | ~5.5 - 6.0 | Shielded by the electron-donating amino group at C4. Coupled to H-6. |
| NH₂ | ~6.5 - 7.5 | Broad Singlet (br s) | N/A | Chemical shift is variable and depends on concentration and temperature. Broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum provides insight into the carbon backbone. The chemical shifts are highly sensitive to the electronic effects of the attached substituents (Cl and NH₂) and the ring nitrogens.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 | ~158 - 162 | Attached to an electronegative chlorine and two nitrogens. |
| C-4 | ~162 - 166 | Attached to the amino group and two nitrogens, significantly influenced by their electronic effects. |
| C-6 | ~155 - 159 | Deshielded by the adjacent ring nitrogen (N1). |
| C-5 | ~105 - 110 | Shielded by the electron-donating effect of the C4-amino group. |
Experimental Protocol for NMR Data Acquisition
Trustworthiness: This protocol incorporates system suitability checks and standardized parameters to ensure data is reproducible and of high quality.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquisition time: ~3 seconds.
-
Pulse width: Calibrated 90° pulse.
-
Relaxation delay: 5 seconds (to allow for full relaxation of protons, ensuring quantitative integrity).
-
Number of scans: 16 (increase for dilute samples).
-
-
¹³C NMR:
-
Set the spectral width to cover a range of 0-180 ppm.
-
Use a proton-decoupled sequence (e.g., zgpg30) to simplify the spectrum to singlets.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] For this compound, IR is particularly useful for confirming the presence of the primary amine (N-H) and the aromatic C-Cl bond.
Data Interpretation:
-
N-H Stretching: Primary amines characteristically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[8]
-
N-H Bending: An N-H "scissor" bending vibration is expected in the 1650-1580 cm⁻¹ region.[8]
-
Aromatic Ring Stretching: C=C and C=N stretching vibrations within the pyrimidine ring typically appear in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretching: The C-Cl stretch is expected in the fingerprint region, typically around 800-600 cm⁻¹.
Predicted IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
|---|---|---|---|
| N-H | ~3450 and ~3350 | Medium, Sharp | Asymmetric & Symmetric Stretch |
| N-H | ~1640 | Medium-Strong | Scissor Bending |
| C=N, C=C | ~1580, ~1550 | Strong | Ring Stretching |
| C-N | ~1340 | Medium | Aromatic Amine Stretch |
| C-Cl | ~780 | Medium-Strong | Stretch |
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
Expertise & Experience: The ATR technique is chosen for its simplicity and minimal sample preparation, making it ideal for rapid analysis of solid samples.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity and structure.[3] The fragmentation of pyrimidines is often dictated by the substituents on the ring.[9][10]
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z Value | Predicted Identity | Rationale |
|---|---|---|
| 129/131 | [M]⁺˙ (Molecular Ion) | The presence of two peaks in a ~3:1 ratio is the characteristic isotopic signature of a single chlorine atom. This is a definitive piece of evidence. |
| 102/104 | [M - HCN]⁺˙ | A common fragmentation pathway for pyrimidine rings is the loss of hydrogen cyanide. |
| 94 | [M - Cl]⁺ | Loss of the chlorine radical. |
| 67 | [C₃H₃N₂]⁺ | Further fragmentation of the ring after initial losses. |
Fragmentation Pathway Visualization
Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Protocol for MS Data Acquisition
Trustworthiness: This protocol specifies standard conditions for EI-MS, which are widely accepted for generating reproducible fragmentation patterns for small molecules.[3]
-
Sample Introduction:
-
Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a Gas Chromatograph (GC-MS) if sample volatility and purity allow.
-
-
Ionization:
-
Utilize Electron Ionization (EI) as the ionization method.
-
Set the electron energy to a standard value of 70 eV. This energy level is sufficient to cause reproducible fragmentation and is standard across most libraries for comparison.[3]
-
-
Mass Analysis:
-
Set the ion source temperature to approximately 200°C.[3]
-
Scan a mass range appropriate for the compound, for example, m/z 40-200.
-
A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙) and confirm the isotopic pattern for chlorine.
-
Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.
-
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for structural confirmation. The predicted data, rooted in established spectroscopic principles for heterocyclic compounds, serves as a reliable benchmark for researchers. By following the detailed experimental protocols, scientists can generate high-quality, reproducible data essential for advancing research and development in the pharmaceutical and chemical industries.
References
- Benchchem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Unknown. Mass spectral fragmentation modes of pyrimidine derivatives.
- Unknown. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- IEEE Xplore. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds.
- Canadian Science Publishing. The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives.
- ACS Publications. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.
- Unknown. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.
- Chemsrc. 2-Amino-4-chloropyrimidine | CAS#:3993-78-0.
- ChemicalBook. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum.
- NIH PubChem. 2-Amino-4-chloropyrimidine | C4H4ClN3 | CID 223332.
- Unknown. INFRARED SPECTROSCOPY (IR).
- Sigma-Aldrich. 2-Amino-4-chloropyrimidine 97 3993-78-0.
- Unknown. IR Spectroscopy Tutorial: Amines.
- Specac Ltd. Interpreting Infrared Spectra.
- MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- NIH PubChem. 2-Amino-4-chloropyrimidine | C4H4ClN3 | CID 223332.
Sources
- 1. 2-Amino-4-chloropyrimidine | CAS#:3993-78-0 | Chemsrc [chemsrc.com]
- 2. 2-Amino-4-chloropyrimidine | C4H4ClN3 | CID 223332 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
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- 9. article.sapub.org [article.sapub.org]
- 10. sphinxsai.com [sphinxsai.com]
A Guide to the Synthesis of 2-Chloro-4-aminopyrimidine: Mechanism, Protocol, and Field-Proven Insights
This document provides an in-depth technical guide for the synthesis of 2-chloro-4-aminopyrimidine from isocytosine, a critical transformation for producing a versatile intermediate in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone of numerous therapeutic agents, and this compound serves as a key building block for introducing further molecular complexity. This guide moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the critical safety considerations necessary for a successful and safe synthesis.
Core Principles: The Chemistry of Transformation
The conversion of isocytosine to this compound is fundamentally a chlorination reaction, replacing a hydroxyl group with a chlorine atom. However, the nuances of the starting material's structure and the choice of reagent are what dictate the success of the procedure.
The Tautomeric Nature of Isocytosine
Isocytosine (2-aminopyrimidin-4(1H)-one) does not exist as a single static structure. It is in a dynamic equilibrium between its lactam (keto) and lactim (enol) tautomeric forms. In solution, both the amino-oxo and the amino-hydroxy forms are present[1][2][3]. The reactive species for this chlorination is the amino-hydroxy tautomer (2-amino-4-hydroxypyrimidine), as the hydroxyl group is susceptible to conversion into a better leaving group.
Rationale for Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation for several key reasons:
-
Dehydrative Chlorination: It is a powerful dehydrating and chlorinating agent, ideal for converting hydroxyl groups on heterocyclic rings into chlorides.
-
Dual Role: In many preparations, an excess of POCl₃ is used, allowing it to function as both the reactant and the reaction solvent, obviating the need for additional solvents that might interfere with the reaction.[4]
-
Driving Equilibrium: The reaction of POCl₃ with the hydroxyl group is effectively irreversible, which, according to Le Châtelier's principle, drives the tautomeric equilibrium of isocytosine toward the reactive amino-hydroxy form, ensuring the reaction proceeds to completion.
Reaction Mechanism
The chlorination does not proceed by direct displacement of the -OH group. Instead, it follows a well-established two-stage mechanism for the chlorination of hydroxypyrimidines.[5][6]
-
Phosphorylation: The oxygen atom of the isocytosine's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive dichlorophosphate ester intermediate and releases a molecule of hydrogen chloride (HCl). This step converts the poorly-leaving hydroxyl group into an excellent phosphonate leaving group.
-
Nucleophilic Substitution: A chloride ion (Cl⁻), present in the reaction mixture from POCl₃ itself or the generated HCl, then acts as a nucleophile. It attacks the C4 position of the pyrimidine ring, leading to the displacement of the dichlorophosphate group and formation of the final this compound product.
The overall mechanism is visualized in the diagram below.
Sources
- 1. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4-chloropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-4-aminopyrimidine synthesis from 2,4-dichloropyrimidine
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-aminopyrimidine from 2,4-dichloropyrimidine
Introduction
Substituted pyrimidines are fundamental heterocyclic motifs that form the structural core of numerous pharmacologically active compounds, including antibiotics, enzyme inhibitors, and anticancer agents.[1][2] Among the vast array of pyrimidine derivatives, this compound stands out as a critical building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive chlorine atom at the C2 position and a nucleophilic amino group at C4, allows for sequential and site-selective functionalization, making it an invaluable intermediate for constructing complex molecular architectures.
This guide provides a comprehensive technical overview of a robust and widely utilized method for synthesizing this compound: the regioselective amination of 2,4-dichloropyrimidine. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss critical safety considerations, and outline methods for product characterization, offering researchers and drug development professionals a complete resource for producing this key synthetic intermediate.
Reaction Mechanism: The Principles of Regioselective SNAr
The synthesis of this compound from 2,4-dichloropyrimidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[3][4][5] The pyrimidine ring is an electron-deficient heterocycle, and the presence of two electronegative chlorine atoms further depletes the ring of electron density, making it highly susceptible to attack by nucleophiles like ammonia.[3][6]
A crucial aspect of this synthesis is its high regioselectivity. The substitution reaction overwhelmingly favors the C4 position over the C2 position.[6][7][8] This preference can be explained by examining the stability of the intermediate formed during the reaction, known as a Meisenheimer complex.
-
Nucleophilic Attack: The reaction initiates with the attack of the nucleophile (ammonia) on one of the carbon atoms bearing a chlorine atom.
-
Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized negative intermediate (a carbanion). When the attack occurs at the C4 position, the negative charge is effectively delocalized over the ring and, most importantly, onto the N1 nitrogen atom. This delocalization onto a nitrogen atom is more stabilizing than delocalization onto only carbon atoms, which occurs when the attack is at the C2 position.
-
Elimination and Aromaticity Restoration: The intermediate then collapses, ejecting a chloride ion as the leaving group and restoring the aromaticity of the pyrimidine ring to yield the final product.
The greater stability of the Meisenheimer complex formed via C4 attack is the kinetic and thermodynamic driving force for the observed regioselectivity.[3][9]
Caption: SNAr mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust method for the synthesis of this compound, adapted from established procedures.[1] It is designed to be self-validating through clear checkpoints and expected outcomes.
Materials and Equipment
-
Reagents:
-
2,4-Dichloropyrimidine (C₄H₂Cl₂N₂)
-
Aqueous Ammonia (NH₄OH, 28-30%)
-
Ethanol (C₂H₅OH)
-
Deionized Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Petroleum Ether
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
TLC plates (silica gel) and developing chamber
-
Step-by-Step Procedure
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2,4-dichloropyrimidine.
-
Addition of Ammonia: Add aqueous ammonia to the flask. The reaction is typically carried out using an excess of ammonia to serve as both the nucleophile and the base to neutralize the HCl byproduct.
-
Reaction Execution: Stir the mixture vigorously and heat to reflux. Maintain the reflux for 3-5 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored periodically using Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the 2,4-dichloropyrimidine spot and the appearance of a new, more polar product spot indicates reaction progression.[1][10]
-
Isolation of Crude Product: After completion (as determined by TLC), cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the crude product sequentially with generous amounts of cold water and then cold ethanol to remove unreacted starting materials and inorganic salts.[1]
-
Purification by Recrystallization: Dry the crude solid. For higher purity, recrystallize the product from a suitable solvent system, such as a mixture of dichloromethane and petroleum ether.[1] Dissolve the crude product in a minimal amount of hot dichloromethane and slowly add petroleum ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Filter the purified crystals, wash with a small amount of cold petroleum ether, and dry under vacuum to obtain this compound as a white solid.
Caption: Experimental workflow for this compound synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for this synthesis, providing a benchmark for laboratory execution.
| Parameter | Value | Source(s) |
| Starting Material | 2,4-Dichloropyrimidine | [1] |
| Reagent | Aqueous Ammonia | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 3-5 hours | [1] |
| Typical Yield | 80-85% | [1] |
| Appearance | White solid | [1] |
| Melting Point (Reported) | 155-159 °C | [1] |
Product Characterization and Analysis
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure. The 1H NMR spectrum should show distinct signals for the amino protons and the two aromatic protons on the pyrimidine ring, with characteristic chemical shifts and coupling constants.[10][11]
-
Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, particularly the N-H stretches of the primary amine.[11]
-
Melting Point Analysis: A sharp melting point within the expected range (e.g., 155-159 °C) is a strong indicator of high purity.[1]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system confirms the purity of the final product.
Safety and Handling Precautions
Adherence to strict safety protocols is paramount when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[12][13]
-
Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of volatile or hazardous materials.[7]
-
Reagent Hazards:
-
2,4-Dichloropyrimidine: Classified as an irritant. Avoid contact with skin, eyes, and mucous membranes. Prevent inhalation of its dust.[7]
-
Aqueous Ammonia: Corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Handle with extreme care.
-
-
Safe Practices:
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local environmental regulations. Do not pour chemical waste down the drain.
Conclusion
The regioselective amination of 2,4-dichloropyrimidine is an efficient, reliable, and scalable method for the synthesis of this compound. A thorough understanding of the underlying SNAr mechanism explains the high C4 selectivity, which is a cornerstone of this transformation's utility. By following the detailed experimental protocol and adhering to the necessary safety precautions, researchers can consistently produce high-purity material. This guide serves as a comprehensive resource, empowering scientists in the pharmaceutical and chemical industries to effectively synthesize this crucial intermediate for the advancement of drug discovery and development programs.
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- 2-Chloropyrimidine - Organic Syntheses Procedure. (URL: [Link])
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- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchG
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Introduction: The Prominence of the Pyrimidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-4-aminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the backbone of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are integral components of DNA and RNA.[1][2] This inherent biocompatibility and structural role in living systems have made pyrimidine and its derivatives a fertile ground for medicinal chemists.[3] The pyrimidine ring's capacity to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Consequently, pyrimidine-based compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[4][5][6] Marketed drugs such as 5-fluorouracil (anticancer), zidovudine (anti-HIV), and sulfadiazine (antibacterial) underscore the therapeutic success of this privileged scaffold.[1][2]
This guide focuses specifically on the derivatives of this compound, a versatile intermediate that allows for structural diversification at key positions. We will delve into the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives, with a particular emphasis on their potential as anticancer, antimicrobial, and kinase-inhibiting agents. This document is intended to serve as a technical resource, providing not only a comprehensive overview of the field but also detailed experimental protocols to empower researchers in their quest for novel therapeutics.
Part 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves nucleophilic substitution reactions where the chlorine atom at the C4 position is displaced by various amines, while the C2 position can also be modified. A common starting material is 2,4-dichloropyrimidine.
A general synthetic approach involves the reaction of 2,4-dichloropyrimidine with a substituted aniline or other amine in a suitable solvent like 2-propanol at room temperature. This selectively substitutes the more reactive chlorine at the C4 position. Further modifications can then be carried out at the C2 position. Microwave-assisted synthesis has also been reported as an efficient method for generating these derivatives, often leading to higher yields and shorter reaction times.[7] For instance, reacting 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine under solvent-free conditions at elevated temperatures is an effective method.[8]
Below is a generalized synthetic scheme and a representative experimental protocol.
General Synthetic Pathway
Caption: General synthetic scheme for this compound derivatives.
Experimental Protocol: Microwave-Assisted Synthesis[8]
-
To a reaction vial, add 2,4-dichloro-6-aminopyrimidine (1 mmol) and the desired substituted amine (2 mmol).
-
Add triethylamine (200 µL) to the stirred reaction mixture.
-
Seal the vial and perform the reaction in a microwave reactor at 120-140°C for 15-30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Part 2: Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[7] Their mechanisms of action are often multifaceted, involving the inhibition of crucial cellular processes like cell division and signal transduction.[9]
Mechanism of Action: Tubulin Polymerization and Kinase Inhibition
A key mechanism through which some of these derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[10] Microtubules, polymers of tubulin, are critical components of the cytoskeleton and the mitotic spindle, playing an essential role in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[10]
Furthermore, many pyrimidine derivatives function as kinase inhibitors.[9][11] Kinases are enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer.[12] Derivatives of this compound have been shown to inhibit key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[13][14][15] Inhibition of these kinases can block signaling pathways that promote cell proliferation and survival.
Caption: Dual mechanism of anticancer action.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound Class | Cancer Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| This compound derivatives | HCT116 (Colon) | 89.24 ± 1.36 | [7][16] |
| MCF-7 (Breast) | 89.37 ± 1.17 | [7][16] | |
| 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(alkylbenzylidene)acetohydrazides | MCF-7 (Breast) | 37.7 ± 3.6 | [14] |
| 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-diones | MCF-7 (Breast) | 31.8 ± 2.0 | [14] |
Experimental Protocol: MTT Assay for Cell Viability[18][19]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[17]
Caption: Workflow of the MTT cell viability assay.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 or HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cells to attach.[18]
-
Compound Preparation and Treatment: Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and the same concentration of DMSO as a vehicle control.[19]
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C with 5% CO₂.[19]
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[19]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[18]
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10-15 minutes.[19]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[18][19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[18]
Part 3: Antimicrobial Activity
The pyrimidine scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[6][20] Its structural resemblance to nucleic acid components allows for potential interference with microbial metabolic pathways.[20] Several pyrimidine derivatives have been reported to possess significant antibacterial and antifungal properties.[4][21]
Evaluating Antimicrobial Efficacy
The antimicrobial activity of this compound derivatives can be assessed against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi. Standard methods like broth microdilution or agar disk diffusion are employed to determine the minimum inhibitory concentration (MIC) or the zone of inhibition, respectively.[22][23]
| Derivative Type | Test Organism | Activity | Reference |
| Thieno[2,3-d]pyrimidine | Various bacteria and fungi | Good antimicrobial activity | [21] |
| Pyrido[2,3-d]pyrimidine | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant antibacterial activity | [21] |
| Fused Pyrimidines | Various bacteria | Active | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination[24][25]
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Caption: Workflow for MIC determination by broth microdilution.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[23]
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of about 5 x 10⁵ CFU/mL. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[23]
Part 4: Kinase Inhibitory Activity
As previously mentioned, a primary mechanism for the anticancer activity of many pyrimidine derivatives is the inhibition of protein kinases.[9][11] The development of selective kinase inhibitors is a major focus in modern oncology drug discovery.[12] Assays to determine the inhibitory activity of compounds against specific kinases are crucial for lead optimization and understanding the mechanism of action.
Targeting Cancer-Relevant Kinases
Derivatives of this compound have been investigated as inhibitors of several kinases implicated in cancer, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[13]
-
Cyclin-Dependent Kinase 1 (CDK1): A crucial enzyme for cell cycle progression, particularly for entry into mitosis.[13]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose overactivity can lead to uncontrolled cell growth.[14][24]
Experimental Protocol: A General TR-FRET Kinase Assay[27][28]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for measuring kinase activity and inhibition in a high-throughput format.
Caption: Principle of a kinase inhibition assay.
-
Reaction Setup: In a microplate, combine the target kinase, a fluorescently labeled substrate (peptide or protein), and the this compound test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing adenosine triphosphate (ATP).
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature or 30°C.
-
Detection: Stop the reaction and add detection reagents. These typically include a Europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate (donor fluorophore) and an acceptor fluorophore.
-
Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal. If the kinase is inhibited by the compound, the substrate is not phosphorylated, and a low TR-FRET signal is generated.
-
Data Analysis: Read the plate on a TR-FRET-compatible microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold is a versatile and highly valuable starting point for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a compelling range of biological activities, particularly in the realms of oncology and infectious diseases. Their ability to target fundamental cellular processes such as cell division, signal transduction, and microbial survival highlights their therapeutic potential.
The causality behind the experimental choices described herein is rooted in established principles of drug discovery. The selection of cytotoxicity assays like the MTT is based on their reliability and high-throughput nature for initial screening. Mechanistic studies, such as kinase inhibition and cell cycle analysis, are then employed to understand how these compounds work, which is critical for lead optimization. The antimicrobial assays follow standardized protocols to ensure reproducibility and clinical relevance.
Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. Modifications at various positions of the pyrimidine ring can be systematically explored to enhance target engagement and improve pharmacokinetic profiles. Furthermore, investigating the activity of these compounds in more complex biological systems, such as 3D cell cultures and in vivo animal models, will be essential to validate their therapeutic potential and advance the most promising candidates toward clinical development. The continued exploration of this compound derivatives holds significant promise for delivering the next generation of targeted therapies.
References
A comprehensive list of references will be compiled and provided in the final document.
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The Strategic Role of 2-Chloro-4-Aminopyrimidine in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Unassuming Power of a Privileged Scaffold
In the vast and intricate landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a robust starting point for drug discovery campaigns. Among these, the 2-aminopyrimidine core, and specifically its 2-chloro-4-amino substituted variant, has proven to be a remarkably versatile and potent building block. This guide provides an in-depth technical exploration of 2-chloro-4-aminopyrimidine, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind its widespread use, from its synthetic accessibility to its nuanced interactions with key biological targets, and provide practical insights into its application in contemporary drug design.
The Chemical and Strategic Advantages of the this compound Core
The utility of this compound in medicinal chemistry is not accidental; it is a direct consequence of its unique electronic and structural features. The pyrimidine ring itself is a bioisostere of purine, the natural scaffold of ATP, which allows it to effectively compete for the ATP-binding site of numerous enzymes, particularly kinases.[1]
The strategic placement of the chloro and amino groups imparts a distinct reactivity profile. The electron-withdrawing nature of the two ring nitrogens and the chlorine atom makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity is a significant advantage for medicinal chemists, allowing for the systematic and efficient generation of diverse compound libraries. The 2-amino group, on the other hand, often serves as a crucial hydrogen bond donor, anchoring the molecule within the active site of a target protein.
The interplay between these two functional groups allows for a modular approach to drug design. The 4-position can be readily modified to explore different pockets of a binding site and to modulate physicochemical properties such as solubility and metabolic stability, while the 2-amino group provides a consistent point of interaction.
Synthetic Strategies: From Traditional Methods to Modern Innovations
The synthesis of this compound and its derivatives can be approached through several robust methods. The choice of a particular route is often dictated by the desired scale, the nature of the desired substituents, and the available laboratory equipment.
Classical Synthesis of the Core Scaffold
A common laboratory-scale synthesis of this compound involves the chlorination of isocytosine (2-amino-4-hydroxypyrimidine) using a chlorinating agent such as phosphorus oxychloride (POCl3). Another approach involves the selective amination of 2,4-dichloropyrimidine.[2]
Derivatization at the C4 Position: A Gateway to Diversity
The chlorine atom at the C4 position is the primary handle for introducing molecular diversity. Nucleophilic aromatic substitution (SNAr) with a wide range of amines is the most common strategy.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields, particularly in the context of library synthesis for drug discovery.[2]
Objective: To synthesize a small library of 4-substituted-2-aminopyrimidine derivatives via a microwave-assisted SNAr reaction.
Materials:
-
This compound
-
A selection of primary and secondary amines (e.g., anilines, piperazines, morpholines)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous propanol or N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vial, combine this compound (1 mmol), the desired amine (1.2 mmol), and a suitable base such as triethylamine (2 mmol).
-
Add anhydrous propanol (3 mL) as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120-140°C for 15-30 minutes.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Self-Validation and Troubleshooting:
-
Expected Outcome: The desired 4-substituted-2-aminopyrimidine derivative should be obtained in moderate to excellent yield. The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry.
-
Potential Pitfalls:
-
Low Conversion: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the amine and base.
-
Side Reactions: In some cases, diarylation or other side reactions may occur. Purification by chromatography is essential to isolate the desired product.
-
Poor Solubility: If the starting materials or product have poor solubility in propanol, DMF can be used as an alternative solvent.
-
Advanced Synthetic Methodologies
For more complex derivatives or when SNAr is not feasible, other modern synthetic techniques can be employed, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4] These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds at the C4 position, further expanding the accessible chemical space.
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The versatility of the this compound scaffold is best illustrated by the wide range of biological targets for which its derivatives have been developed.
Kinase Inhibition: A Dominant Application
The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the 2-amino group form key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine core of ATP. The substituent at the C4 position can then be tailored to interact with other regions of the ATP-binding pocket, conferring potency and selectivity.
Table 1: Examples of Kinase Targets for 2-Aminopyrimidine Derivatives
| Kinase Target | Therapeutic Area | Representative Compound Type | Reference |
| VEGFR-2 | Cancer | 2-amino-4-aryl-5-chloropyrimidines | [3] |
| CDK1 | Cancer | 2-amino-4-aryl-5-chloropyrimidines | [3] |
| JNK | Neurodegenerative Diseases | Biaryl substituted aminopyrimidines | [5] |
| JAK2 | Myeloproliferative Neoplasms | 2-aminopyridine derivatives (structurally related) | [3] |
X-ray crystallography studies of aminopyrimidine-based inhibitors in complex with their kinase targets provide invaluable insights into their mechanism of action. For example, the crystal structure of a biaryl-substituted aminopyrimidine inhibitor bound to JNK reveals the canonical hydrogen bonding pattern with the hinge region.[5] The 2-amino group and one of the pyrimidine nitrogens form hydrogen bonds with the backbone amide and carbonyl groups of Met111 in the JNK hinge. The aryl group at the C4 position extends into a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.
Caption: Key positions for SAR studies on the this compound scaffold.
Future Perspectives and Conclusion
The this compound scaffold continues to be a valuable tool in the medicinal chemist's arsenal. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance in drug discovery. Future research will likely focus on:
-
Novel C4-Substituents: The development of new and innovative substituents at the C4 position to target novel biological space and to address challenges such as drug resistance.
-
Multi-target Inhibitors: The design of derivatives that can simultaneously inhibit multiple targets, a promising strategy for the treatment of complex diseases like cancer. [6]* Covalent Inhibitors: The exploration of this compound derivatives as covalent inhibitors, where the chloro group acts as a reactive handle to form a covalent bond with a specific residue in the target protein.
References
- Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., ... & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]
- Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., ... & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed. [Link]
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- Xu, S., Jia, X., Liu, Y., Li, X., & Jia, X. (2018). Synthesis and Evaluation of New this compound and 2,6-dimethyl-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors. Bioorganic & medicinal chemistry letters, 28(10), 1836–1841. [Link]
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The Synthetic Chemist's Compass: A Technical Guide to 2-Chloro-4-aminopyrimidine as a Cornerstone Building Block
Foreword: Beyond a Reagent, a Strategic Linchpin in Drug Discovery
In the intricate tapestry of modern organic synthesis, particularly within the demanding landscape of pharmaceutical and agrochemical research, certain molecular scaffolds emerge not merely as reagents, but as strategic linchpins. 2-Chloro-4-aminopyrimidine is unequivocally one such entity. Its deceptively simple structure belies a nuanced reactivity profile that offers chemists a reliable and versatile platform for the construction of complex, biologically active molecules. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a cursory overview to provide an in-depth, field-proven perspective on the practical application of this invaluable building block. Herein, we will dissect the causality behind experimental choices, illuminate the pathways to successful transformations, and empower you to leverage the full synthetic potential of this compound.
The Molecular Architecture: Understanding the Foundation of Reactivity
At the heart of this compound's utility lies its distinct electronic and steric landscape. The pyrimidine core, an electron-deficient heterocycle, is rendered even more so by the inductive effect of the chloro substituent at the 2-position. This inherent electron deficiency is the primary driver for its susceptibility to nucleophilic attack.
However, the 4-amino group plays a crucial, moderating role. As an electron-donating group, it partially mitigates the electron deficiency of the ring, influencing the regioselectivity and reactivity of the chloro leaving group. This electronic interplay is a key consideration in designing synthetic strategies and will be a recurring theme throughout this guide.
Navigating the Synthetic Landscape: Key Transformations and Mechanistic Insights
This compound is a versatile precursor for a multitude of synthetic transformations. We will now explore the most critical of these, providing not only detailed protocols but also the underlying mechanistic rationale that informs reaction design and optimization.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The SNAr reaction is the most fundamental transformation of this compound, providing a direct route to a diverse array of 2-substituted-4-aminopyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the addition of a nucleophile to form a resonance-stabilized Meisenheimer intermediate, followed by the expulsion of the chloride ion.
Causality Behind the Choice: The C2 position is highly activated towards nucleophilic attack due to its proximity to both ring nitrogens. The 4-amino group, while electron-donating, does not significantly hinder this reactivity and, in some cases, can influence the reaction rate and regioselectivity in more complex pyrimidine systems.
Experimental Workflow: SNAr Amination
Caption: A generalized workflow for the SNAr amination of this compound.
Detailed Protocol: Synthesis of N-benzyl-4-aminopyrimidin-2-amine
-
Reaction Setup: To a solution of this compound (1.0 g, 7.72 mmol) in anhydrous propanol (20 mL) in a sealed microwave reaction vial, add benzylamine (1.0 g, 9.34 mmol, 1.2 equiv) and triethylamine (2.2 mL, 15.44 mmol, 2.0 equiv).
-
Reaction Execution: Heat the reaction mixture to 120-140 °C for 15-30 minutes under microwave irradiation. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-(N-benzylamino)-4-aminopyrimidine.[1]
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
While SNAr reactions are powerful, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the formation of C-C and C-N bonds with a broad range of coupling partners. For this compound, the two most important transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Causality Behind the Choice: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[2] Consequently, chloro-substituted pyrimidines are less reactive than their bromo- or iodo-counterparts and often require more specialized and robust catalytic systems to achieve high yields. The choice of ligand is critical in these transformations, with bulky, electron-rich phosphine ligands being particularly effective for activating the C-Cl bond.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and a variety of boronic acids or their esters.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-4-aminopyrimidine
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-4-aminopyrimidine.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of 2-Chloropyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [3] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | [4] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 18 | 92 | [5] |
The Buchwald-Hartwig amination provides a complementary approach to SNAr for the synthesis of 2-N-aryl or 2-N-alkyl-4-aminopyrimidines, particularly with less nucleophilic amines or when milder reaction conditions are required.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination of this compound.
Detailed Protocol: Synthesis of 2-(N-phenylamino)-4-aminopyrimidine
-
Reaction Setup: In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv). Add this compound (1.0 mmol, 1.0 equiv) and aniline (1.1 mmol, 1.1 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery: A Scaffold for Innovation
The 2,4-diaminopyrimidine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The amino groups at the 2- and 4-positions can form crucial hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of ATP.
A prominent example is the synthesis of analogues of Dasatinib , a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. While the core of Dasatinib itself is a thiazole, many related kinase inhibitors utilize the 2,4-diaminopyrimidine scaffold. The synthesis of these inhibitors often involves an initial SNAr or Buchwald-Hartwig reaction at the 2-position of a substituted 4-chloropyrimidine.[6][7][8][9][10]
Synthetic Pathway to a Generic 2,4-Diaminopyrimidine Kinase Inhibitor Core
Caption: A conceptual synthetic pathway to 2,4-diaminopyrimidine-based kinase inhibitors.
Conclusion: A Versatile Tool for the Modern Synthetic Chemist
This compound is far more than a simple halogenated heterocycle. It is a testament to the power of a well-functionalized building block to unlock vast areas of chemical space. Its predictable yet tunable reactivity in SNAr and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the rapid construction of libraries of complex molecules for biological screening. A thorough understanding of its reactivity profile, guided by the mechanistic principles and practical protocols outlined in this guide, will undoubtedly empower researchers to accelerate their discovery programs and forge new frontiers in medicinal and materials science.
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- Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed.
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- Scheme 1. General synthesis of N 2-arylaminopyrimidines. Reagents and...
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- Screening of different ligands for Suzuki coupling a.
- A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. Benchchem.
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- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF.
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- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- The isolated yield of product 3 after Suzuki coupling of...
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. NIH.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Unknown Source.
- Amination of 2-halopyridines. [a] | Download Table.
- Synthesis and evaluation of new this compound and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymeriz
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- Buchwald–Hartwig amin
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry (RSC Publishing).
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- The Buchwald-Hartwig Amin
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The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and Synthetic Evolution of 2-Chloro-4-aminopyrimidine
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This guide provides a deep dive into the history, discovery, and synthetic methodologies of 2-Chloro-4-aminopyrimidine, a critical heterocyclic building block in modern medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of facts to offer a narrative grounded in the principles of synthetic chemistry, elucidating the causal relationships behind experimental choices and providing actionable protocols for the laboratory setting.
Section 1: Introduction - The Unassuming Architect of Bioactive Molecules
Pyrimidine, a simple diazine, is a fundamental scaffold in nature, forming the basis of the nucleobases cytosine, thymine, and uracil.[1] The systematic study of pyrimidines dates back to 1884 with the work of Pinner, who first synthesized pyrimidine derivatives.[2] The parent compound itself was later prepared by Gabriel and Colman in 1900.[2] Within this vast chemical family, substituted pyrimidines have emerged as privileged structures in drug discovery, owing to their ability to engage in a multitude of interactions with biological targets. Among these, this compound stands out as a particularly versatile intermediate, its strategic placement of chloro and amino functionalities providing a gateway to a diverse array of complex molecules with significant therapeutic potential. Derivatives of this core structure are integral to the development of treatments for a wide range of diseases, including cancer and viral infections.
While the precise first synthesis of this compound is not readily apparent in seminal reviews of early pyrimidine chemistry, its synthetic lineage is intrinsically linked to the development of methods for the preparation of substituted chloropyrimidines. The evolution of its synthesis reflects the broader advancements in organic chemistry, from classical condensation reactions to modern, highly selective methodologies.
Section 2: The Synthetic Blueprint - From Classical Approaches to Modern Methodologies
The synthesis of this compound and its close isomer, 2-amino-4-chloropyrimidine, has been approached from two primary retrosynthetic pathways. The choice of starting material and the desired substitution pattern dictate the most efficient route.
The Isocytosine Pathway: A Direct Chlorination Approach
One of the most established methods for the synthesis of the isomeric 2-amino-4-chloropyrimidine involves the direct chlorination of isocytosine (2-amino-4-hydroxypyrimidine).[2] This method is attractive due to the commercial availability of the starting material.
Reaction Workflow: Isocytosine to 2-Amino-4-chloropyrimidine
Caption: Chlorination of Isocytosine using Phosphorus Oxychloride.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This reagent serves as both the chlorinating agent and, in many procedures, the solvent. Its aggressive nature is necessary to convert the relatively unreactive hydroxyl group of the pyrimidinone tautomer of isocytosine into a chloro substituent.
-
Elevated Temperatures: The reaction requires significant thermal energy to overcome the activation barrier for the chlorination of the heterocyclic ring. The typical temperature range of 80-120°C ensures a reasonable reaction rate.[2]
Self-Validating System:
The successful synthesis is validated by the distinct physical and spectroscopic properties of the product. The melting point of the resulting 2-amino-4-chloropyrimidine is a key indicator of purity.[2] Further confirmation is achieved through spectroscopic methods such as NMR and mass spectrometry, which will show the characteristic signals for the aminopyrimidine core and the presence of a chlorine atom.
The 2,4-Dichloropyrimidine Pathway: A Regioselective Amination Challenge
An alternative and widely employed strategy commences with 2,4-dichloropyrimidine. This approach relies on the differential reactivity of the two chlorine atoms towards nucleophilic aromatic substitution (SNAr).
Reaction Workflow: 2,4-Dichloropyrimidine to 2-Amino-4-chloropyrimidine
Caption: Regioselective amination of 2,4-Dichloropyrimidine.
Causality Behind Experimental Choices:
-
Nucleophile: Ammonia is used as the nitrogen source for the amino group. The concentration and mode of delivery (e.g., aqueous ammonia, ammonia gas) can influence the reaction outcome.
-
Solvent and Temperature: The choice of solvent and reaction temperature is critical for controlling the regioselectivity of the amination. Generally, the chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic attack than the one at the 2-position. This is due to the greater electron-withdrawing effect of the nitrogen atom at position 1 on the C4 position. However, reaction conditions can be tuned to favor substitution at the desired position.
Trustworthiness Through Control:
The reliability of this method hinges on the precise control of reaction parameters to maximize the yield of the desired isomer and minimize the formation of the 2,4-diaminopyrimidine and the isomeric 4-amino-2-chloropyrimidine. Chromatographic techniques (TLC, column chromatography) are essential for monitoring the reaction progress and purifying the final product.
Section 3: In the Laboratory - Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of 2-amino-4-chloropyrimidine, a close isomer and important analogue of this compound. These methods are based on established literature procedures.
Protocol 1: Synthesis of 2-Amino-4-chloropyrimidine from Isocytosine[2]
Materials:
-
Isocytosine
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
-
Activated carbon
-
Ice
Procedure:
-
In a well-ventilated fume hood, carefully add phosphorus oxychloride to a reaction vessel equipped with a stirrer and a reflux condenser.
-
With stirring, gradually add isocytosine to the phosphorus oxychloride.
-
Heat the mixture to 80°C and maintain this temperature for 1 hour.
-
Increase the temperature to 120°C and reflux for 3 hours. It is crucial to use a gas trap to absorb the evolving HCl gas.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Distill off the excess phosphorus oxychloride under reduced pressure.
-
Slowly and carefully add the remaining reaction mixture to ice water with vigorous stirring, ensuring the temperature does not exceed 40°C.
-
Extract the aqueous solution multiple times with dichloromethane.
-
Combine the organic extracts and treat with activated carbon for decolorization.
-
Filter the solution and remove the dichloromethane by rotary evaporation.
-
Add ethanol to the residue and stir for 1 hour.
-
Cool the mixture to below 0°C to induce crystallization.
-
Collect the white solid by filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: 76.4%[2]
Protocol 2: Synthesis of 2-Amino-4-chloropyrimidine from 2,4-Dichloropyrimidine[2]
Materials:
-
2,4-Dichloropyrimidine
-
Aqueous ammonia
-
Ethanol
-
Dichloromethane
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyrimidine in a suitable solvent such as ethanol.
-
Add aqueous ammonia to the solution.
-
Reflux the mixture for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the crude product sequentially with ethanol and water.
-
Recrystallize the solid from a mixture of dichloromethane and petroleum ether (1:1 v/v) to obtain the purified product.
-
Dry the white solid under vacuum.
Expected Yield: 84.4%[2]
Section 4: Data Presentation and Analysis
Table 1: Comparison of Synthetic Routes for 2-Amino-4-chloropyrimidine
| Feature | Method 1: From Isocytosine | Method 2: From 2,4-Dichloropyrimidine |
| Starting Material | Isocytosine | 2,4-Dichloropyrimidine |
| Key Reagent | Phosphorus oxychloride | Ammonia |
| Typical Yield | ~76%[2] | ~84%[2] |
| Key Challenge | Handling of corrosive POCl₃ | Controlling regioselectivity |
| Purification | Extraction and crystallization | Filtration and recrystallization |
Section 5: Conclusion - A Legacy of Innovation and a Future of Discovery
The journey of this compound and its isomers from their foundational syntheses to their current status as indispensable tools in drug discovery is a testament to the ingenuity of organic chemists. The development of robust and scalable synthetic routes has been paramount to unlocking the therapeutic potential of the myriad of complex molecules derived from this humble yet powerful scaffold.
This guide has provided a comprehensive overview of the historical context and practical synthetic methodologies for a key aminopyrimidine derivative. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently utilize these foundational reactions in their own quest for novel therapeutic agents. As the demand for new and effective medicines continues to grow, the legacy of this compound as a cornerstone of medicinal chemistry is certain to endure.
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The Fundamental Reactivity of the C2-Chlorine in 2-Chloro-4-aminopyrimidine: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide
Executive Summary
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this privileged motif is critical for modulating pharmacological properties, and 2-chloro-4-aminopyrimidine serves as a key intermediate. The reactivity of the chlorine atom at the C2 position is governed by the unique electronic landscape of the pyrimidine ring—an interplay between the electron-withdrawing effects of the ring nitrogens and the electron-donating character of the C4-amino group. This guide provides an in-depth analysis of the two primary reaction pathways for the C2-chlorine: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will explore the underlying mechanisms, explain the causality behind experimental choices, and provide validated protocols to empower researchers in drug discovery and development.
Chapter 1: The Electronic Architecture of the this compound Scaffold
The reactivity of any functional group on an aromatic ring is dictated by the distribution of electron density within that ring. In this compound, a delicate balance of competing electronic effects creates a unique reactivity profile at the C2 position.
The π-Deficient Nature of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient (or π-deficient) heteroaromatic system.[1] This is a direct result of the two highly electronegative nitrogen atoms at positions 1 and 3. These nitrogens exert a strong inductive electron-withdrawing effect, polarizing the C-N bonds and reducing the overall electron density of the ring carbons. This inherent electrophilicity makes the pyrimidine ring susceptible to attack by nucleophiles, a foundational principle of its synthetic utility.[2] The C2, C4, and C6 positions are particularly activated towards nucleophilic attack due to their ortho/para relationship to the ring nitrogens, which allows for effective resonance stabilization of anionic intermediates.[1][3]
Competing Influences: Activation and Modulation
On the this compound scaffold, the C2 position is uniquely influenced by three key features:
-
Activation by Ring Nitrogens: The C2 carbon is flanked by both ring nitrogens. This proximity provides powerful activation towards nucleophilic attack, as the negative charge of an ensuing intermediate can be delocalized onto both electronegative atoms.[3][4]
-
Modulation by the C4-Amino Group: The amino group at the C4 position is a moderate electron-donating group (EDG) through resonance. This effect increases the overall electron density of the ring, which would typically deactivate it towards nucleophilic attack compared to an unsubstituted chloropyrimidine. However, the powerful activating effect of the adjacent nitrogens at C2 is dominant, ensuring this position remains a viable electrophilic site.
-
The C2-Chlorine as a Leaving Group: The chlorine atom itself contributes to the electrophilicity of the C2 carbon via its inductive electron-withdrawing effect. It also serves as a competent leaving group in both substitution and cross-coupling reactions.
Caption: The two-step addition-elimination mechanism of SNAr.
Causality in Experimental Design
The success of an SNAr reaction depends on the careful selection of reagents and conditions.
-
Choice of Nucleophile: A wide range of nucleophiles can be employed, including primary and secondary amines, thiols, and alkoxides. Stronger, more electron-rich nucleophiles will generally react faster.
-
Role of Base: When using a neutral nucleophile like a primary or secondary amine, a non-nucleophilic base is essential. The reaction generates HCl as a byproduct. Without a base to act as an acid scavenger, the starting amine would be protonated, rendering it non-nucleophilic and halting the reaction. [1]Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used for this purpose. [5][6]* Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or NMP are often effective as they can solvate the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity. However, alcohols like ethanol or isopropanol are also frequently used and can participate in the reaction under certain conditions. [5]
Validated Protocol: SNAr Amination
This protocol describes a general and robust method for the amination of this compound, adapted from procedures for related chloropyrimidines. [6][7][8]
| Parameter | Value/Reagent | Purpose |
|---|---|---|
| Substrate | This compound | Electrophile |
| Nucleophile | Substituted Amine (1.0 - 1.2 equiv.) | To displace the chloride |
| Base | Triethylamine (TEA) (2.0 - 3.0 equiv.) | Acid Scavenger |
| Solvent | Ethanol or Solvent-Free | Reaction Medium |
| Temperature | 80 - 90 °C | To overcome activation energy |
| Time | 3 - 14 hours | For reaction completion |
Step-by-Step Methodology:
-
Preparation: To a reaction vessel, add this compound (1.0 equiv.), the desired amine (1.1 equiv.), and triethylamine (2.5 equiv.).
-
Reaction: If running solvent-free, ensure the reagents are finely ground and mixed. Heat the mixture to 80-90 °C. If using a solvent, add ethanol and heat to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If run solvent-free, add distilled water to precipitate the product. If in ethanol, concentrate under reduced pressure and then add water.
-
Purification: Collect the solid product by filtration, wash with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is a powerful tool, palladium-catalyzed cross-coupling reactions offer a complementary and often milder approach to form C-C and C-N bonds, particularly with nucleophiles that are poor performers in SNAr.
A Reversal of Reactivity Principles
A critical concept for chemists to grasp is the reversal of halogen reactivity in cross-coupling versus SNAr. For palladium-catalyzed reactions, the general reactivity trend is I > Br > Cl > F. [9]This is the opposite of the SNAr trend.
The Causality: The rate-limiting step in many cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. [9]This step involves breaking the C-X bond. The bond dissociation energy decreases down the group (C-F > C-Cl > C-Br > C-I). Therefore, the weaker C-Br and C-I bonds undergo oxidative addition much more readily than the stronger C-Cl bond, making iodo- and bromo-pyrimidines more reactive in this context. While more challenging, the coupling of chloro-pyrimidines is well-established with the use of appropriate catalysts and ligands. [9]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting the chloropyrimidine with an organoboron species (e.g., a boronic acid or ester). [10][11] Mechanistic Overview: The reaction proceeds through a catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. [12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Validated Protocol: Suzuki-Miyaura Coupling This protocol is based on general procedures for chloropyrimidine couplings. [10][11]
| Parameter | Value/Reagent | Purpose |
|---|---|---|
| Substrate | This compound | Electrophile (R¹-X) |
| Coupling Partner | Arylboronic Acid (1.2 - 1.5 equiv.) | Source of R² group |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ | Pd(0) source |
| Ligand | P(t-Bu)₃ (if using Pd₂(dba)₃) | Stabilizes Pd, promotes reaction |
| Base | K₂CO₃ or KF (2.0 - 3.0 equiv.) | Activates boronic acid for transmetalation |
| Solvent | Dioxane/H₂O or THF | Reaction Medium |
| Temperature | 80 - 100 °C | To drive catalytic cycle |
Step-by-Step Methodology:
-
Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane:Water) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring until TLC or LCMS indicates consumption of the starting material.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful alternative to SNAr for forming C-N bonds. [13][14]It is particularly advantageous for coupling less nucleophilic amines or when SNAr requires harsh conditions that are incompatible with other functional groups on the substrate.
Mechanistic Overview: The catalytic cycle is analogous to the Suzuki coupling but involves an amine and a strong base.
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a strong base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst. [13] Experimental Considerations: The key to a successful Buchwald-Hartwig amination of an electron-rich chloro-heterocycle is the choice of ligand and base.
-
Ligands: Bulky, electron-rich phosphine ligands are required to facilitate both the challenging oxidative addition of the C-Cl bond and the final reductive elimination step. Common examples include Xantphos, X-Phos, and RuPhos. [9][15]* Base: A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. [9][15]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Validated Protocol: Buchwald-Hartwig Amination This protocol is based on general procedures for the amination of challenging aryl chlorides. [9][15]
| Parameter | Value/Reagent | Purpose |
|---|---|---|
| Substrate | This compound | Electrophile |
| Nucleophile | Amine (1.2 equiv.) | Amine Source |
| Pre-catalyst | Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ | Pd source |
| Ligand | Xantphos or X-Phos (4-8 mol%) | Critical for catalytic activity |
| Base | NaOtBu or Cs₂CO₃ (1.4 - 2.0 equiv.) | Strong, non-nucleophilic base |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous reaction medium |
| Temperature | 100 - 110 °C | To drive catalytic cycle |
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, charge an oven-dried reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the vessel and heat to 110 °C with vigorous stirring. Monitor the reaction by TLC or LCMS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Filter the mixture through a pad of Celite to remove palladium residues. Separate the organic layer, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the solution and purify the residue by flash column chromatography.
Chapter 4: Conclusion & Strategic Selection
The chlorine atom at the C2 position of this compound is a versatile synthetic handle, enabling access to a vast chemical space crucial for drug discovery. Its reactivity is a function of the pyrimidine's inherent electrophilicity, which primes it for Nucleophilic Aromatic Substitution . This pathway is often the most direct and atom-economical method for introducing strong nucleophiles.
However, when SNAr is sluggish or incompatible with sensitive functional groups, Palladium-Catalyzed Cross-Coupling reactions provide powerful alternatives. The Suzuki-Miyaura coupling offers a robust method for C-C bond formation, while the Buchwald-Hartwig amination provides a mild and highly general route to diverse amines. Understanding the contrasting principles of reactivity—electrophilicity-driven for SNAr versus oxidative-addition-driven for cross-coupling—is essential for any scientist working with this vital heterocyclic core. The strategic selection of methodology, guided by the principles and protocols outlined in this guide, will enable the efficient and successful synthesis of novel 2,4-disubstituted pyrimidine derivatives for the advancement of therapeutic research.
References
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- Semantic Scholar. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. [Link]
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- YouTube (2020).
- ResearchGate.
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- National Center for Biotechnology Information. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. [Link]
- YouTube (2019). nucleophilic aromatic substitutions. Erland Stevens. [Link]
- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
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- Chemistry LibreTexts (2023).
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- Beilstein Journal of Organic Chemistry (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
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- Arkivoc (2012). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]
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A Comprehensive Technical Guide to the Health and Safety of 2-Amino-4-chloropyrimidine
Introduction: This document provides an in-depth technical guide on the health and safety aspects of 2-Amino-4-chloropyrimidine (CAS No. 3993-78-0). As a key intermediate in pharmaceutical synthesis and chemical research, a thorough understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes.[1] This guide is structured to provide not only procedural steps but also the scientific rationale behind them, empowering researchers to handle this compound with the highest degree of safety and confidence.
Note on Isomers: The nomenclature "2-Chloro-4-aminopyrimidine" is sometimes used interchangeably with "4-Amino-2-chloropyrimidine" but is an isomer of the subject of this guide, "2-Amino-4-chloropyrimidine." This guide specifically addresses the health and safety information for 2-Amino-4-chloropyrimidine, CAS No. 3993-78-0 , for which comprehensive safety data is available.
Section 1: Chemical Identification and Physical Properties
Accurate identification is the foundation of chemical safety. The following table summarizes the key identifiers and physical properties for 2-Amino-4-chloropyrimidine.
| Identifier | Value | Source |
| Chemical Name | 2-Amino-4-chloropyrimidine | [2][3] |
| Synonyms | 4-Chloro-2-pyrimidinamine, CHLORO-ISO-CYTOSINE | [2] |
| CAS Number | 3993-78-0 | [2][3][4] |
| Molecular Formula | C₄H₄ClN₃ | [2][3] |
| Molecular Weight | 129.55 g/mol | [2][3] |
| Appearance | Solid, powder form | [3] |
| Melting Point | 155-160 °C (decomposes) | [2][3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][3] |
Section 2: GHS Hazard Identification and Classification
2-Amino-4-chloropyrimidine is classified as a hazardous substance under the Globally Harmonized System (GHS).[3] The causality behind the stringent handling protocols described later in this guide stems directly from this classification. The potential for acute oral toxicity, severe eye damage, and skin and respiratory irritation dictates the need for rigorous protective measures.
| GHS Classification | Details | Source |
| Pictogram(s) | [2] | |
| Signal Word | Danger | [2][3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [2][3] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Damage (Category 1)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | [3] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
Section 3: Toxicological Profile and Health Effects
The hazard statements provide a clear indication of the compound's toxicological impact. Understanding these effects is critical for appreciating the importance of exposure prevention.
-
Acute Oral Toxicity (H302): Ingestion of this compound can be harmful.[3] This necessitates strict hygiene practices, such as prohibiting eating, drinking, or smoking in the laboratory and thorough hand washing after handling.[4]
-
Serious Eye Damage (H318): This is the most severe hazard associated with the compound.[3] Contact with the eyes can cause irreversible damage. This classification mandates the use of chemical safety goggles and, in situations with a high risk of splashing or dust generation, a face shield.[3][5]
-
Skin Irritation (H315): The compound can cause skin irritation upon contact.[3] This requires the consistent use of appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[6][7]
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory system.[3] All handling of the solid material that may generate dust must be performed in a certified chemical fume hood or a well-ventilated area to keep exposure to a minimum.[4][6]
Section 4: Safe Handling and Exposure Control Workflow
A systematic approach to handling 2-Amino-4-chloropyrimidine is essential. The following workflow diagram and protocols are designed as a self-validating system to minimize risk at every stage of the experimental process.
Caption: Safe handling workflow for 2-Amino-4-chloropyrimidine.
Experimental Protocols: Exposure Control
-
Engineering Controls: The primary method for exposure control is to handle the material in a properly functioning chemical fume hood.[6] This is non-negotiable due to the H335 respiratory irritation hazard. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8][9]
-
Personal Protective Equipment (PPE): A multi-layered PPE approach is required.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EU Standard EN166 or NIOSH (US) regulations.[5][6] Given the H318 "Causes serious eye damage" classification, a face shield should also be worn when handling larger quantities or when there is a significant risk of dust generation.[3]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contaminated.[5] Wear a lab coat or other impervious clothing to prevent skin contact.[5][6]
-
Respiratory Protection: Under normal conditions of use within a chemical fume hood, a respirator is not required. If engineering controls are not sufficient or during emergency situations, use a NIOSH/MSHA-approved N95 dust mask or a full-face respirator with an appropriate particulate filter.[3][5]
-
-
Hygiene Measures: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][8]
Storage Protocols
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]
-
Per supplier recommendations, maintain storage at refrigerated temperatures (2-8°C) under an inert atmosphere to ensure chemical stability.[2][3]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[6][7]
Section 5: Emergency Procedures and First-Aid Measures
Immediate and appropriate action is crucial in the event of an exposure.
-
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][8]
-
Forcibly hold the eyelids apart to ensure effective rinsing behind the eyelids.[11]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[6][8]
-
Seek immediate medical attention. This is critical due to the H318 classification for serious eye damage.[6]
-
-
In Case of Skin Contact:
-
In Case of Inhalation:
-
In Case of Ingestion:
Section 6: Accidental Release and Fire-Fighting Measures
-
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear full personal protective equipment, including respiratory protection if dust is generated.[4][6] Avoid dust formation.[6][13]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.[4][13]
-
Methods for Containment and Clean-Up: Sweep up the spilled solid and shovel it into a suitable, labeled container for disposal.[6][8] Avoid raising dust. After collection, decontaminate the area.
-
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6][13]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[6][7]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[8][13]
-
References
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- 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607. PubChem. [Link]
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- 4-Aminopyridine Toxicity: a Case Report and Review of the Liter
- 4-Aminopyridine Toxicity: A Case Report and Review of the Literature.
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Methodological & Application
The Researcher's Guide to Rapid Synthesis: Microwave-Assisted Preparation of 2-Chloro-4-aminopyrimidine Derivatives
Introduction: Accelerating Discovery with a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 2-aminopyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, including a significant number of kinase inhibitors used in cancer therapy.[1] The ability to rapidly and efficiently synthesize libraries of these compounds is paramount in the drug discovery process. Traditional synthetic methods, however, often grapple with long reaction times, harsh conditions, and modest yields.[1] This guide provides detailed application notes and protocols for the microwave-assisted synthesis of 2-chloro-4-aminopyrimidine derivatives, a key intermediate class for generating diverse molecular libraries. By leveraging the power of microwave-assisted organic synthesis (MAOS), researchers can dramatically curtail synthesis timelines, improve yields, and explore a wider chemical space with greater efficiency.[1]
Principles and Mechanistic Insights: The "Why" Behind the Speed
The synthesis of this compound derivatives from a precursor like 2,4-dichloropyrimidine is fundamentally a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient, which facilitates the attack of nucleophiles. The two chlorine atoms further activate the ring for substitution.
Regioselectivity: The C4 vs. C2 Position
A critical aspect of this synthesis is controlling which chlorine atom is displaced. In the reaction of 2,4-dichloropyrimidine with amines, substitution predominantly occurs at the C4 position.[2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. Attack at C4 allows for the delocalization of the negative charge onto both nitrogen atoms of the pyrimidine ring, a more stable arrangement than the intermediate formed from attack at the C2 position.
The Microwave Advantage: More Than Just Heat
Microwave-assisted organic synthesis accelerates reactions through a mechanism distinct from conventional heating.[3] Microwave irradiation directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat through dielectric loss.[3] This leads to:
-
Rapid and Uniform Heating: Unlike conventional methods that rely on conduction and convection, microwave energy heats the entire volume of the reaction mixture simultaneously, eliminating thermal gradients and hot spots.[3] This precise and uniform heating often leads to cleaner reactions with fewer byproducts.[4]
-
Increased Reaction Rates: The ability to rapidly reach and maintain high temperatures and pressures (in a sealed vessel) significantly accelerates reaction kinetics, often reducing reaction times from hours to mere minutes.[4]
-
"Non-Thermal" Microwave Effects: While still a subject of debate, some evidence suggests that microwaves may have specific, non-thermal effects that can influence reaction pathways and selectivity, though the primary driver for rate enhancement is the rapid thermal effect.
The following diagram illustrates the general reaction scheme for the microwave-assisted synthesis of this compound derivatives.
Caption: General reaction scheme for microwave-assisted synthesis.
Materials and Methods
This section provides a representative protocol for the synthesis of a this compound derivative using a commercially available microwave reactor.
Materials:
-
2,4-Dichloropyrimidine
-
Substituted amine (e.g., morpholine, aniline, benzylamine)
-
Anhydrous propanol or other suitable high-boiling solvent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Microwave reactor vials (e.g., 10 mL) with stir bars
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Experimental Workflow:
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow from setup to characterization.
Detailed Protocol:
-
Reagent Preparation: In a suitable microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol).
-
Reaction Setup: To the vial, add anhydrous propanol (3 mL), the desired substituted amine (1.0 mmol), and triethylamine (1.2 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature of 120-140°C for 15-30 minutes.[5] The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (1H, 13C) and mass spectrometry.
Data Presentation: A Comparative Overview
The efficiency of microwave-assisted synthesis is evident when comparing reaction parameters and outcomes for various amines. The following table summarizes representative data for the synthesis of this compound derivatives.
| Entry | Amine | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Methylpiperazine | 120-140 | 15-30 | 54 | [5] |
| 2 | Morpholine | 120-140 | 15-30 | - | [5] |
| 3 | 4-(4-Bromophenyl)piperazine | 120-140 | 15-30 | - | [5] |
| 4 | Aniline | 160 | 10 | 95 | [5] |
| 5 | 4-Fluoroaniline | 160 | 10 | 99 | [5] |
| 6 | Benzylamine | 160 | 10 | 92 | [5] |
Note: Yields are for isolated products after purification.
Troubleshooting and Optimization
While microwave-assisted synthesis is generally robust, certain challenges may arise. This section provides guidance on common issues and strategies for optimization.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor microwave absorption by the solvent.- Sterically hindered amine. | - Incrementally increase the reaction time or temperature.- Switch to a more polar solvent with a higher dielectric constant (e.g., DMF, NMP).- Increase the stoichiometry of the amine. |
| Low Yield | - Decomposition of starting materials or product at high temperatures.- Formation of byproducts. | - Lower the reaction temperature and extend the reaction time.- Screen different bases; a weaker or stronger base may be more suitable.- Ensure the use of anhydrous solvents to prevent hydrolysis of the dichloropyrimidine. |
| Formation of Di-substituted Product | - Excess of the amine nucleophile.- High reaction temperature or prolonged reaction time. | - Use a 1:1 stoichiometry of the amine to 2,4-dichloropyrimidine.- Lower the reaction temperature.- Monitor the reaction closely by TLC and stop it once the mono-substituted product is maximized. |
| Difficulty in Purification | - Close polarity of the product and starting material.- Formation of colored impurities. | - Optimize the mobile phase for column chromatography for better separation.- Consider a different work-up procedure, such as an acid-base extraction to remove unreacted amine.- Treat the crude product with activated charcoal to remove colored impurities before purification. |
Conclusion: A Powerful Tool for Chemical Synthesis
Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives. The dramatic reduction in reaction times, coupled with often improved yields and cleaner reaction profiles, makes it an indispensable tool for researchers in drug discovery and development. By understanding the underlying principles and leveraging the detailed protocols and troubleshooting guidance provided in this document, scientists can effectively harness the power of microwave chemistry to accelerate their research and rapidly generate diverse libraries of these medicinally important compounds.
References
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]
- Bari, S. B., & Bhalerao, S. B. (2021). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 109-118.
- Sun, H., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(17), 3793-3796. [Link]
- Patel, R. V., et al. (2019). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 9(38), 21847-21875. [Link]
- Gürbüz, D., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 10(20), 11843-11849. [Link]
- BenchChem. (2025). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4-aminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aryl-4-aminopyrimidines
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of aryl or heteroaryl moieties at the 4-position via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for generating libraries of compounds with diverse biological activities.[2][3] This application note provides a detailed protocol and technical guidance for the successful Suzuki-Miyaura coupling of 2-chloro-4-aminopyrimidine, a challenging yet highly valuable transformation.
The primary challenge in the Suzuki coupling of this compound lies in the nature of the substrate itself. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step of the catalytic cycle.[4][5] Furthermore, the presence of two nitrogen atoms in the pyrimidine ring and an exocyclic amino group can lead to catalyst inhibition or poisoning by coordinating to the palladium center.[6][7][8] Overcoming these hurdles requires a carefully optimized catalyst system and reaction conditions.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][9] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for chloro-heteroaryl substrates.[4]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron reagent.[9][10]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5][11]
Recommended Protocol for Suzuki Coupling of this compound
This protocol is designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Base: K₃PO₄ (Potassium phosphate) (2.0 - 3.0 equivalents)
-
Solvent: Anhydrous 1,4-dioxane
-
Degassed water (optional)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Procedure
Step-by-Step Method:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), K₃PO₄ (2.0-3.0 equiv.), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure the exclusion of oxygen.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.[8] A small amount of degassed water can sometimes be beneficial, but start with anhydrous conditions to minimize protodeboronation.[4]
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-aminopyrimidine.[8]
Key Considerations and Optimization
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Catalyst System | Pd₂(dba)₃ / SPhos | For challenging electron-rich heteroaryl chlorides, a highly active catalyst system is crucial. Bulky, electron-rich phosphine ligands like SPhos promote the difficult oxidative addition step and are resistant to inhibition by the nitrogen-containing substrate.[2] |
| Base | K₃PO₄ | A strong base is often required for difficult couplings.[4] K₃PO₄ is effective in promoting transmetalation without being overly aggressive, which can sometimes lead to side reactions like protodeboronation.[4][12] |
| Solvent | 1,4-Dioxane | Aprotic polar solvents are standard.[4] The use of anhydrous dioxane is recommended to minimize the risk of protodeboronation of the boronic acid, a common side reaction.[4][7] |
| Temperature | 80-110 °C | Higher temperatures are generally necessary to overcome the activation barrier for the oxidative addition of the aryl chloride. |
| Atmosphere | Inert (Argon/Nitrogen) | The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[8] Thoroughly degassing the solvent and maintaining an inert atmosphere is critical for success.[8] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. Increase catalyst loading if necessary.
-
Insufficient Temperature: The reaction may require higher temperatures to proceed.
-
Catalyst Inhibition: The substrate itself can inhibit the catalyst. Using a more robust ligand system may be necessary.[8]
-
-
Formation of Byproducts:
-
Protodeboronation: This occurs when the boronic acid reacts with a proton source.[4] Ensure anhydrous conditions and use a non-hydroxide base like K₃PO₄.[4]
-
Dehalogenation: The starting material is reduced. This can be caused by hydride sources in the reaction mixture.[8]
-
Homocoupling of Boronic Acid: This is often due to the presence of oxygen.[8] Ensure the reaction is thoroughly degassed.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation for the synthesis of medicinally relevant compounds. Success hinges on the use of a highly active palladium catalyst system, typically employing a bulky, electron-rich phosphine ligand, and careful control of reaction conditions to minimize side reactions. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully implement this valuable synthetic method.
References
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. (2025).
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchG
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
- A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchG
- Suzuki reaction - Wikipedia.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchG
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
Application Note: Strategic Nucleophilic Aromatic Substitution on 2-Chloro-4-aminopyrimidine for Medicinal Chemistry Scaffolds
Abstract
2-Chloro-4-aminopyrimidine is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds. Its value lies in the strategic reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr), enabling the facile introduction of diverse functional groups. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal conditions for performing SNAr reactions on this substrate. We delve into the underlying reaction mechanism, explore the critical parameters influencing success—including nucleophile choice, solvent systems, and base selection—and present detailed, field-proven protocols for reactions with common nucleophile classes. This guide is designed to empower chemists to confidently and efficiently leverage this compound in the synthesis of novel molecular entities.
Mechanistic Insights and Reactivity Profile
The pyrimidine ring is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles, a process that is often challenging for electron-rich carbocyclic aromatic rings like benzene. The SNAr reaction on pyrimidines proceeds via a well-established two-step addition-elimination mechanism.[1][2]
The key stages are:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, the C2 carbon attached to chlorine). This step is typically the rate-determining step of the reaction.[3] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is stabilized by resonance, with significant delocalization onto the electronegative ring nitrogen atoms.[4][5] This stabilization is crucial for the reaction to proceed. In the final step, the aromaticity is restored by the expulsion of the leaving group (chloride ion).
The specific substitution pattern of this compound presents a unique electronic landscape. The chlorine atom at the C2 position is flanked by two ring nitrogens, which strongly activates this position for nucleophilic attack.[6] Conversely, the amino group at the C4 position is an electron-donating group (EDG), which generally deactivates the ring towards nucleophilic attack. However, the powerful activating effect of the adjacent nitrogen atoms at C1 and C3 overcomes the deactivating effect of the distal C4-amino group, rendering the C2 position highly susceptible to substitution.
Figure 1: The Addition-Elimination Mechanism of SNAr.
Critical Parameters for Successful SNAr Reactions
Optimizing the SNAr reaction on this compound requires careful consideration of several interconnected parameters.
Nucleophile Selection
The nature of the nucleophile is paramount. Various nitrogen, oxygen, and sulfur nucleophiles can be employed successfully.
-
Nitrogen Nucleophiles (Amines): Primary and secondary aliphatic and aromatic amines are common nucleophiles. Their reactivity is proportional to their basicity and inversely proportional to their steric bulk. Since these are neutral nucleophiles, the reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic "scavenger" base is essential.[7]
-
Oxygen Nucleophiles (Alcohols, Phenols): Alcohols and phenols are generally weak nucleophiles and require deprotonation with a strong base (e.g., NaH, K₂CO₃) to form the more potent alkoxide or phenoxide. The reaction must be conducted under anhydrous conditions to prevent the base from being quenched by water.
-
Sulfur Nucleophiles (Thiols): Thiols are excellent nucleophiles and often react under milder conditions than their oxygen counterparts.[8][9] They can be converted to highly reactive thiolates with a moderate base (e.g., K₂CO₃, Et₃N).
Solvent System
The choice of solvent is critical for stabilizing the charged Meisenheimer intermediate.
-
Polar Aprotic Solvents: Solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (ACN) are highly recommended.[3][10] Their high polarity effectively stabilizes the charged intermediate, accelerating the rate-determining step.
-
Alcohols: Solvents like ethanol or isopropanol can also be used, particularly for amination reactions.[11][12] However, they are protic and can solvate the nucleophile, potentially reducing its reactivity. Furthermore, under strongly basic conditions with O-nucleophiles, the solvent itself can act as a competing nucleophile, leading to undesired solvolysis byproducts.[11][12]
-
Aqueous Systems: Interestingly, some SNAr aminations on chloro-heterocycles can be performed efficiently in water, often with a base like KF, which can offer a "green" chemistry advantage.[13]
Base Selection
The role of the base depends on the nature of the nucleophile.
-
For Amine Nucleophiles: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically used in stoichiometric excess (1.5–2.0 equivalents).[3][7] Its function is solely to neutralize the HCl produced during the reaction, thereby preventing the protonation and deactivation of the amine nucleophile.[7]
-
For Alcohol/Thiol Nucleophiles: A base is required to deprotonate the nucleophile, increasing its potency. Common choices include sodium hydride (NaH) for alcohols and potassium carbonate (K₂CO₃) or TEA for thiols. The choice depends on the pKa of the nucleophile.
Temperature Control
Reaction temperature is a key variable to control both the reaction rate and the selectivity.
-
Most SNAr reactions on this substrate are conducted at elevated temperatures, typically ranging from 80 °C to 140 °C, to overcome the activation energy barrier.[7]
-
Microwave irradiation has emerged as a powerful technique to significantly reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[14][15]
Standardized Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with representative nucleophiles.
Figure 2: General Experimental Workflow for SNAr Reactions.
Protocol 3.1: General Procedure for Amination (N-Nucleophiles)
This protocol describes a catalyst-free SNAr reaction between this compound and an amine nucleophile.[3][7]
-
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Amine nucleophile (e.g., morpholine, aniline) (1.1–1.2 mmol, 1.1–1.2 eq.)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 mmol, 2.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) (5-10 mL)
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Under an inert atmosphere (N₂ or Argon), add the anhydrous solvent (5-10 mL).
-
Add the amine nucleophile (1.1–1.2 eq.) followed by the non-nucleophilic base (DIPEA or TEA, 2.0 eq.).
-
Seal the vial and heat the mixture to 100–120 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).[7]
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with an organic solvent such as ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-aminopyrimidine derivative.
-
Protocol 3.2: General Procedure for Ether Formation (O-Nucleophiles)
-
Materials:
-
Alcohol or Phenol (1.2 mmol, 1.2 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 mmol, 1.3 eq.)
-
This compound (1.0 mmol, 1.0 eq.)
-
Anhydrous DMF (5-10 mL)
-
-
Procedure:
-
To an oven-dried, two-neck flask under an inert atmosphere, add the alcohol/phenol (1.2 eq.) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.3 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction to 80–100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Proceed with aqueous work-up and purification as described in Protocol 3.1.
-
Data Summary and Troubleshooting
The following table summarizes typical conditions for various nucleophile classes. Yields are highly dependent on the specific substrates used.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Nitrogen | Morpholine | DIPEA | DMF | 110 | 12-18 |
| Aniline | TEA | NMP | 120 | 16-24 | |
| Benzylamine | K₂CO₃ | DMSO | 100 | 8-12 | |
| Oxygen | Phenol | NaH | DMF | 90 | 6-10 |
| Isopropanol | NaH | THF | 65 (reflux) | 24 | |
| Sulfur | Thiophenol | K₂CO₃ | ACN | 80 (reflux) | 2-4 |
| Ethanethiol | TEA | DMF | 80 | 3-6 |
Troubleshooting Common Issues
-
Low or No Product Yield:
-
Cause: Insufficient activation (low temperature), weak nucleophile, or wet reagents/solvents (especially for O-nucleophiles with NaH).
-
Solution: Increase the reaction temperature in 10-20 °C increments. For weak nucleophiles, consider using a stronger base to enhance nucleophilicity. Ensure all reagents and solvents are strictly anhydrous.[7]
-
-
Formation of Side Products:
-
Cause: Reaction temperature may be too high, leading to decomposition. For di-functional nucleophiles, double displacement may occur. Solvolysis may occur if an alcohol solvent is used with a strong base.
-
Solution: Lower the reaction temperature. Use a stoichiometric amount (1.0 equivalent) of the nucleophile to minimize double displacement.[7] Switch to a polar aprotic solvent like DMF or DMSO if solvolysis is suspected.
-
-
Reaction Stalls (Incomplete Conversion):
-
Cause: For aminations, the generated HCl may have quenched the amine nucleophile due to an insufficient amount of scavenger base. The nucleophile may not be potent enough at the given temperature.
-
Solution: Add an additional portion of the non-nucleophilic base (e.g., 0.5 eq. of DIPEA). Increase the reaction temperature.
-
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and highly valuable transformation in synthetic and medicinal chemistry. A thorough understanding of the reaction mechanism and the interplay between the nucleophile, base, solvent, and temperature is essential for achieving high yields and purity. By following the standardized protocols and troubleshooting guidance provided in this note, researchers can effectively and reproducibly synthesize a wide array of 2-substituted-4-aminopyrimidine derivatives, paving the way for the discovery of novel therapeutic agents.
References
- Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
- Rasmussen, L. K., et al. (2023).
- Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Petrova, V., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7793. [Link]
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
- Request PDF. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
- ResearchGate. (n.d.). Scheme 30.
- Chem Help ASAP. (2020).
- Smith, M. D., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(40), 14073-14086. [Link]
- Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2013(22), 4847-4859. [Link]
- Sbardella, G., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 10(21), 12431-12438. [Link]
- Bräse, S., et al. (2007). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 12(4), 813-821. [Link]
- Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(7), 579-584. [Link]
- Gorin, D. J., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(23), 4626–4630. [Link]
- ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
- Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
- Glinkerman, C. M., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]
- Radhakrishnamurti, P. S., & Sarangi, C. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Indian Journal of Chemistry, 20B, 701-703. [Link]
- Wikipedia. (n.d.).
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Application Notes and Protocols for the Synthesis and Evaluation of 2-Chloro-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and biological evaluation of tubulin polymerization inhibitors derived from the 2-chloro-4-aminopyrimidine scaffold. Tubulin, a critical component of the cellular cytoskeleton, represents a validated and highly attractive target for the development of anticancer therapeutics.[1] Pyrimidine-based compounds have emerged as a promising class of tubulin inhibitors, with some demonstrating potent antiproliferative activity.[2][3] This guide details synthetic methodologies, purification techniques, and characterization of these compounds. Furthermore, it provides step-by-step protocols for key in vitro assays, including tubulin polymerization and cytotoxicity assessments, to determine the efficacy of the synthesized molecules. The information presented herein is intended to equip researchers with the necessary knowledge to design, synthesize, and validate novel tubulin inhibitors based on the this compound core structure.
Introduction: Targeting Tubulin in Oncology
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a fundamental role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[4] The critical involvement of microtubules in the formation of the mitotic spindle makes them a prime target for anticancer drug development.[1] Agents that interfere with tubulin polymerization dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[5][6]
Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[4] These agents bind to distinct sites on the tubulin protein.[7][8] The colchicine binding site, located at the interface between α- and β-tubulin, is a particularly attractive target for the development of small molecule inhibitors.[7][8]
The this compound scaffold has been identified as a valuable starting point for the synthesis of novel tubulin polymerization inhibitors. Its versatile chemistry allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize potency and pharmacokinetic properties.[5]
Synthesis of this compound Derivatives
The synthesis of tubulin inhibitors from this compound typically involves a nucleophilic aromatic substitution reaction at the C4 position, followed by further modifications. The following is a general synthetic protocol inspired by methodologies reported in the literature.[5]
General Synthetic Scheme
The core synthetic strategy involves the reaction of a substituted aniline with 2,4-dichloropyrimidine to selectively substitute the more reactive chlorine at the C4 position. Subsequent reactions can be performed at the C2 position.
Caption: General synthetic route for this compound derivatives.
Protocol: Synthesis of a Representative 2-Chloro-4-(substituted-anilino)pyrimidine
This protocol describes the synthesis of a generic 2-chloro-4-(substituted-anilino)pyrimidine derivative.
Materials:
-
2,4-Dichloropyrimidine
-
Substituted aniline (e.g., 4-methoxy-N-methylaniline)
-
2-Propanol (or other suitable solvent)
-
Triethylamine (or other non-nucleophilic base)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in 2-propanol.
-
Add triethylamine (1.1 eq) to the solution.
-
While stirring, add a solution of 2,4-dichloropyrimidine (1.0 eq) in 2-propanol dropwise at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 2-chloro-4-(substituted-anilino)pyrimidine.
Characterization
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Biological Evaluation
Once synthesized and characterized, the compounds must be evaluated for their biological activity. The following protocols describe key assays for assessing their potential as tubulin polymerization inhibitors.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.[9][10] Polymerization is typically monitored by an increase in absorbance or fluorescence.[9][11]
Caption: General workflow for the MTT cytotoxicity assay.
Protocol:
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549) [3][12]* Complete cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Vehicle control (e.g., 0.1% DMSO)
-
MTT solution (5 mg/mL in PBS) [13]* Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for 48-72 hours. [13]3. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. [13]4. Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. [13]5. Measure the absorbance at 570 nm using a microplate reader. [13]6. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value. [14] Data Presentation:
| Compound | Cell Line | IC50 (nM) for Cytotoxicity |
| Compound X | HeLa | [Insert Value] |
| Compound X | MCF-7 | [Insert Value] |
| Compound Y | HeLa | [Insert Value] |
| Compound Y | MCF-7 | [Insert Value] |
Further Mechanistic Studies
Compounds that demonstrate potent tubulin polymerization inhibitory and cytotoxic activities should be further investigated to elucidate their mechanism of action. [5]
-
Cell Cycle Analysis: To confirm that the compounds induce G2/M phase arrest. [5][12]* Immunofluorescence Microscopy: To visualize the disruption of the microtubule network in treated cells. [5][9]* Apoptosis Assays: To confirm that cell death is occurring via apoptosis (e.g., Annexin V/PI staining, caspase activation assays). [5][12]* Molecular Docking Studies: To predict the binding mode of the compounds within the colchicine binding site of tubulin. [5][12]
Conclusion
The this compound scaffold provides a robust platform for the development of novel tubulin polymerization inhibitors. The synthetic and screening protocols outlined in this document offer a systematic approach to identify and characterize potent anticancer agents. By combining chemical synthesis with rigorous biological evaluation, researchers can advance the discovery of new therapeutics targeting microtubule dynamics.
References
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- Xu, S., et al. (2018).
- Kalous, O., et al. (2004). The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents. Cancer Research, 64(7 Supplement), 1548. [Link]
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- Oliva, P., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 27(19), 6659. [Link]
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Application Note: A Framework for the Synthesis and Evaluation of 2-Chloro-4-aminopyrimidine Derivatives as Kinase Inhibitors
An Application Guide for Drug Discovery Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a privileged structure for inhibitor design.[1][3] This guide provides a comprehensive framework for the preparation and biological evaluation of a versatile subclass: 2-chloro-4-aminopyrimidine derivatives. We present a detailed, field-proven protocol for synthesizing a library of these compounds via microwave-assisted nucleophilic aromatic substitution. Furthermore, we provide a step-by-step protocol for a robust, high-throughput biochemical assay to determine their inhibitory potency (IC50) against target kinases. By integrating synthetic strategy with biological assessment, this document serves as a practical guide for researchers aiming to accelerate the discovery of novel kinase inhibitors.
The Rationale: Why the 2,4-Disubstituted Pyrimidine Scaffold?
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, they have become one of the most important classes of drug targets.[1] The 2,4-diaminopyrimidine core is a highly successful scaffold in this arena, prized for its synthetic tractability and its mimicry of the adenine portion of ATP, allowing it to establish key hydrogen bond interactions within the kinase hinge region.[1][3]
Starting with a this compound precursor allows for a modular and efficient approach to building a chemical library. The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles (typically primary or secondary amines) in a nucleophilic aromatic substitution (SNAr) reaction. This enables the systematic introduction of diverse chemical moieties at this position, allowing for a thorough exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[5][6][7]
This guide will walk you through a representative synthesis and a standard kinase inhibition assay, providing the foundational tools to initiate a kinase inhibitor discovery program.
Part I: Synthesis of this compound Derivatives
The core of the synthetic strategy is the SNAr reaction. Microwave-assisted synthesis is employed here as it dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[8][9]
General Synthetic Workflow
The workflow begins with a commercially available pyrimidine core, which is then diversified by reaction with a library of amines. The resulting products are purified and then subjected to biological screening.
Caption: High-level workflow from synthesis to SAR analysis.
Protocol 1: Microwave-Assisted Synthesis of a Representative Derivative
This protocol describes the reaction of 2-amino-4-chloropyrimidine with 4-methylpiperazine.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| 2-Amino-4-chloropyrimidine | Sigma-Aldrich | ≥97% |
| 4-Methylpiperazine | Acros Organics | 99% |
| Triethylamine (TEA) | Fisher Scientific | ≥99.5% |
| Anhydrous Isopropanol | Sigma-Aldrich | 99.5% |
| Ethyl Acetate (EtOAc) | VWR Chemicals | ACS Grade |
| Saturated Sodium Bicarbonate (aq.) | Lab Prepared | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | Anhydrous, Granular |
| Microwave Synthesis Vials (10 mL) | CEM Corporation | - |
| Magnetic Stir Bars | VWR | - |
Experimental Procedure
-
Vessel Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-amino-4-chloropyrimidine (259 mg, 2.0 mmol).
-
Reagent Addition: Add 2 mL of anhydrous isopropanol to the vial and stir to dissolve/suspend the starting material. Add 4-methylpiperazine (200 mg, 2.0 mmol) followed by triethylamine (418 µL, 3.0 mmol).
-
Causality Note: Triethylamine is a non-nucleophilic base added to scavenge the HCl generated during the SNAr reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130°C for 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (Mobile phase: 9:1 Dichloromethane/Methanol).
-
Workup: After the reaction, allow the vial to cool to room temperature. Transfer the contents to a separatory funnel containing 20 mL of saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Insight: The bicarbonate wash neutralizes any remaining acidic species. Multiple extractions with an organic solvent ensure quantitative recovery of the product.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by crystallization from ethanol or by flash column chromatography on silica gel to yield the pure product.
Expected Outcome: A white to off-white solid. The yield should be in the range of 70-90%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part II: Biological Evaluation
Once a library of compounds is synthesized, the next critical step is to evaluate their biological activity. A biochemical kinase assay is the primary tool for determining the potency of an inhibitor directly against its purified enzyme target.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibitors will reduce the amount of ADP produced, thus lowering the luminescent signal. This format is highly sensitive and amenable to high-throughput screening.[10][11]
Workflow for Kinase Inhibition Assay
Caption: Step-by-step workflow for a typical kinase inhibition assay.
Materials and Reagents
| Reagent/Material | Source | Details |
| Target Kinase (e.g., AURKA) | Thermo Fisher, Promega | Purified, recombinant enzyme |
| Kinase-specific Substrate (peptide) | Reaction Biology | e.g., Kemptide for PKA |
| Adenosine Triphosphate (ATP) | Sigma-Aldrich | Ultra-pure solution |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains all detection reagents |
| Kinase Buffer (e.g., Kinase-Glo®) | Promega | Contains MgCl₂, DTT, etc. |
| Test Compounds | Synthesized | In 100% DMSO |
| 384-well, white, flat-bottom plates | Corning | Low-volume, suitable for luminescence |
Experimental Procedure
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into a 384-well assay plate. Include wells with DMSO only (no inhibitor control) and a known inhibitor (positive control).
-
Kinase Addition: Prepare a solution of the target kinase in kinase buffer. Add 5 µL of this solution to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes.
-
Insight: This step allows the inhibitor to bind to the kinase before the reaction is initiated, which is crucial for accurately measuring the potency of competitive inhibitors.
-
-
Reaction Initiation: Prepare a solution containing both the kinase substrate and ATP in kinase buffer. Initiate the kinase reaction by adding 5 µL of this mix to each well. The final ATP concentration should be at or near its Km for the specific kinase.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity.
-
Reaction Termination: Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve using software like GraphPad Prism or R. The IC50 is the concentration of the inhibitor required to reduce kinase activity by 50%.
Data Presentation: Exploring Selectivity
A key goal is to develop selective inhibitors. By testing your compounds against the primary target and several related or unrelated kinases, you can build a selectivity profile.
| Compound ID | R-Group at C4 | Target Kinase IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) |
| Ref-Cpd | (Known Inhibitor) | 15 | 1,200 | >10,000 |
| SYN-001 | 4-Methylpiperazine | 85 | 850 | 9,400 |
| SYN-002 | Morpholine | 250 | 3,100 | >10,000 |
| SYN-003 | 4-Fluorophenylamine | 35 | 4,500 | 7,800 |
This table represents hypothetical data for illustrative purposes.
Understanding the Mechanism: Hinge-Binding
The pyrimidine scaffold functions as a "hinge-binder". The N1 and the exocyclic N2 amine of the 2,4-diaminopyrimidine core typically form two or three canonical hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the kinase hinge region, effectively blocking the ATP binding site.[1][3]
Caption: Pyrimidine core forming H-bonds in the kinase hinge region.
The modifications made at the C4 position (and potentially the C5 or C6 positions in more advanced designs) explore other regions of the ATP pocket. The SAR data derived from your screening (as exemplified in the table above) provides crucial insights into which chemical features are favored in these sub-pockets, guiding the next round of rational drug design. For example, the hypothetical data suggests that an aromatic amine at C4 (SYN-003) is more potent than aliphatic cyclic amines (SYN-001, SYN-002), providing a clear direction for optimization.[6][7][12]
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Application Notes and Protocols for Monitoring 2-Chloro-4-aminopyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Monitoring in 2-Chloro-4-aminopyrimidine Synthesis
This compound is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors used in oncology. Its reactivity, governed by the chloro- and amino-substituents on the pyrimidine ring, allows for diverse downstream chemical modifications. However, this reactivity also presents challenges in controlling reaction pathways, minimizing impurity formation, and ensuring batch-to-batch consistency. Therefore, robust analytical monitoring is not merely a quality control measure but an integral part of process understanding and optimization.[1]
This guide provides a detailed overview of established and advanced analytical techniques for monitoring reactions involving this compound. It is designed to equip researchers and process chemists with the necessary knowledge to implement effective monitoring strategies, from initial reaction screening to in-process control.
I. Chromatographic Techniques for Reaction Profiling
Chromatographic methods are the cornerstone of reaction monitoring, offering quantitative insights into the consumption of starting materials, the formation of products, and the emergence of impurities.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely adopted technique for its versatility, reproducibility, and quantitative power.[2] A well-developed HPLC method can serve as a stability-indicating assay, capable of separating the main components from potential degradants and byproducts.
A reverse-phase HPLC method is typically the most effective approach for analyzing moderately polar compounds like this compound. The choice of a C18 stationary phase provides a good balance of hydrophobic interactions for retaining the analyte and its related substances. The mobile phase composition is critical for achieving optimal separation. A mixture of water and a polar organic solvent, such as acetonitrile, is standard. The addition of an acidic modifier, like formic or phosphoric acid, is crucial for several reasons:
-
Protonation of the Analyte: The amino group on the pyrimidine ring is basic. At a low pH, it becomes protonated, leading to more consistent interactions with the stationary phase and improved peak shape.
-
Mass Spectrometry Compatibility: For LC-MS applications, volatile acids like formic acid are essential as they do not interfere with the ionization process.
1. Instrumentation and Columns:
-
HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[3]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 20.1 | |
| 25 |
4. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent or neutralizing agent).
-
Dilute the sample with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.[3]
5. Data Analysis and Interpretation:
-
Identify the peaks for starting materials, this compound, and any impurities by comparing their retention times with those of authentic reference standards.
-
Calculate the percentage conversion and the relative area percentages of impurities to monitor the reaction progress and purity profile.
A validated HPLC method ensures data integrity and reliability. Key validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from starting materials, byproducts, and placebo components. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over the desired concentration range. |
| Accuracy | Mean recovery of 98.0% to 102.0% for the analyte. |
| Precision | Repeatability (RSD ≤ 1.0%) and Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters like flow rate, temperature, and mobile phase composition. |
This table provides a general guideline; specific acceptance criteria may vary based on the intended use of the method.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable pyrimidine derivatives and impurities, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data.[4] Derivatization may be necessary for less volatile compounds to improve their chromatographic behavior.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
2. GC Conditions:
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min. |
3. Mass Spectrometer Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
4. Sample Preparation:
-
Extract the reaction aliquot with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
If necessary, derivatize the sample (e.g., silylation) to increase volatility.
-
Dilute the sample to an appropriate concentration before injection.
II. Spectroscopic Techniques for Real-Time and In-Situ Monitoring
Spectroscopic methods provide the advantage of real-time, in-situ monitoring, often without the need for sample extraction, thereby offering a dynamic view of the reaction kinetics.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used quantitatively to monitor reaction progress.[5] Changes in the chemical shifts and integrals of specific protons or carbons can be tracked over time.
The following are predicted chemical shifts in DMSO-d₆. Actual values may vary.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-5 | 6.2 - 6.4 | 105 - 107 |
| H-6 | 7.8 - 8.0 | 158 - 160 |
| -NH₂ | 6.5 - 7.0 (broad) | - |
| C-2 | - | 159 - 161 |
| C-4 | - | 163 - 165 |
| C-5 | - | 105 - 107 |
| C-6 | - | 158 - 160 |
1. Sample Preparation:
-
At timed intervals, withdraw a small aliquot from the reaction.
-
Quench the reaction and remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Transfer the solution to an NMR tube.
2. NMR Acquisition:
-
Acquire ¹H NMR spectra using a spectrometer (e.g., 400 MHz).[6]
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for accurate quantification.
3. Data Analysis:
-
Integrate the signals corresponding to the starting material, product, and internal standard.
-
Calculate the concentration of each species relative to the internal standard to determine the reaction kinetics.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, is well-suited for in-situ reaction monitoring.[7] It allows for the tracking of functional group transformations in real-time.
| Functional Group | Wavenumber (cm⁻¹) | Vibration |
| N-H stretch (amino) | 3400 - 3200 | Asymmetric and symmetric stretching |
| C-H stretch (aromatic) | 3100 - 3000 | Stretching |
| C=N, C=C stretch (ring) | 1650 - 1550 | Ring stretching vibrations |
| N-H bend (amino) | 1640 - 1560 | Scissoring |
| C-Cl stretch | 800 - 600 | Stretching |
These are general ranges and can be influenced by the molecular environment.[8]
Caption: Workflow for in-situ FTIR reaction monitoring.
III. Identification of Potential Impurities and Byproducts
A thorough understanding of potential side reactions is crucial for developing a comprehensive monitoring strategy.
Common Impurity Classes:
-
Over-reaction Products: In syntheses starting from di- or tri-substituted pyrimidines, substitution at unintended positions can occur. For example, in the amination of 2,4-dichloropyrimidine, the formation of 2,4-diaminopyrimidine is a potential byproduct.
-
Hydrolysis Products: The chloro-substituent is susceptible to hydrolysis, especially under basic or elevated temperature conditions, leading to the formation of 4-amino-2-hydroxypyrimidine.[9]
-
Starting Material Residues: Incomplete reactions will result in the presence of unreacted starting materials.
-
Dimers and Oligomers: Under certain conditions, aminopyrimidines can undergo self-condensation or dimerization.[10]
Analytical Workflow for Impurity Identification:
Caption: A systematic workflow for the identification and confirmation of unknown impurities.
IV. Conclusion: An Integrated Approach to Reaction Monitoring
Effective monitoring of this compound reactions necessitates a multi-faceted analytical approach. While HPLC provides the quantitative backbone for tracking reaction progress and purity, spectroscopic techniques like in-situ FTIR and NMR offer invaluable real-time kinetic and mechanistic insights. The choice of technique will depend on the specific reaction conditions, available instrumentation, and the stage of development. By integrating these powerful analytical tools, researchers and drug development professionals can achieve a deeper understanding and control over the synthesis of this critical pharmaceutical intermediate, ultimately leading to more robust, efficient, and reproducible manufacturing processes.
References
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Tsunemoto, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Jia, X., et al. (2018). Synthesis and Evaluation of New this compound and 2,6-dimethyl-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors. PubMed.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research.
- Saeed, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
- Garner, J., et al. (2020). (PDF) Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. ResearchGate.
- Wikipedia. (n.d.). Pyrimidine dimer.
- Lee, H., et al. (2009). Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors. PubMed Central.
- Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Kogon, I. C., et al. (n.d.). 2-Chloropyrimidine. Organic Syntheses.
- LibreTexts Chemistry. (2023).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Pandey, G., & Arora, S. (2021). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- Yadav, M., et al. (2015). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Biotechnology Letters.
- Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
- Google Patents. (n.d.). US2416617A - Preparation of 2,4-diaminopyrimidines.
- The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3).
- SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal.
- Wikipedia. (n.d.). Process analytical technology.
- American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
- SpectraBase. (n.d.). 4-Amino-2,6-dichloro-pyrimidine - Optional[13C NMR] - Chemical Shifts.
- Cytiva. (n.d.).
- Yadav, M., et al. (2015). Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. 3 Biotech.
- Whelan, J., et al. (2022). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.
- ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c).
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 8. rsc.org [rsc.org]
- 9. ijper.org [ijper.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Recrystallization of 2-Chloro-4-aminopyrimidine
Introduction: The Critical Role of Purification in Synthesis
In the landscape of pharmaceutical and agrochemical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a fundamental determinant of safety, efficacy, and reproducibility. 2-Chloro-4-aminopyrimidine (CAS 7461-50-9) serves as a vital heterocyclic building block in the synthesis of numerous biologically active molecules, including antiviral and anticancer agents[1]. The synthetic route to this intermediate can introduce various impurities, such as starting materials, byproducts, or reagents. Recrystallization is a powerful, cost-effective, and scalable purification technique for crystalline solids that leverages differences in solubility to isolate the target compound in a highly pure form.
This guide provides a comprehensive, experience-driven protocol for the recrystallization of this compound. It moves beyond a simple list of steps to explain the underlying principles and decision-making processes, empowering researchers to adapt and troubleshoot the procedure for optimal results.
Compound Profile & Safety Imperatives
A thorough understanding of the material's properties and handling requirements is the foundation of any successful and safe laboratory procedure.
Physicochemical Properties
The high melting point of this compound suggests a stable crystal lattice, making it an excellent candidate for purification by recrystallization.
| Property | Value | Source(s) |
| CAS Number | 7461-50-9 | [2][3][4] |
| Molecular Formula | C₄H₄ClN₃ | [1][2][3] |
| Molecular Weight | 129.55 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 197-205 °C | [3][4][5] |
| Synonyms | 4-Amino-2-chloropyrimidine, 2-Chloropyrimidin-4-amine | [1][4][6] |
Essential Safety & Handling
This compound requires careful handling. Based on available safety data, the compound is classified as harmful if swallowed and causes serious eye irritation[3][5].
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. If handling large quantities of fine powder, a dust mask (e.g., N95) is recommended to prevent inhalation[3].
-
Engineering Controls: Perform all operations within a certified chemical fume hood to minimize inhalation exposure.
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place[5][7].
The Science of Recrystallization: A Self-Validating System
Recrystallization is an equilibrium-driven process. The fundamental principle is that the solubility of a solid in a solvent increases with temperature. An ideal recrystallization solvent should dissolve the target compound readily at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Impurities, conversely, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
The success of this technique hinges on the selection of an appropriate solvent system. The process of solvent selection itself is a form of self-validation, ensuring the chosen conditions are optimal for the specific impurity profile of the crude material.
Diagram: The Logic of Solvent Selection
This diagram illustrates the decision-making process for choosing an effective recrystallization solvent.
Caption: Decision tree for single-solvent recrystallization.
Detailed Experimental Protocol
This protocol is designed for researchers to purify crude this compound. It begins with a crucial solvent screening step.
Part A: Solvent Screening (Microscale)
Rationale: Since specific solubility data for this compound is not readily published, a small-scale screening is the most scientifically sound approach. Based on the compound's polar nature (amine group, nitrogen heterocycle), suitable candidates include polar protic and aprotic solvents.
Procedure:
-
Place approximately 20-30 mg of the crude material into several small test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature. Swirl to mix. Suggested starting solvents:
-
Water
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Ethyl Acetate
-
-
Identify solvents that do not dissolve the compound at room temperature.
-
Take the tubes from step 3 and gently heat them in a water or sand bath. Continue adding the corresponding solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
-
If no single solvent is ideal, consider a two-solvent system (e.g., Ethanol/Water, Acetone/Water, or Ethyl Acetate/Heptane)[8][9]. Dissolve the compound in a minimum of the "good" solvent (in which it is soluble) while hot, and add the "poor" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.
Part B: Bulk Recrystallization Workflow
Once an optimal solvent system is identified, proceed with the bulk purification.
Caption: The experimental workflow for bulk recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which is necessary to maximize product recovery.
-
Decolorization (If Necessary): If the hot solution is highly colored, remove it from the heat source and add a very small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes. Causality: The porous structure of activated charcoal adsorbs high-molecular-weight colored impurities.
-
Hot Gravity Filtration (If Charcoal Was Used): If charcoal was added, or if insoluble impurities are visible, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel resting on a pre-heated receiving flask. Pour the hot solution through the filter paper. Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product. Causality: This step must be done quickly and with pre-heated glassware to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash the crystals. Reapply the vacuum to pull the wash solvent through. Repeat once. Causality: The cold solvent washes away any residual mother liquor (which contains the soluble impurities) without dissolving a significant amount of the product.
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry. Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is too highly concentrated. | Re-heat the solution to dissolve the oil. Add more solvent and allow it to cool more slowly. Consider a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, try adding a seed crystal or scratching the inside of the flask with a glass rod at the solvent line to create a nucleation site. |
| Low Recovery | The compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a different solvent with lower product solubility at cold temperatures. Ensure glassware for hot filtration is adequately pre-heated. |
| Crystals are Colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the filtration step. |
References
- University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
- Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Reddit r/Chempros. (2019). Recrystallization with two solvents.
- Unknown Source. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION.
- Chemistry Stack Exchange. (2014). Recrystallization and purification techniques for getting a pure sample.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 7461-50-9 4-Amino-2-chloropyrimidine AKSci X4438 [aksci.com]
- 3. 4-アミノ-2-クロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 7461-50-9 Cas No. | 4-Amino-2-chloropyrimidine | Apollo [store.apolloscientific.co.uk]
- 5. 4-Amino-2-chloropyrimidine | 7461-50-9 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 7461-50-9|2-Chloropyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 8. reddit.com [reddit.com]
- 9. ocw.mit.edu [ocw.mit.edu]
large-scale synthesis of 2-Chloro-4-aminopyrimidine
An Application Guide to the Large-Scale Synthesis of 2-Chloro-4-aminopyrimidine
Abstract
This comprehensive guide provides detailed application notes and protocols for the , a critical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of prevalent synthetic strategies, process optimization, and robust analytical quality control. The protocols are presented with an emphasis on scientific integrity, explaining the causality behind experimental choices to ensure reproducibility and scalability. Safety considerations for industrial production are also a primary focus.
Introduction and Strategic Importance
This compound is a key building block in organic synthesis. Its bifunctional nature, featuring a reactive chlorine atom and an amino group on a pyrimidine core, makes it an invaluable precursor for a wide range of biologically active molecules. These include enzyme inhibitors, antibiotics, and tubulin polymerization inhibitors for cancer therapy.[1][2] The efficient and cost-effective large-scale production of this intermediate is therefore a critical step in the supply chain for numerous therapeutic agents.
This guide moves beyond a simple recitation of steps, providing a validated framework for synthesis that emphasizes safety, efficiency, and purity, grounded in established chemical principles.
Comparative Analysis of Synthetic Strategies
Several synthetic routes to this compound have been established. The choice of a specific pathway on an industrial scale is dictated by factors such as raw material cost, atom economy, reaction safety, and achievable yield and purity. Two primary strategies dominate the landscape.
Strategy A: Chlorination of Isocytosine (2-Aminopyrimidin-4-one)
This is one of the most direct and widely employed methods for large-scale production. The core of this process is the conversion of the hydroxyl group in isocytosine into a chloro group using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).
-
Causality and Mechanistic Insight: Phosphorus oxychloride is highly effective for this transformation. The lone pair of electrons on the oxygen atom of the pyrimidine ring's carbonyl group attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and dichlorophosphate species, ultimately resulting in the substitution of the hydroxyl group with a chlorine atom. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.
Strategy B: Selective Amination of 2,4-Dichloropyrimidine
This approach begins with a more activated starting material, 2,4-dichloropyrimidine, and involves the selective substitution of one of the chlorine atoms with an amino group using ammonia.
-
Causality and Mechanistic Insight: The chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic aromatic substitution than the chlorine at the 2-position. This regioselectivity is due to the electron-withdrawing nature of the ring nitrogens, which activates the C4 position more strongly towards nucleophilic attack. By controlling reaction conditions such as temperature and stoichiometry, the monosubstituted product, this compound, can be obtained as the major product.[1]
The following diagram illustrates the logical flow of these two primary synthetic routes.
Caption: Step-by-step workflow for the synthesis of this compound.
Procedure:
-
Reactor Charging and Initial Heating: In a clean, dry, glass-lined reactor under an inert atmosphere (e.g., nitrogen), charge phosphorus oxychloride (POCl₃). Begin agitation and add isocytosine portion-wise to control any initial exotherm. Heat the stirred mixture to 80°C and maintain this temperature for 1 hour. [1] * Causality: This initial heating period allows for the formation of the key intermediate complex between isocytosine and POCl₃ before driving the reaction to completion at a higher temperature.
-
Reflux: After the initial hold, increase the temperature to 120°C and allow the mixture to reflux for 3 hours. During this phase, hydrogen chloride (HCl) gas will be evolved. Ensure the reactor's off-gas is directed through a caustic scrubber. [1] * Causality: Refluxing provides the necessary thermal energy to complete the conversion of the hydroxyl group to the chloride. The removal of HCl gas via the scrubber is critical for safety and to drive the reaction equilibrium forward.
-
POCl₃ Recovery: After the reflux period, cool the reaction mixture slightly and configure the reactor for vacuum distillation. Recover the excess phosphorus oxychloride under reduced pressure.
-
Causality: Removing excess POCl₃ before quenching is crucial. It minimizes the violence of the subsequent quench with water and simplifies the work-up procedure. This is also an economic and environmental consideration, as the recovered reagent can be recycled.
-
-
Quenching: Prepare a separate vessel containing a large volume of ice water. Under vigorous stirring, slowly and carefully add the cooled reaction liquid (the crude product mixture) to the ice water. The temperature of the quench mixture must be maintained below 40°C. [1] * Causality: This step hydrolyzes any remaining reactive phosphorus species and precipitates the crude product. The addition must be slow and controlled because the reaction of residual POCl₃ with water is extremely exothermic and violent. Ice is used to absorb the significant heat of reaction.
-
Extraction and Decolorization: Transfer the quenched mixture to a separation vessel and extract it multiple times with dichloromethane (DCM). Combine the lower organic layers. Add activated carbon to the combined DCM extracts and stir for a period to decolorize the solution. [1] * Causality: this compound has good solubility in DCM, allowing for its efficient extraction from the aqueous phase. Activated carbon is used to adsorb colored impurities and byproducts, which is a critical step for achieving a high-purity final product.
-
Crystallization and Isolation: Filter the mixture to remove the activated carbon. Heat the resulting filtrate to 40-60°C to distill off the dichloromethane. To the remaining residue, add ethanol and stir for 1 hour. Cool the slurry to below 0°C and hold for at least 2 hours to complete crystallization. [1] * Causality: The product is soluble in hot ethanol but has low solubility in cold ethanol. This temperature-dependent solubility profile is exploited for purification via recrystallization. Cooling to a low temperature maximizes the recovery of the solid product.
-
Final Filtration and Drying: Collect the white solid product by filtration. Wash the filter cake with a small amount of cold ethanol to remove residual soluble impurities. Dry the solid under vacuum at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved. A typical yield for this process is around 76%. [1]
Analytical Quality Control
To ensure the final product meets the required specifications for subsequent use, a series of analytical tests must be performed.
| Parameter | Method | Specification | Purpose |
| Appearance | Visual | Off-white to pale yellow crystalline powder | Confirms physical form and absence of gross contamination |
| Purity | HPLC | ≥98% | Quantifies the amount of the desired compound |
| Identity | ¹H NMR, ¹³C NMR | Conforms to reference spectrum | Unambiguously confirms the chemical structure |
| Melting Point | Melting Point Apparatus | 155-159°C [1] | Indicates purity (a sharp range is desirable) |
| Water Content | Karl Fischer Titration | ≤0.5% | Ensures the absence of excess water, which can be detrimental in subsequent reactions |
Safety and Environmental Considerations
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water, releasing large amounts of heat and toxic HCl gas. All handling must be done in a well-ventilated area (fume hood or closed reactor system) by personnel wearing appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.
-
Dichloromethane (DCM): A suspected carcinogen with a low boiling point. Minimize inhalation exposure by using closed systems.
-
Waste Management: The aqueous phase from the work-up will be acidic and must be neutralized before disposal. Organic solvent waste should be collected and disposed of according to local environmental regulations. The caustic scrubber solution should also be neutralized and disposed of properly.
References
- Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 963500.
- Khan, I., Ali, S., Muhammad, N., Khan, A., Bond, A. D., & Khan, I. U. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2959.
- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2015). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of Pharmaceutical Sciences and Research.
- Gudmundsson, K. S., Hinkley, J. M., Brieger, M., Drach, J. C., & Townsend, L. B. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines.
- Overberger, C. G., Kogon, I. C., & Minin, R. (1954). 2-Chloropyrimidine. Organic Syntheses, 34, 28.
- Wang, Z., & Chen, G. (2015). Preparation method of 2-chloro-4-aminopyridine. Google Patents.
- Li, J., et al. (2011). Method for synthesis preparation of 2-chloro-4-aminopyridine. Google Patents.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104141.
- Sun, L., et al. (2018). Synthesis and Evaluation of New this compound and 2,6-dimethyl-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(11), 2056-2062.
Sources
Application Notes and Protocols for the Amination of 2-Chloro-4-aminopyrimidine
Introduction: The Central Role of the 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the purine and pyrimidine bases found in nucleic acids allows molecules incorporating this motif to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes.[1][2][3][4] Consequently, this framework is embedded in numerous therapeutic agents, from anticancer drugs like Imatinib to potent inhibitors of various signaling pathways.[2]
2-Chloro-4-aminopyrimidine serves as a critical and versatile starting material for accessing libraries of these valuable compounds. The chlorine atom at the C2 position is susceptible to displacement, providing a direct route to introduce diverse functionalities through C-N bond formation. This guide provides a detailed exploration of the two predominant strategies for the amination of this substrate: classical Nucleophilic Aromatic Substitution (SNAr) and the more modern Palladium-Catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each, offer detailed experimental protocols, and provide guidance for method selection and troubleshooting.
Part 1: Mechanistic Rationale and Method Selection
The choice between an SNAr approach and a palladium-catalyzed reaction is a critical decision point in the synthetic design. This choice is dictated by the nucleophilicity of the incoming amine, the desired reaction conditions, and the overall complexity of the target molecule.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often metal-free, method for functionalizing electron-deficient aromatic systems.[5][6] The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-poor, which activates the C2 position for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism.
Mechanism:
-
Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.
-
Elimination & Aromatization: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final aminated product.
Caption: The SNAr mechanism for amination of this compound.
When to Choose SNAr:
-
High Reactivity: This method is ideal for reactions with strong nucleophiles such as primary and secondary aliphatic amines.[5][7]
-
Simplicity & Cost-Effectiveness: SNAr reactions often require simple reagents (amine, base, solvent) and avoid the cost and potential product contamination associated with precious metal catalysts.[5]
-
Green Chemistry: Conditions can be optimized to use environmentally benign solvents like water or even be performed solvent-free.[2][5][8][9]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a transformative cross-coupling reaction that forms C-N bonds with exceptional versatility.[10][11][12] It is particularly valuable for coupling aryl halides with amines that are poor nucleophiles for traditional SNAr reactions. The reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is released from the palladium center, regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
When to Choose Buchwald-Hartwig Amination:
-
Broad Substrate Scope: It is highly effective for a wide range of amines, including less nucleophilic anilines and amides, which often fail to react under SNAr conditions.[10][13]
-
Milder Conditions: While often requiring elevated temperatures, modern catalyst systems can operate under relatively mild conditions.[14]
-
Difficult Couplings: It is the method of choice when SNAr fails due to electronic or steric hindrance.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Typical Amine | Primary/Secondary Aliphatic Amines | Anilines, Amides, Aliphatic Amines |
| Catalyst | None required (or base-catalyzed) | Palladium complex (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand (e.g., Xantphos) |
| Key Reagent | Base (e.g., Et₃N, K₂CO₃, KF) | Strong, non-nucleophilic base (e.g., NaOtBu) |
| Advantages | Low cost, simple setup, metal-free product | Broad scope, high functional group tolerance |
| Limitations | Limited to activated substrates and strong nucleophiles | Catalyst cost, potential metal contamination, requires inert atmosphere |
Part 2: Experimental Protocols and Workflows
The following protocols provide detailed, step-by-step procedures for the amination of this compound. Researchers should perform appropriate risk assessments before commencing any experimental work.
Protocol 1: Microwave-Assisted SNAr Amination
This protocol is adapted from methodologies that utilize microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.[15] It is particularly effective for secondary cyclic amines.
Materials and Equipment:
-
This compound
-
Substituted amine (e.g., N-methylpiperazine)
-
Triethylamine (Et₃N)
-
Anhydrous propanol
-
Microwave reactor vial with a stir bar
-
CEM Discover Microwave Reactor (or equivalent)[16]
-
Rotary evaporator
-
Standard glassware for extraction
-
Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography (if required)
Procedure:
-
Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.0 mmol, 259 mg).
-
Solvent and Amine Addition: Add anhydrous propanol (e.g., 1 mL) and stir to dissolve/suspend the starting material. Add the desired substituted amine (1.0 eq, e.g., 2.0 mmol).
-
Base Addition: Add triethylamine (2.0 eq, e.g., 4.0 mmol, 0.56 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120–140 °C for 15–30 minutes.[15]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the vial to room temperature.
-
Extraction: Disperse the resulting mixture in a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by crystallization or flash column chromatography on silica gel to yield the pure 2,4-diaminopyrimidine derivative.
| Parameter | Value |
| Scale | 2.0 mmol |
| Equivalents (Amine) | 1.0 |
| Equivalents (Base) | 2.0 |
| Solvent | Anhydrous Propanol |
| Temperature | 120–140 °C |
| Time | 15–30 min |
| Typical Yield | 70–95% |
Protocol 2: Buchwald-Hartwig Amination
This protocol is designed for coupling less reactive amines, such as anilines, and requires the establishment of an inert atmosphere to protect the palladium catalyst.[13][17]
Materials and Equipment:
-
This compound
-
Aryl amine (e.g., aniline)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or X-Phos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask or sealable reaction tube
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard glassware for work-up and purification
-
Celite®
Procedure:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask containing a stir bar under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[17]
-
Catalyst Loading: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2-10 mol%), the ligand (e.g., Xantphos, 4-12 mol%), and the base (NaOtBu, 1.4 eq) to the flask.
-
Reagent Addition: Add the this compound (1.0 eq) and the aryl amine (1.2 eq) to the flask.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene) via syringe. The typical concentration is 0.1–0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80–110 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[17]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Value |
| Catalyst Loading (Pd) | 2–10 mol% |
| Ligand Loading | 4–12 mol% |
| Equivalents (Amine) | 1.2 |
| Equivalents (Base) | 1.4 |
| Solvent | Anhydrous Toluene or Dioxane |
| Temperature | 80–110 °C |
| Time | 2–24 h |
| Typical Yield | 60–90% |
Part 3: Overall Workflow and Product Characterization
A successful synthesis campaign relies on a logical workflow from setup to final analysis.
Caption: General experimental workflow for the synthesis and analysis.
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.
-
Mass Spectrometry (MS): Techniques like Electron Ionization (EI-MS) or High-Resolution Mass Spectrometry (HREI-MS) are used to confirm the molecular weight and elemental composition of the synthesized compound.[8]
-
Elemental Analysis (CHN): Provides confirmation of the compound's purity and empirical formula, ensuring it agrees with the theoretical values within ±0.4%.[1]
Part 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | (SNAr): Insufficiently reactive amine; low temperature. (Buchwald): Inactive catalyst (oxygen exposure); incorrect base or ligand. | (SNAr): Increase temperature; switch to microwave heating; use a more polar solvent. If amine is weak, switch to Buchwald-Hartwig. (Buchwald): Ensure rigorous inert atmosphere; screen different ligands and bases; use a fresh palladium source. |
| Side Product Formation | (SNAr): Reaction with solvent (e.g., alcoholysis); bis-arylation of primary amines.[18] (Buchwald): Hydrodehalogenation (reduction of C-Cl bond). | (SNAr): Use a non-nucleophilic solvent (e.g., DMF, Dioxane); use a larger excess of the primary amine. (Buchwald): Ensure the system is anhydrous; screen different ligands that favor reductive elimination. |
| Difficulty in Purification | Product and starting material have similar polarity; presence of persistent impurities. | Optimize reaction to drive to full conversion. Evaluate different solvent systems for chromatography. Consider crystallization as an alternative to chromatography. |
Conclusion
The amination of this compound is a cornerstone reaction for the synthesis of diverse molecular libraries targeting critical pathways in human disease. By understanding the mechanistic dichotomy between Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling, researchers can select the optimal method for their specific amine nucleophile. The protocols and insights provided herein offer a robust framework for successfully synthesizing 2,4-diaminopyrimidine derivatives, enabling further exploration in drug discovery and development.
References
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands.
- Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine. Benchchem.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar.
- Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
- Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.
- SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.
- (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate.
- Synthesis and Evaluation of New this compound and 2,6-dimethyl-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors. PubMed.
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- nucleophilic aromatic substitutions. YouTube.
- Buchwald-Hartwig amination. YouTube.
- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC - NIH.
- Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
- Direct isolation of purines and pyrimidines from nucleic acids using sublimation. PubMed.
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH.
- Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. CSIRO Publishing.
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Synthesis of Potent β-Glucuronidase Inhibitors Utilizing a 2-Chloro-4-aminopyrimidine Scaffold
Application Note & Protocol Guide
For: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract
Elevated β-glucuronidase activity is implicated in various pathologies, including certain cancers and the adverse effects of drug-induced gastrointestinal toxicity.[1][2] This guide provides a comprehensive framework for the synthesis and conceptualization of novel β-glucuronidase inhibitors, leveraging the versatile 2-chloro-4-aminopyrimidine core. We present a detailed, field-tested protocol for the synthesis of 2,4-diaminopyrimidine derivatives via nucleophilic aromatic substitution (SNAr), a discussion on the structure-activity relationships (SAR) that govern inhibitory potency, and visual aids to elucidate the synthetic workflow and molecular interactions.
Introduction: The Therapeutic Imperative for β-Glucuronidase Inhibition
β-Glucuronidase is a lysosomal enzyme responsible for the hydrolysis of glucuronide conjugates, a critical step in the metabolism and excretion of various endogenous and xenobiotic compounds.[3] While essential for normal physiological processes, aberrant and elevated β-glucuronidase activity, particularly within the gut microbiome, can lead to the premature cleavage of glucuronidated drugs and toxins. This enterohepatic recirculation can result in increased toxicity and has been associated with conditions like colon cancer and renal disease.[1][4] Consequently, the development of potent and selective β-glucuronidase inhibitors is a significant therapeutic strategy.[1][3][5]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to mimic endogenous purines and engage in key biological interactions.[6][7][8][9] Specifically, 2-aminopyrimidine derivatives have emerged as a promising class of β-glucuronidase inhibitors.[1][3] This guide focuses on the strategic use of this compound as a readily accessible and reactive starting material for the generation of a library of potential inhibitors.
Synthetic Strategy: Leveraging the this compound Core
The synthetic approach hinges on a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles, particularly at positions ortho and para to the ring nitrogens. In this compound, the chlorine atom at the C2 position serves as a competent leaving group, primed for displacement by a primary or secondary amine.
The 4-amino group, being an electron-donating substituent, can modulate the reactivity of the C2 position. However, the inherent electron-withdrawing nature of the pyrimidine ring ensures that the SNAr reaction proceeds efficiently, often with the aid of a base and thermal conditions. The choice of the incoming amine is critical as it will ultimately define the structural diversity and biological activity of the synthesized library.
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic pathway from this compound to a diverse library of 2,4-diaminopyrimidine derivatives.
Caption: General workflow for the synthesis of β-glucuronidase inhibitors.
Detailed Synthetic Protocol
This protocol is adapted from established methods for the synthesis of substituted 2-aminopyrimidines and is optimized for safety, efficiency, and scalability.[1][2][4]
Materials:
-
This compound
-
Substituted amine of choice (e.g., piperazine, substituted anilines)
-
Triethylamine (TEA)
-
Distilled Water
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 eq.), the desired substituted amine (1.0-1.2 eq.), and triethylamine (2.0 eq.).
-
Expert Insight: The use of a slight excess of the incoming amine can drive the reaction to completion. Triethylamine acts as a base to quench the HCl byproduct, preventing the protonation of the nucleophilic amine. This reaction is often performed under solvent-free conditions to enhance reaction rates and simplify workup.[1][2]
-
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Trustworthiness: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.
-
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Add distilled water to the flask and stir for 15 minutes. The crude product may precipitate out of the aqueous mixture.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure 2,4-diaminopyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of the synthesized 2,4-diaminopyrimidine derivatives against β-glucuronidase is highly dependent on the nature of the substituent introduced at the C2 position. Based on existing studies of similar pyrimidine-based inhibitors, several key SAR trends can be anticipated.[1][2]
| Substituent at C2 Position | Observed/Expected β-Glucuronidase Inhibitory Activity | Rationale |
| Piperazine | High Potency | The presence of the piperazine moiety, particularly with a free N-H group, appears to be crucial for strong inhibitory activity.[1] This suggests a key hydrogen bonding interaction within the enzyme's active site. |
| Phenylpiperazine | Low to No Activity | Substitution on the distal nitrogen of the piperazine ring, for instance with a phenyl group, often leads to a significant drop or complete loss of activity, underscoring the importance of the aforementioned N-H group.[1] |
| Anilines with Alkoxy/Alkyl Chains | Moderate to Good Potency | The length of alkyl or alkoxy chains on a substituted aniline at C2 can influence activity. An increase in chain length may enhance hydrophobic interactions within the active site, leading to improved potency up to an optimal length.[1][2] |
| Electron-Withdrawing/Donating Groups on Aniline Ring | Variable Activity | The electronic nature of substituents on the aniline ring can fine-tune the binding affinity. The presence of hydrogen bond donors or acceptors can be particularly important for establishing interactions with active site residues.[2] |
Visualizing Key Inhibitor Features
This diagram highlights the essential structural components of a potent 2,4-diaminopyrimidine-based β-glucuronidase inhibitor.
Sources
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- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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Application Notes and Protocols for Molecular Docking Studies of 2-Chloro-4-aminopyrimidine Derivatives
Introduction: The Pivotal Role of Pyrimidine Scaffolds and In Silico Screening
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The 2-chloro-4-aminopyrimidine scaffold, in particular, serves as a versatile pharmacophore for the design of targeted therapies, frequently investigated for its potential as a kinase inhibitor.[2][3] Kinases, enzymes that regulate a vast array of cellular processes, are often dysregulated in diseases like cancer, making them a prime target for drug development.[3]
Molecular docking is a powerful and indispensable computational technique in modern drug discovery.[1] It predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[1] This in silico approach provides invaluable insights into the molecular interactions driving ligand-protein recognition, thereby guiding the rational design and optimization of novel drug candidates. By simulating these interactions, researchers can prioritize compounds for synthesis and biological testing, significantly accelerating the drug discovery pipeline and reducing costs.
These application notes provide a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound derivatives. We will focus on their interaction with a relevant cancer target, Aurora Kinase A, a key regulator of mitosis that is often overexpressed in human cancers.[2] This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each step to ensure robust and reliable results.
Experimental Design & Workflow
A successful molecular docking study is contingent upon a meticulously planned workflow. The process can be broadly categorized into three main stages: pre-docking (preparation of the protein and ligand), docking (running the simulation), and post-docking (analysis and validation of the results).
Below is a graphical representation of the typical workflow for a molecular docking study:
Caption: A generalized workflow for molecular docking studies.
Part 1: Pre-Docking Preparation
The quality of your input structures directly impacts the reliability of the docking results. This preparatory phase is arguably the most critical part of the entire process.
Protein Target Preparation
The three-dimensional coordinates of the protein are the starting point. The Protein Data Bank (PDB) is the primary repository for these structures. For this protocol, we will use Aurora Kinase A (PDB ID: 2X81), a structure that includes a co-crystallized inhibitor, providing a valuable reference for validating our docking protocol.
Protocol: Preparing the Aurora Kinase A Structure
Software: UCSF Chimera or AutoDockTools (ADT)
-
Obtain the Protein Structure:
-
Navigate to the Protein Data Bank ([Link]).
-
Search for and download the PDB file for Aurora Kinase A (e.g., PDB ID: 2X81).
-
-
Clean the Protein Structure: [4][5]
-
Load the PDB file into your molecular visualization software.
-
Remove Water Molecules: Water molecules are typically removed as they can interfere with the docking process unless a specific water molecule is known to be critical for ligand binding.
-
Remove Co-crystallized Ligands and Ions: Delete any existing ligands and ions that are not essential cofactors for the protein's activity. This ensures the binding site is accessible to your ligand.
-
Handle Multiple Chains: If the protein functions as a monomer, remove any additional protein chains present in the PDB file.[5]
-
-
Add Hydrogens and Assign Charges:
-
Add Polar Hydrogens: Hydrogen atoms are often not resolved in X-ray crystal structures but are crucial for forming hydrogen bonds. Add polar hydrogens to the protein.[1]
-
Assign Partial Charges: Docking algorithms require each atom to have an assigned partial charge to calculate electrostatic interactions.[6][7] Use a standard force field like Gasteiger to compute and assign these charges.
-
-
Save the Prepared Protein:
-
Save the cleaned and prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes the 3D coordinates, partial charges, and atom types.
-
Ligand Preparation
The this compound derivatives (our ligands) also require careful preparation to ensure they are in a chemically correct and energetically favorable state for docking.
Protocol: Preparing this compound Derivatives
Software: ChemDraw, Avogadro, AutoDockTools (ADT)
-
Obtain Ligand Structures:
-
Draw the 2D structure of your this compound derivative using software like ChemDraw.
-
Alternatively, download the 3D structure from a database like PubChem if available.[1]
-
-
Convert to 3D and Minimize Energy:
-
Convert the 2D structure to a 3D conformation.
-
Perform an energy minimization of the 3D structure using a force field like MMFF94. This step ensures that the ligand has realistic bond lengths and angles.[4]
-
-
Assign Charges and Define Rotatable Bonds:
-
Load the 3D ligand structure into AutoDockTools.
-
Assign Gasteiger Charges: Similar to the protein, assign partial charges to the ligand atoms.
-
Define Rotatable Bonds: The software will automatically detect rotatable bonds, which allow the ligand to be flexible during the docking simulation. The number of rotatable bonds influences the conformational space that will be explored.[1][8]
-
-
Save the Prepared Ligand:
-
Save the prepared ligand in the PDBQT format.
-
Part 2: Molecular Docking Simulation
With the protein and ligand prepared, the next step is to define the search space for the docking simulation and run the calculation.
Grid Box Generation
The grid box defines the three-dimensional space within the protein where the docking algorithm will search for favorable binding poses for the ligand.
Protocol: Defining the Active Site with a Grid Box
Software: AutoDockTools (ADT)
-
Identify the Binding Site:
-
If you are using a PDB structure with a co-crystallized inhibitor (like 2X81), the binding site is readily identifiable. The grid box should be centered on this known inhibitor.
-
If the binding site is unknown, you can use "blind docking" where the grid box encompasses the entire protein, though this is computationally more intensive.[9] Alternatively, binding pocket prediction tools can be used.[10]
-
-
Set Grid Box Dimensions:
-
In ADT, load your prepared protein (PDBQT file).
-
Center the grid box on the active site.
-
Adjust the dimensions of the grid box (in x, y, and z) to be large enough to accommodate the ligand and allow it to rotate freely within the binding pocket. A common practice is to have the box extend 10-15 Å beyond the ligand in each direction.
-
-
Save the Grid Parameters:
-
Note down the coordinates of the grid box center and its dimensions. This information will be used in the docking configuration file.
-
Running the Docking Simulation with AutoDock Vina
AutoDock Vina is a widely used and efficient open-source program for molecular docking.[11]
Protocol: Executing the Docking Run
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.
-
-
Run AutoDock Vina:
-
Open a command-line terminal.
-
Execute the following command: vina --config conf.txt --log docking_log.txt
-
This will initiate the docking simulation. Vina will generate an output PDBQT file (docking_results.pdbqt) containing the predicted binding poses and a log file (docking_log.txt) with the corresponding binding affinities.
-
Part 3: Post-Docking Analysis and Validation
Analyzing Docking Results
Protocol: Interpreting the Docking Output
Software: PyMOL, UCSF Chimera, Discovery Studio Visualizer
-
Binding Affinity (Docking Score):
-
The primary numerical output is the binding affinity, typically reported in kcal/mol.[1]
-
More negative values indicate a stronger predicted binding affinity.[1][12] It's important to note that this is a predicted value and may not directly correlate with experimental binding affinities like IC₅₀ or Kd.[13]
-
-
Visualization of Binding Poses:
-
Load the prepared protein PDBQT file and the docking results PDBQT file into a molecular visualization tool.
-
Examine the top-ranked binding poses (those with the lowest binding energy).
-
Analyze the intermolecular interactions between the this compound derivative and the amino acid residues in the active site. Look for:
-
Hydrogen Bonds: These are critical for specificity and affinity.
-
Hydrophobic Interactions: Interactions between nonpolar groups.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
-
-
2D Interaction Diagrams:
-
Use software like LigPlot+ or the tools within Discovery Studio or Maestro to generate 2D diagrams that clearly illustrate the interactions between the ligand and the protein residues.[14]
-
Validation of the Docking Protocol
A crucial step to ensure the reliability of your docking results is to validate the protocol.
Protocol: Validating the Docking Procedure
-
Re-docking the Co-crystallized Ligand:
-
If your protein structure was co-crystallized with a known inhibitor, extract this inhibitor, prepare it as a ligand, and dock it back into the protein's active site.[15]
-
Calculate the Root Mean Square Deviation (RMSD): The RMSD measures the average distance between the atoms of the docked pose and the original crystal structure pose.[12][13]
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[15][16]
-
-
Comparison with Known Actives and Decoys:
-
Dock a set of known active compounds for your target protein along with a set of "decoy" molecules (compounds with similar physicochemical properties but are known to be inactive).
-
A good docking protocol should be able to distinguish between the actives and decoys, with the active compounds generally having better docking scores.[16]
-
Data Presentation
Quantitative data from docking studies should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Docking Scores and Interaction Analysis of this compound Derivatives with Aurora Kinase A
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds (Residue, Atom) |
| 1 | [Image of Compound 1] | -8.5 | Leu210, Val218, Ala273 | Ala273 (N-H...O) |
| 2 | [Image of Compound 2] | -9.2 | Leu210, Tyr212, Ala273 | Tyr212 (O-H...N) |
| 3 | [Image of Compound 3] | -7.9 | Val218, Lys162, Ala273 | Lys162 (N-H...Cl) |
| Reference | [Image of Co-crystallized Inhibitor] | -10.1 | Leu210, Tyr212, Ala273 | Tyr212 (O-H...N), Ala273 (N-H...O) |
Note: The structures and specific interacting residues are hypothetical for illustrative purposes.
Conclusion and Future Perspectives
Molecular docking is a potent computational tool that, when applied rigorously, can significantly advance the discovery of novel therapeutics. This guide has outlined a detailed protocol for the molecular docking of this compound derivatives against Aurora Kinase A. By following these steps, from meticulous preparation of the protein and ligands to the critical analysis and validation of the results, researchers can generate reliable in silico data to guide their drug discovery efforts.
The insights gained from these studies, such as predicted binding affinities and key molecular interactions, can inform the design of more potent and selective inhibitors. It is imperative, however, to remember that molecular docking is a predictive tool. The most promising virtual hits should always be prioritized for chemical synthesis and subsequent experimental validation through in vitro and in vivo assays to confirm their biological activity.
References
- Quora. (2021). How does one prepare proteins for molecular docking?.
- ResearchGate. (2022). How to validate the molecular docking results?.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?.
- Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?.
- ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?.
- Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?.
- In Silico Docking. (n.d.). Session 4: Introduction to in silico docking.
- PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
- Crescent Silico. (n.d.). PyRx Software.
- ResearchGate. (2019). Molecular docking proteins preparation.
- YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio.
- Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?.
- PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
- PCBR. (2025). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi.
- YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- MDPI. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.
- ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
- YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
- YouTube. (2025). PyRx 1.2 New Features - Molecular Docking and Virtual Screening Software.
- Google Patents. (n.d.). CN101801959A - Aminopyrimidines useful as kinase inhibitors.
- Omics tutorials. (2024). A Comprehensive Guide to Virtual Screening with PyRx: Docking Multiple Ligands with a Macromolecule.
- PMC - NIH. (n.d.). Key Topics in Molecular Docking for Drug Design.
- ResearchGate. (2022). Molecular Docking using PyRx software?.
- PMC - NIH. (n.d.). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors.
- PubMed. (2018). Synthesis and Evaluation of New this compound and 2,6-dimethyl-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors.
- SourceForge.net. (2025). PyRx - Virtual Screening Tool download.
- PubMed. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
- I.R.I.S. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity.
- Drug Design Org. (n.d.). Case Studies of Docking in Drug Discovery.
- PMC - NIH. (n.d.). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors.
- MDPI. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101801959A - Aminopyrimidines useful as kinase inhibitors - Google Patents [patents.google.com]
- 3. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. sourceforge.net [sourceforge.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
in vitro testing of 2-Chloro-4-aminopyrimidine derivatives
An Application Guide to the In Vitro Evaluation of 2-Chloro-4-aminopyrimidine Derivatives
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, frequently identified as the core of potent kinase inhibitors and novel anticancer agents.[1][2][3] Its unique chemical properties allow for versatile substitutions, making it a cornerstone for library synthesis in drug discovery programs. This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of novel this compound derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical screening cascade. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility. This guide covers the critical workflow from initial cytotoxicity screening to detailed mechanistic studies, including the assessment of apoptosis, cell cycle arrest, and target engagement within key signaling pathways.
The Strategic Framework for In Vitro Evaluation
The successful identification of a lead compound from a chemical library requires a multi-tiered screening approach.[4][5] This strategy is designed to efficiently triage compounds, eliminating those with insufficient activity or undesirable properties early on, while gathering progressively detailed mechanistic information about promising candidates.[4] The initial, broad screening for cytotoxicity is followed by more focused assays to determine the compound's mechanism of action, such as its ability to induce programmed cell death (apoptosis) or halt cell proliferation by arresting the cell cycle. For a scaffold like this compound, known for its interaction with kinases, subsequent investigation into specific signaling pathway modulation is a logical and critical step.[6][7]
Figure 2: Quadrant analysis of an Annexin V/PI flow cytometry plot.
Protocol 3.1: Annexin V/PI Staining by Flow Cytometry
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and treat with the test compound (at its IC50 or 2x IC50 concentration) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated negative control. [8]2. Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant containing floating cells, and pellet by centrifugation (e.g., 500 x g for 5 minutes). [8]3. Washing: Wash the cell pellet twice with cold PBS, centrifuging between washes. [8]4. Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer. [9] * Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. [9] * Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [9]5. Analysis: Add 400 µL of 1X Binding Buffer to each tube. [9]Analyze the samples by flow cytometry within one hour.
-
Trustworthiness Check:
-
Controls: It is essential to prepare three additional control samples for setting up the flow cytometer: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI. These are used to set compensation and define the quadrants correctly. [8]
Cell Cycle Progression Analysis
Scientific Rationale: Many cytotoxic compounds exert their effect by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). [1]This arrest prevents cancer cells from dividing. Flow cytometry can quantify the DNA content of a cell population. [10]Propidium iodide (PI) binds stoichiometrically to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA. [11]Cells in the G2 or M phase have twice the DNA content of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) have an intermediate amount of DNA. A "sub-G1" peak on the DNA histogram is often indicative of apoptotic cells with fragmented DNA. [11]
Protocol 3.2: PI Staining for Cell Cycle Analysis
Materials:
-
Ice-cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL, DNase-free)
-
Propidium Iodide (50 µg/mL in PBS)
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample after treatment with the test compound. Centrifuge and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping. Fix for at least 30 minutes at 4°C (cells can be stored at -20°C for several weeks). [12]3. Washing: Centrifuge the fixed cells (e.g., 850 x g for 5 minutes), discard the ethanol, and wash the pellet twice with PBS. [12]4. RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C. This step is crucial to ensure that PI only stains DNA and not double-stranded RNA. [11]5. PI Staining: Add 500 µL of 50 µg/mL PI solution to the cells. Incubate for 15-30 minutes at room temperature in the dark. [12]6. Analysis: Analyze the samples by flow cytometry. Use software like ModFit or FlowJo to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle. [12]
Figure 3: Experimental workflow for cell cycle analysis using PI staining.
Target Engagement and Pathway Modulation
Scientific Rationale: The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif that interacts with the ATP-binding pocket of many protein kinases. [6][7]Inhibition of a specific kinase disrupts downstream signaling cascades. Western blotting is a powerful technique to visualize this disruption. [13]By using phospho-specific antibodies, one can measure the phosphorylation status of a kinase's downstream substrates. A decrease in the phosphorylation of a target protein following treatment with a compound, without a corresponding decrease in the total amount of that protein, is strong evidence of upstream kinase inhibition. [14][15]
Protocol 3.3: Western Blotting for Phospho-Proteins
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE Sample Buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% BSA in TBST) [15]* Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Cell Lysis: After compound treatment, wash cells with cold PBS and lyse them on ice using lysis buffer containing phosphatase and protease inhibitors. Scrape the cells and collect the lysate. [16]2. Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add SDS-PAGE sample buffer and heat at 95°C for 5 minutes to denature the proteins. [15][16]4. Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a nitrocellulose or PVDF membrane. [16]5. Blocking & Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA in TBST is recommended for phospho-antibodies to reduce background). [15] * Incubate the membrane with the primary phospho-specific antibody overnight at 4°C with gentle agitation. [16] * Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Trustworthiness Check): To confirm that changes in signal are due to phosphorylation status and not protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total, non-phosphorylated form of the target protein. This serves as a crucial loading control. [14]
Figure 4: Simplified MAPK signaling pathway, a common target for pyrimidine-based kinase inhibitors.
Conclusion
The in vitro evaluation of this compound derivatives is a systematic process that builds a comprehensive profile of a compound's biological activity. By following an integrated workflow—from broad cytotoxicity screening with the MTT assay to specific mechanistic studies of apoptosis, cell cycle, and target-based pathway modulation—researchers can efficiently identify and validate promising lead candidates. The causality-driven approach and self-validating protocols detailed in this guide are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the journey from chemical library to preclinical development.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information.
- MTT Proliferation Assay Protocol. ResearchGate.
- Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
- MTT Assay Protocol. Springer Nature Experiments.
- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
- Cell cycle analysis. Wikipedia.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Center for Biotechnology Information.
- Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information.
- Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
- Synthesis and Evaluation of New this compound and 2,6-dimethyl-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors. PubMed.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. ScienceDirect.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry.
- (PDF) Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. ResearchGate.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. ScienceDirect.
- In vitro kinase assay. Protocols.io.
- 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. National Center for Biotechnology Information.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information.
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar.
- (PDF) New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. ResearchGate.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central.
Sources
- 1. Synthesis and evaluation of new this compound and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-aminopyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloro-4-aminopyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. This compound is a vital building block in the production of various pharmaceuticals, including insecticides and enzyme inhibitors[1]. Achieving a high yield of a pure product is paramount for the efficiency and economic viability of subsequent synthetic steps.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The advice herein is grounded in established chemical principles and field-proven insights to help you optimize your reaction conditions and improve your overall yield.
Core Synthesis Pathways
There are two primary, well-established routes for the synthesis of this compound. The selection of a particular pathway often depends on the availability of starting materials, scalability, and safety considerations.
-
Chlorination of Isocytosine (2-Amino-4-hydroxypyrimidine): This method involves the direct chlorination of the hydroxyl group on the pyrimidine ring using a potent chlorinating agent like phosphorus oxychloride (POCl₃)[1].
-
Amination of 2,4-Dichloropyrimidine: This route involves the selective nucleophilic substitution of the chlorine atom at the 4-position of 2,4-dichloropyrimidine with ammonia[1].
The following diagram illustrates these two synthetic approaches.
Caption: Primary synthesis routes for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions to improve your yield and product purity.
Route 1: Chlorination of Isocytosine
Question 1: My yield is consistently low, and I have a significant amount of unreacted starting material. What's going wrong?
This is a common issue often related to suboptimal reaction conditions.
Possible Causes & Solutions:
-
Insufficient Heating: The chlorination of the hydroxyl group on the pyrimidine ring requires significant thermal energy to proceed to completion. A two-stage heating process is often recommended. Initially, the mixture of isocytosine and phosphorus oxychloride is heated to around 80°C for an hour, followed by an increase in temperature to 120°C to reflux for several hours[1]. Insufficient reaction time or temperature will result in a low conversion rate.
-
Expert Tip: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup[2].
-
-
Purity and Stoichiometry of POCl₃: While using a large excess of POCl₃ is a traditional approach, it can lead to significant safety hazards and environmental concerns during the workup phase[3][4]. However, using too little POCl₃ can result in an incomplete reaction.
-
Expert Tip: For larger-scale preparations, consider using an equimolar amount of POCl₃ in a sealed reactor. This method can provide high yields and simplifies the workup process, making it more environmentally friendly and safer[3][4]. Ensure your POCl₃ is of high quality, as impurities can interfere with the reaction.
-
Question 2: The reaction mixture turns dark, and I'm getting a lot of impurities. How can I prevent product degradation?
Product degradation is often a result of harsh conditions, especially during the workup.
Possible Causes & Solutions:
-
Uncontrolled Quenching: The quenching of excess POCl₃ with water is a highly exothermic reaction. If the reaction mixture is not adequately cooled, the heat generated can lead to the degradation of the desired product[5].
-
Expert Tip: The workup procedure is critical. The hot reaction liquid (after distilling off excess POCl₃) should be added dropwise to ice water, ensuring the temperature of the quenching solution does not exceed 40°C[1]. This "reverse quenching" method allows for better control of the exotherm.
-
-
Prolonged Exposure to High Temperatures: While high temperatures are necessary for the reaction, prolonged heating beyond the point of completion can lead to the formation of side products.
-
Expert Tip: Once TLC indicates the consumption of the starting material, proceed to the workup phase without unnecessary delay.
-
Caption: Troubleshooting workflow for the chlorination of isocytosine.
Route 2: Amination of 2,4-Dichloropyrimidine
Question 3: My final product is contaminated with an isomer. How can I improve the regioselectivity?
The formation of the undesired 2-amino-4-chloropyrimidine isomer is a potential issue in this synthesis.
Possible Causes & Solutions:
-
Reaction Conditions Favoring Isomer Formation: The chlorine atom at the 4-position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position. However, temperature and solvent can influence this selectivity.
-
Expert Tip: To favor the formation of the desired 4-amino isomer, it is crucial to control the reaction temperature. Running the reaction at a moderate temperature (e.g., refluxing in a suitable solvent) for a controlled period (3-5 hours) is recommended[1]. Drastic temperature increases might lead to a loss of selectivity.
-
Question 4: The reaction is sluggish, and the conversion is low. How can I drive the reaction to completion?
Low conversion can be due to several factors related to the reaction setup.
Possible Causes & Solutions:
-
Inefficient Scavenging of HCl: The reaction of 2,4-dichloropyrimidine with ammonia generates hydrochloric acid (HCl), which can protonate the amino groups of the starting material and product, thereby deactivating them and hindering the reaction.
-
Suboptimal Solvent and Temperature: The choice of solvent can impact the solubility of the reactants and the overall reaction rate.
-
Expert Tip: The reaction is typically carried out by refluxing with ammonia[1]. Ensure that the temperature is sufficient to maintain a steady reflux. Monitoring the reaction by TLC is essential to confirm completion before proceeding with the workup.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A: POCl₃ is a highly corrosive and toxic substance that reacts violently with water. Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use. The quenching process must be performed with extreme caution, preferably by slowly adding the reaction mixture to a large volume of ice[5].
Q2: How can I effectively purify the crude this compound?
A: For the chlorination route, after quenching and extraction with a solvent like dichloromethane, the organic phase can be treated with activated carbon to remove colored impurities. The product is then typically crystallized from ethanol after removing the extraction solvent[1]. For the amination route, the crude product that precipitates from the reaction mixture can be washed with ethanol and water, followed by recrystallization from a suitable solvent mixture, such as dichloromethane and petroleum ether[1].
Q3: Are there any modern, more efficient methods for this type of synthesis?
A: Yes, microwave-assisted synthesis has been shown to be effective for preparing derivatives of 2-amino-4-chloropyrimidine. This technique can significantly reduce reaction times from hours to minutes and often leads to improved yields[6][8]. While direct microwave synthesis of the parent compound isn't detailed in the provided references, it's a viable area for process optimization.
Q4: Can I use a different chlorinating agent instead of POCl₃?
A: POCl₃ is the most common and effective chlorinating agent for converting hydroxypyrimidines to chloropyrimidines[3]. While other reagents like thionyl chloride (SOCl₂) or a mixture of POCl₃ and PCl₅ can also be used for chlorination reactions, they may require different reaction conditions and could lead to different byproduct profiles. For this specific transformation, POCl₃ is the well-established standard.
Summary of Reaction Conditions and Yields
| Synthesis Route | Key Reagents | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Chlorination | Isocytosine, POCl₃ | 80 then 120 (reflux) | 1 + 3 | 76.4 | [1] |
| Amination | 2,4-Dichloropyrimidine, Ammonia | Reflux | 3 - 5 | 84.4 | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Chlorination of Isocytosine[1]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add phosphorus oxychloride and isocytosine.
-
Heating Stage 1: Stir the mixture and heat to 80°C. Maintain this temperature for 1 hour.
-
Heating Stage 2: Increase the temperature to 120°C and allow the mixture to reflux for 3 hours. During this time, absorb the tail gas (HCl) with a water trap.
-
Workup - POCl₃ Removal: After the reflux is complete, distill the excess phosphorus oxychloride from the reaction liquid under reduced pressure.
-
Workup - Quenching: Carefully and slowly add the remaining reaction liquid dropwise into ice water, ensuring the temperature is maintained below 40°C.
-
Extraction: Extract the aqueous mixture multiple times with dichloromethane.
-
Purification: Combine the organic layers (lower dichloromethane phase) and add activated carbon for decolorization. Filter the mixture.
-
Crystallization: Heat the filtrate to 40-60°C to remove the dichloromethane. Add ethanol to the residue and stir for 1 hour.
-
Isolation: Cool the mixture to below 0°C and allow it to crystallize for 2 hours. Filter the resulting white solid to obtain this compound.
Protocol 2: Synthesis via Amination of 2,4-Dichloropyrimidine[1]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, add 2,4-dichloropyrimidine and aqueous ammonia.
-
Reaction: Stir the mixture and heat to reflux for 3-5 hours. Monitor the reaction's completion using TLC.
-
Isolation: Cool the reaction mixture to room temperature. Filter the resulting precipitate.
-
Washing: Wash the crude product sequentially with ethanol and water.
-
Purification: Dry the crude product and recrystallize it from a 1:1 mixture of dichloromethane and petroleum ether to obtain pure, white solid this compound.
References
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
- Method for synthesis preparation of 2-chloro-4-aminopyridine. Google Patents.
- 2-Chloropyrimidine. Organic Syntheses.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate.
- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate.
- Synthesis and Evaluation of New this compound and 2,6-dimethyl-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors. PubMed.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry.
- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. ResearchGate.
- Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method. ARC Journals.
- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
- Pyrimidine synthesis. Organic Chemistry Portal.
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmacy and Technology.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate.
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- 1. Page loading... [wap.guidechem.com]
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- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. arabjchem.org [arabjchem.org]
Technical Support Center: Synthesis of 2-Chloro-4-aminopyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-4-aminopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. We provide in-depth, field-proven insights and troubleshooting solutions based on established chemical principles to help you optimize your reaction outcomes.
Section 1: Synthesis Overview
This compound is a vital building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other pharmaceuticals.[1][2][3] Its synthesis is typically approached via two primary routes, each with its own set of advantages and potential pitfalls.
-
Route A: Selective Amination of 2,4-Dichloropyrimidine. This is the most common and direct method, involving a nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyrimidine using an ammonia source. The primary challenge lies in controlling the regioselectivity of the reaction.[1][4]
-
Route B: Chlorination of Isocytosine. This route starts from 2-amino-4-hydroxypyrimidine (isocytosine) and employs a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group.[1] This method can be effective but often involves harsh conditions that can lead to byproducts and purification challenges.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis of this compound, providing explanations for their causes and actionable solutions.
Q1: My reaction produced a mixture of isomers: the desired this compound and the undesired 4-Chloro-2-aminopyrimidine. How can I improve regioselectivity?
A1: This is the most common challenge and stems from the inherent reactivity of the 2,4-dichloropyrimidine starting material.
-
Underlying Cause: The chlorine atom at the C-4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C-2 position.[4][5] This inherent reactivity provides a natural preference for the desired 4-amino product. However, this selectivity is highly dependent on reaction conditions. Elevated temperatures can provide enough energy to overcome the activation barrier for the C-2 substitution, leading to the formation of the undesired 4-chloro-2-amino isomer.
-
Troubleshooting & Mitigation Strategy:
-
Temperature Control (Critical): Maintain a low reaction temperature. Running the amination at 0°C to room temperature is often sufficient and significantly favors substitution at the C-4 position. Avoid excessive heating unless you are certain your specific substrate requires it.
-
Solvent Choice: The choice of solvent can influence selectivity. Polar aprotic solvents like isopropanol or THF are commonly used. Using a less polar solvent can sometimes enhance selectivity, but may require longer reaction times.
-
Controlled Addition: Add the ammonia source (e.g., aqueous ammonia, ammonium hydroxide) slowly and portion-wise to the solution of 2,4-dichloropyrimidine. This maintains a low concentration of the nucleophile and helps to control the reaction exotherm, preventing localized temperature spikes that could lead to the formation of the undesired isomer.
-
Q2: I'm observing a significant amount of a di-substituted byproduct, 2,4-diaminopyrimidine. How can I prevent this?
A2: The formation of 2,4-diaminopyrimidine is a result of over-reaction.
-
Underlying Cause: Both chlorine atoms on the starting material can be displaced by ammonia. Once the first substitution has occurred to form the desired this compound, the remaining chlorine at the C-2 position can still react with ammonia, especially under forcing conditions, to yield the di-substituted product.
-
Troubleshooting & Mitigation Strategy:
-
Stoichiometry: Use a controlled amount of the ammonia source. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient to drive the reaction to completion without promoting significant disubstitution. Avoid using a large excess of ammonia.
-
Reaction Time & Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC).[1] Stop the reaction as soon as the starting material (2,4-dichloropyrimidine) is consumed. Extended reaction times and elevated temperatures will invariably lead to an increase in the di-substituted byproduct.
-
Workup: Once the reaction is complete, proceed with the workup promptly to isolate the product and prevent further reaction.
-
Q3: My yield is low, and I've isolated a byproduct identified as 2-chloro-4-hydroxypyrimidine. What is the source of this impurity?
A3: This impurity is the result of hydrolysis.
-
Underlying Cause: The chlorine atoms on the pyrimidine ring are activated towards nucleophilic substitution not just by amines, but also by water. If there is excessive water in the reaction, or if the workup is performed under conditions that promote hydrolysis (e.g., high temperature, strongly acidic or basic pH), the chlorine at the C-4 position can be replaced by a hydroxyl group.
-
Troubleshooting & Mitigation Strategy:
-
Anhydrous Conditions (if applicable): If using a non-aqueous ammonia source (like ammonia in isopropanol), ensure your solvent and glassware are dry.
-
Controlled Workup: When quenching the reaction, use cold or ice water to dissipate heat.[1][6] Avoid prolonged exposure to highly acidic or basic aqueous conditions. Neutralize the reaction mixture carefully while keeping the temperature low.
-
Starting Material Quality: Ensure your 2,4-dichloropyrimidine starting material is of high purity and has not partially hydrolyzed during storage.
-
Q4: My product seems to show evidence of dimerization in the mass spectrum analysis. Is this a common reaction byproduct?
A4: While pyrimidine dimerization is a known photochemical process, it is less common as a major thermal side reaction in this specific synthesis.
-
Underlying Cause: Covalent dimerization of pyrimidine rings is most famously induced by UV light, forming cyclobutane pyrimidine dimers (CPDs).[7] It is unlikely to be a significant thermal side reaction under standard amination conditions. However, self-reaction of aminopyrimidine derivatives to form dimeric structures is possible under certain catalytic or harsh conditions.[8]
-
Troubleshooting & Mitigation Strategy:
-
Analytical Artifact Check: First, consider if this is an artifact of your analytical technique. High-energy ionization methods in mass spectrometry can sometimes induce dimerization in the gas phase. Analyze the sample using a softer ionization technique if available.
-
Purification: If the dimer is indeed present in the crude product, it can typically be removed through standard purification techniques like column chromatography or recrystallization, as its molecular weight and polarity will be significantly different from the desired monomeric product.
-
Reaction Conditions: Stick to the mild, controlled reaction conditions outlined above. The conditions that minimize other side products (low temperature, controlled stoichiometry) will also disfavor complex side reactions like dimerization.
-
Section 3: Recommended Experimental Protocol
This protocol focuses on the selective amination of 2,4-dichloropyrimidine (Route A), as it is generally higher yielding and more straightforward to control.
Protocol: Selective Mono-amination of 2,4-Dichloropyrimidine
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dichloropyrimidine (1.0 eq) in isopropanol (5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Reagent Addition: Add aqueous ammonium hydroxide (28-30%, ~1.5 eq) to the dropping funnel. Add the ammonium hydroxide dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting 2,4-dichloropyrimidine spot has disappeared.
-
Workup & Isolation:
-
Once complete, pour the reaction mixture into cold water (3-4 times the volume of the reaction solvent).
-
A white precipitate of the product should form. Stir the slurry in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove impurities.
-
-
Drying & Purification: Dry the solid under vacuum. The product is often of high purity at this stage. If further purification is required, recrystallization from an ethanol/water mixture or dichloromethane/petroleum ether can be performed.[1]
Section 4: Characterization Data
Properly identifying the product and byproducts is crucial. The following table summarizes key data points.
| Compound | Molecular Weight | Typical Melting Point (°C) | Key ¹H NMR Signal (DMSO-d₆) |
| This compound | 129.55 g/mol | 156-159 °C[1] | δ ~7.8 (d, 1H), ~6.8 (br s, 2H), ~6.2 (d, 1H) |
| 4-Chloro-2-aminopyrimidine | 129.55 g/mol | 195-198 °C | δ ~8.1 (d, 1H), ~6.7 (br s, 2H), ~6.6 (d, 1H) |
| 2,4-Diaminopyrimidine | 110.12 g/mol | 145-148 °C | Signals for three different NH₂/CH protons |
| 2-Chloro-4-hydroxypyrimidine | 130.54 g/mol | >300 °C (decomposes) | Absence of NH₂ signal, presence of broad OH peak |
Section 5: Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues in your synthesis.
References
- Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-CHLOROPYRIMIDINE. Organic Syntheses, 35, 34. DOI: 10.15227/orgsyn.035.0034. [Link]
- Shafique, S., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS ONE, 17(10), e0275843. [Link]
- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- WO/2022/090101 - PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE.
- Amination of chloropyrazine and 2-chloropyrimidine.
- 2,4-Dichloropyrimidine.
- Jia, X., et al. (2018). Synthesis and evaluation of new this compound and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1793-1798. [Link]
- Jia, X., et al. (2018).
- Studylib. (n.d.).
- CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
- Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5026. [Link]
- Fernandes, C., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(8), 2291. [Link]
- Hughes, D. L., et al. (2012). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 77(12), 5246-5258. [Link]
- Rao, S. V., et al. (2013). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine Derivative. International Journal of Pharmaceutical Sciences and Drug Research, 5(3), 110-112. [Link]
- Wang, T., et al. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry, 11(21), 2845-2863. [Link]
- Wikipedia. (n.d.). Pyrimidine dimer. [Link]
- Sutherland, B. M., & Sutherland, J. C. (1970). Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. Biophysical Journal, 10(4), 292-302. [Link]
- Arshad, S., et al. (2013). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1659. [Link]
- Oh, C.-H., et al. (2009). Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors. Bulletin of the Korean Chemical Society, 30(11), 2535-2538. [Link]
Sources
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- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for 2-Chloro-4-aminopyrimidine Reactions
Welcome to the technical support center for optimizing reactions involving 2-Chloro-4-aminopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature in achieving successful and reproducible outcomes. Here, we synthesize fundamental chemical principles with field-proven insights to troubleshoot common issues and provide robust experimental protocols.
Section 1: Foundational Principles - Why Temperature is a Critical Parameter
Temperature is arguably the most influential variable in a chemical reaction after the choice of reagents. Its impact extends beyond simple reaction rate acceleration and profoundly affects yield, purity, and selectivity. Understanding the underlying principles of Kinetic vs. Thermodynamic Control is paramount when working with heteroaromatic systems like this compound.
-
Kinetic Control (Lower Temperatures): At lower temperatures, reactions are typically under kinetic control.[1][2][3] This means the major product formed is the one that proceeds through the lowest energy transition state, i.e., the product that forms the fastest.[2][3] For many reactions with this compound, this might be the desired outcome, especially when trying to avoid decomposition or subsequent side reactions. However, these reactions may be slow and require extended reaction times.
-
Thermodynamic Control (Higher Temperatures): As temperature increases, the system gains enough energy to overcome higher activation barriers and potentially reverse initial reaction steps.[1][4][5] This allows the reaction to reach equilibrium, where the product distribution is governed by the relative thermodynamic stability of the products.[1][3] The most stable product will be the major one, even if it forms more slowly. However, elevated temperatures also increase the risk of thermal decomposition of starting materials, reagents, or the desired product.[6][7] For palladium-catalyzed reactions, high temperatures (>100-120 °C) can also lead to catalyst decomposition (e.g., precipitation of palladium black), which halts the catalytic cycle and reduces yield.[8]
The choice of temperature is therefore a delicate balance between achieving a practical reaction rate and minimizing undesired pathways.
Section 2: Reaction-Specific Temperature Profiles
This compound is a versatile building block used in various transformations, most notably in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). Below is a summary of typical temperature ranges for these key reactions. These should be considered starting points for your optimization studies.
| Reaction Type | Common Catalysts/Reagents | Typical Solvents | Starting Temperature (°C) | Typical Range (°C) | Key Considerations & References |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ with phosphine ligands | 1,4-Dioxane, Toluene, DMF, Water mixtures | 60 | 60 - 120 | Start at 60-80°C and increase if conversion is slow.[8][9] High temperatures can degrade the catalyst.[8] Microwave-assisted methods can shorten reaction times at temperatures around 100°C.[10] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ with ligands like XPhos, RuPhos | Toluene, 1,4-Dioxane | 80 | 80 - 110 | These reactions often require elevated temperatures to proceed.[11][12] Microwave conditions may utilize higher temperatures (e.g., 150°C) for very short durations.[13] |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides with a base (e.g., K₂CO₃, Et₃N) | Propanol, DMF, THF | Room Temp | 25 - 140 | Highly activated substrates or strong nucleophiles may react at room temperature.[14][15][16] Less reactive partners often require heating; microwave synthesis has been reported at 120-140°C.[17] |
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction is not proceeding or is very slow. Should I just increase the temperature?
Answer: While increasing the temperature is a common strategy to accelerate a slow reaction, it should be done systematically and with careful monitoring. An immediate, large temperature jump can lead to decomposition.
Recommended Protocol:
-
Confirm Reagent Integrity: Before altering the temperature, ensure all reagents, especially the palladium catalyst and base, are active and were handled under appropriate inert conditions where necessary.
-
Incremental Temperature Increase: Increase the reaction temperature in 10-20°C increments.
-
Monitor Closely: After each temperature increase, allow the reaction to stir for a set period (e.g., 1-2 hours) and then analyze an aliquot by a suitable method (TLC, LC-MS, GC-MS) to assess the impact on starting material consumption and product formation.
-
Check for Decomposition: Pay close attention to the formation of new, undesired spots on TLC or peaks in the LC-MS that could indicate decomposition of your starting material or product. A color change in the reaction mixture (e.g., turning dark brown or black) can also signify decomposition or catalyst precipitation.[8]
Q2: I'm observing significant decomposition of my starting material and the formation of multiple byproducts. What's happening?
Answer: This is a classic sign that your reaction temperature is too high. The thermal energy is promoting undesired side reactions or breaking down the pyrimidine core. 2-aminopyrimidine itself can undergo decomposition, and this instability can be inherited by its derivatives.[6][18]
Recommended Protocol:
-
Lower the Temperature: Immediately reduce the temperature. A good starting point is to decrease it by 20-30°C from the point where decomposition was observed.
-
Solvent Consideration: The boiling point of your solvent dictates the maximum temperature of your reaction at atmospheric pressure. If you need to run the reaction at a lower temperature, ensure your solvent choice is appropriate.
-
Consider Kinetic Conditions: Actively aim for kinetic control by running the reaction at the lowest temperature that still allows for a reasonable reaction rate. This may require a longer reaction time, but will almost certainly result in a cleaner reaction profile.[1][5]
Q3: My palladium-catalyzed cross-coupling reaction turned black and stalled. What does this mean?
Answer: The formation of a black precipitate is typically palladium metal ("palladium black"), which indicates your Pd(0) active catalyst has been either oxidized or has agglomerated and precipitated from the solution.[8] This inactive form of palladium will halt your reaction. This is often caused by excessively high temperatures or the presence of oxygen.
Recommended Protocol:
-
Optimize Temperature: Redo the reaction at a lower temperature. Many modern catalyst systems are designed to be highly active at milder temperatures (60-80°C).[8][11]
-
Ensure Inert Atmosphere: Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Oxygen can damage the sensitive Pd(0) catalyst.
-
Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst.[19] If catalyst decomposition persists, screening different ligands may be necessary.
DOT Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues.
Section 4: Frequently Asked Questions (FAQs)
-
What is a safe starting temperature for a novel reaction with this compound? For SNAr reactions, start at room temperature and gently warm if needed. For palladium-catalyzed couplings, 60°C is a robust and safe starting point that balances reaction rate with catalyst stability.[9]
-
How does solvent choice interact with reaction temperature? The solvent's boiling point sets the upper limit for the reaction temperature under standard pressure. Furthermore, solvent polarity can affect reaction rates, potentially reducing the need for very high temperatures. Always choose a solvent with a boiling point well above your target reaction temperature to avoid pressure buildup.
-
Are there any specific exotherms to be aware of? While most reactions discussed are not violently exothermic, the initial step of some SNAr reactions with highly reactive nucleophiles can generate heat. When running a reaction for the first time on a large scale, it is prudent to control the rate of addition of one reagent to another and monitor the internal temperature.
Section 5: Experimental Protocol - Temperature Optimization Study
This protocol outlines a systematic approach to finding the optimal temperature for a generic Suzuki-Miyaura coupling reaction.
Objective: To determine the temperature that provides the highest yield of the desired product with the lowest impurity profile in the shortest time.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Reaction vessels (e.g., microwave vials or Schlenk tubes)
-
Heating block or oil bath with precise temperature control
-
Analytical tools (TLC plates, LC-MS)
Procedure:
-
Setup: In parallel, prepare identical reaction mixtures in separate vials. For each vial, add this compound (1 equiv), the arylboronic acid (1.2 equiv), base (2-3 equiv), and solvent.
-
Degassing: Thoroughly degas each reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 3-5 mol%) to each vial.
-
Heating: Seal the vials and place them in a pre-heated heating block set to different temperatures. A typical screen might include: 60°C, 80°C, 100°C, and 120°C.[10][20]
-
Time-Point Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot from each reaction.
-
Analysis: Quench the aliquot and analyze it by TLC and LC-MS to determine the ratio of starting material, product, and any byproducts.
-
Evaluation: Compare the results across all temperatures and time points. Identify the temperature that achieves full conversion to the desired product cleanly and in a reasonable timeframe. The optimal temperature may be one where the reaction is complete in 4 hours at 100°C, whereas at 80°C it takes 24 hours, and at 120°C decomposition is observed.
DOT Visualization: Temperature Screening Workflow
References
- Temperature effect on coupling reaction. (n.d.). ResearchGate.
- Palladium‐Catalyzed Cross‐Coupling in Continuous Flow at Room and Mild Temperature. (n.d.). ResearchGate.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2020). MDPI.
- Optimization of reaction parameters for Buchwald-Hartwig amination... (n.d.). ResearchGate.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Organic Letters.
- Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Visible Light-Driven Cross-Coupling Reactions at Lower Temperatures Using a Photocatalyst of Palladium and Gold Alloy Nanoparticles. (n.d.). ACS Catalysis.
- Temperature and time screening for Suzuki coupling of 1 with 2. (n.d.). ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2023). Molecules.
- Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. (n.d.). ResearchGate.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. (n.d.). ChemCatChem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI.
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2024). ACS Omega.
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2024). ACS Publications.
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
- Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). ResearchGate.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Unleashing high-throughput reaction screening. (n.d.). Unchained Labs.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). MDPI.
- 2-Chloropyrimidine. (n.d.). Organic Syntheses.
- Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. (2002). PubMed.
- Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018). AVESIS.
- Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. (2013). PubMed.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.). ResearchGate.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.). Arkivoc.
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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-4-aminopyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for cross-coupling reactions involving 2-chloro-4-aminopyrimidine. Given the unique electronic properties of this substrate, achieving high yields and purity can be challenging. This resource offers field-proven insights and solutions to common experimental hurdles.
Understanding the Substrate: The Challenges of this compound
Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound that influence its reactivity in cross-coupling reactions:
-
Electron-Rich Nature : The 4-amino group is a strong electron-donating group, which increases the electron density of the pyrimidine ring. This can make the oxidative addition of the palladium catalyst to the C-Cl bond, a rate-determining step in many cross-coupling reactions, more difficult.[1][2]
-
Catalyst Inhibition : The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are Lewis basic. They can coordinate to the palladium catalyst, forming inactive species and hindering or completely stalling the catalytic cycle.[1][3]
-
Reactivity of the C-Cl Bond : Carbon-chlorine bonds are inherently less reactive than their carbon-bromine or carbon-iodine counterparts in oxidative addition.[3][4] This necessitates the use of more active and specialized catalyst systems.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when performing cross-coupling reactions with this compound.
Q1: Which type of cross-coupling reaction is most suitable for functionalizing this compound?
A1: The most commonly employed and successful cross-coupling reactions for this substrate are the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. The choice depends on the desired bond formation:
-
Suzuki-Miyaura : For C-C bond formation with boronic acids or esters.[1]
-
Buchwald-Hartwig Amination : For C-N bond formation with primary or secondary amines.[1][5]
-
Sonogashira Coupling : For C-C bond formation with terminal alkynes.[6][7]
-
Heck Coupling : For C-C bond formation with alkenes.[8]
Q2: Why is my Suzuki-Miyaura reaction with this compound failing or giving low yields?
A2: Failure in Suzuki-Miyaura couplings with this substrate often stems from a few key issues:
-
Inactive Catalyst System : Standard catalysts like Pd(PPh₃)₄ may not be effective for this less reactive chloride.[3] A more active system, typically involving electron-rich and sterically hindered phosphine ligands, is required to facilitate the slow oxidative addition step.[1][3]
-
Catalyst Inhibition : As mentioned, the nitrogen atoms on your substrate can poison the catalyst.[3]
-
Side Reactions : Protodeboronation (loss of the boronic acid group) and hydrodehalogenation (replacement of chlorine with hydrogen) are common competing reactions.[1][3]
Q3: What is the best general catalyst and ligand combination to start with for a Suzuki-Miyaura coupling?
A3: A good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[1] These ligands are known to promote the challenging oxidative addition of aryl chlorides.[2][9]
Q4: For a Buchwald-Hartwig amination, what type of base should I use?
A4: A strong, non-nucleophilic base is typically required for Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4][10] Weaker bases like K₂CO₃ are generally not sufficient for this transformation.
Q5: Is it possible to perform a Sonogashira coupling on this compound?
A5: Yes, Sonogashira couplings are feasible. This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[6][7] The use of an amine base, such as triethylamine or diisopropylethylamine, is also standard.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion of Starting Material | 1. Inactive Catalyst : The palladium source may be old or oxidized. 2. Inappropriate Ligand : The chosen ligand may not be sufficiently electron-rich or bulky to promote oxidative addition.[1] 3. Insufficiently Strong Base : Particularly for Buchwald-Hartwig aminations, the base may not be strong enough to deprotonate the amine.[1] 4. Low Reaction Temperature : The reaction may require more thermal energy to overcome the activation barrier. | 1. Use a fresh palladium source or a more active precatalyst (e.g., a G3 or G4 Buchwald precatalyst). 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[1] 3. For C-N couplings, switch to a stronger base like NaOtBu or LHMDS.[11] For Suzuki couplings, consider K₃PO₄ or Cs₂CO₃.[1][12] 4. Gradually increase the reaction temperature in 10-20 °C increments. |
| Formation of Hydrodehalogenation Byproduct (Protodehalogenation) | 1. Presence of Water or Protic Impurities : These can act as a proton source. 2. β-Hydride Elimination : Can occur from the amine coupling partner in Buchwald-Hartwig reactions.[1] | 1. Use anhydrous solvents and reagents. Ensure all glassware is oven-dried. 2. Employ a bulkier ligand to create a more sterically crowded coordination sphere around the palladium, which can disfavor β-hydride elimination.[1] |
| Decomposition of Starting Material or Product | 1. Reaction Temperature is Too High : Sensitive functional groups may not be stable at elevated temperatures. 2. Base is Too Strong : The chosen base may be reacting with other functional groups on your substrates. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a weaker base. Note that this may require a more active catalyst system to achieve good conversion.[1] |
| Incomplete Consumption of this compound (Suzuki Coupling) | 1. Catalyst Inhibition : The pyridine nitrogen and/or amino group are coordinating to the palladium center.[1] 2. Poor Quality Boronic Acid : Boronic acids can degrade over time, leading to lower reactivity. | 1. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 2. Use a fresh, high-purity boronic acid or switch to a more stable boronic ester (e.g., a pinacol ester).[1] |
| Homocoupling of Boronic Acid (Suzuki Coupling) | 1. Presence of Oxygen : Oxygen can promote the homocoupling of boronic acids.[3] | 1. Ensure all solvents and the reaction headspace are thoroughly degassed with an inert gas (e.g., argon or nitrogen).[3] |
Experimental Protocols
The following are general starting protocols. Optimization for specific substrates is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[3]
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination experiment.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 8 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).[4]
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[4]
-
Seal the vessel, remove from the glovebox, and add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir for the required time (2-24 hours).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Catalyst & Ligand Selection Guide
The choice of catalyst and ligand is paramount for a successful cross-coupling reaction with this compound. The following table summarizes recommended starting points for different reaction types.
| Reaction Type | Recommended Pd Source (mol%) | Recommended Ligand (mol%) | Typical Base (equiv.) | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ (2-4) or Pd₂(dba)₃ (1-2) or XPhos Pd G3 (2) | XPhos, SPhos, RuPhos (4-8) | K₃PO₄ (2.0) or K₂CO₃ (3.0) | Bulky, electron-rich phosphines are crucial for activating the C-Cl bond.[1] |
| Buchwald-Hartwig | Pd(OAc)₂ (2-4) or Pd₂(dba)₃ (1-2) | Xantphos, XPhos, BrettPhos (4-8) | NaOtBu (1.4-2.0) or LHMDS (1.5) | Strong, non-nucleophilic bases are essential.[4][11] |
| Sonogashira | Pd(PPh₃)₄ (2-5) or PdCl₂(PPh₃)₂ (2-5) with CuI (1-5) | PPh₃ (typically part of the Pd source) | Et₃N or i-Pr₂NEt (2.0-3.0) | A copper co-catalyst is generally required.[6][7] |
| Heck | Pd(OAc)₂ (1-5) | PPh₃ or P(o-tolyl)₃ (2-10) | Et₃N or N-ethylpiperidine (1.1-1.5) | Microwave irradiation can sometimes improve yields and reduce reaction times.[13] |
Visualizing the Catalytic Cycle: A Decision-Making Framework
The following diagram illustrates the key decision points and troubleshooting loops in a typical cross-coupling workflow.
Caption: A decision-making flowchart for troubleshooting cross-coupling reactions.
References
- A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry - Benchchem.
- Technical Support Center: Troubleshooting Low Yields in 2-Amino-4-chloropyridine Substitution Reactions - Benchchem.
- Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics.
- Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dichloro-5-methoxypyrimidine - Benchchem.
- Buchwald–Hartwig amination - Wikipedia.
- Heck reaction - Wikipedia.
- (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira coupling - Wikipedia.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Byproduct Formation in 2-Chloro-4-aminopyrimidine Amination
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the amination of 2-chloro-4-aminopyrimidine. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges, specifically focusing on preventing the formation of unwanted byproducts. By understanding the underlying reaction mechanisms and controlling key parameters, you can significantly improve the yield and purity of your desired N-substituted-4-aminopyrimidine product.
Understanding the Reaction: Core Principles
The amination of this compound is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, activated by the chlorine atom, facilitates the displacement of the chloride by an amine nucleophile.[1][2] The reactivity of the positions on the pyrimidine ring generally follows the order C4(6) > C2 >> C5.[2][3] In this compound, the C2 position is the site of substitution. However, several side reactions can occur, leading to a complex product mixture and reduced yields.
The most common byproduct is the di-substituted product, where the incoming amine displaces the chloro group at the C2 position and also reacts with the amino group at the C4 position. Other potential side reactions include hydrolysis of the chloro group and decomposition of the pyrimidine ring under harsh conditions.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is producing a significant amount of a di-aminated byproduct. How can I improve selectivity for the desired mono-amination at the C2 position?
Root Cause Analysis: The formation of a di-aminated byproduct occurs when the amine nucleophile reacts at both the C2 and C4 positions. This is more likely to happen under forcing conditions (high temperature, strong base) or when using a large excess of the amine nucleophile. The amino group at C4 can be sufficiently nucleophilic to react, especially if deprotonated by a strong base.
Solutions & Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess (1.05-1.2 equivalents) of the amine nucleophile is often sufficient. A large excess should be avoided as it can drive the formation of the di-substituted product.
-
Temperature Management: Lowering the reaction temperature can significantly improve selectivity. SNAr reactions are often exothermic, and lower temperatures favor the desired mono-substitution product. Start at room temperature and gradually increase if the reaction is too slow.
-
Choice of Base: The base plays a crucial role in this reaction, primarily as an acid scavenger for the HCl generated.[4]
-
Weak, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA) are generally preferred.[5] These bases are strong enough to neutralize the generated acid without significantly deprotonating the C4-amino group, which would increase its nucleophilicity and promote di-substitution.
-
Strong bases like sodium hydride (NaH) or sodium tert-butoxide should be used with caution as they can lead to increased byproduct formation.
-
-
Solvent Selection: The choice of solvent can influence the reaction rate and selectivity.
-
Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are commonly used and can facilitate the SNAr reaction.[6]
-
Ethereal solvents like Tetrahydrofuran (THF) or 1,4-dioxane can also be effective, particularly in palladium-catalyzed reactions.[7][8]
-
In some cases, using water as a solvent with a base like potassium fluoride has been shown to be effective and environmentally friendly.[9][10]
-
Troubleshooting Workflow for Di-substitution
Caption: Decision tree for troubleshooting di-substitution.
Question 2: I am observing low or no conversion of my this compound starting material. What are the potential causes and solutions?
Root Cause Analysis: Low conversion can stem from several factors, including insufficient reaction temperature, an inappropriate solvent or base, or a deactivated catalyst in cases where one is used. The nucleophilicity of the incoming amine also plays a significant role.
Solutions & Strategies:
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-100 °C) can increase the reaction rate.[5] Monitor the reaction closely by TLC or LC-MS to avoid decomposition or byproduct formation at higher temperatures.
-
Optimize Solvent and Base:
-
Ensure your chosen solvent can dissolve the reactants adequately.
-
The base must be strong enough to scavenge the generated HCl. If you are using a very weak base, it might not be effective, leading to a stall in the reaction as the medium becomes acidic.
-
-
Consider Palladium Catalysis (Buchwald-Hartwig Amination): For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), a standard SNAr reaction may not be efficient. In such cases, a Buchwald-Hartwig amination can be highly effective.[7][8][11] This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[8][12][13]
-
Catalyst System: A typical system consists of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos, BINAP).
-
Base: A stronger base like sodium tert-butoxide is often required for this transformation.
-
Recommended Starting Conditions for Different Amines
| Amine Type | Reaction Type | Typical Solvent | Typical Base | Temperature (°C) |
| Aliphatic (primary/secondary) | SNAr | DMF, NMP | K₂CO₃, DIPEA | 25 - 80 |
| Aromatic (electron-rich) | SNAr | Dioxane, Toluene | K₂CO₃, Cs₂CO₃ | 80 - 110 |
| Aromatic (electron-poor) | Buchwald-Hartwig | Toluene, Dioxane | NaOtBu | 80 - 110 |
Question 3: My reaction mixture is turning dark, and I'm getting decomposition products. How can I prevent this?
Root Cause Analysis: Dark coloration and decomposition are often signs of overly harsh reaction conditions, such as excessively high temperatures or the use of a base that is too strong. The pyrimidine ring can be susceptible to breakdown under these conditions.[4]
Solutions & Strategies:
-
Reduce Reaction Temperature: This is the most critical parameter to control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Milder Base: As mentioned previously, switch from strong bases like hydroxides or alkoxides to carbonate bases or tertiary amines. Calcium carbonate has been reported to have a unique buffering effect in some pyrimidine aminations, reducing decomposition.[4]
-
Inert Atmosphere: While not always necessary for SNAr reactions, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that may contribute to color formation, especially if using a palladium catalyst.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for the amination of this compound? A: There is no single "best" solvent, as the optimal choice depends on the specific amine and reaction conditions. However, polar aprotic solvents like DMF, NMP, and DMSO are excellent starting points for SNAr reactions as they can accelerate the rate. For Buchwald-Hartwig couplings, ethereal solvents like dioxane and toluene are more common.
Q: Is a catalyst necessary for this reaction? A: For many nucleophilic amines (e.g., aliphatic amines), a catalyst is not necessary, and the reaction proceeds via a thermal SNAr pathway. However, for less reactive amines, particularly electron-deficient anilines, a palladium catalyst is often required to achieve good yields.[7]
Q: How does the nature of the incoming amine affect the reaction outcome? A: The nucleophilicity and steric bulk of the amine are critical. More nucleophilic amines will react faster. Sterically hindered amines may require higher temperatures or longer reaction times. Very weakly nucleophilic amines will likely require palladium catalysis.
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination with an Aliphatic Amine
-
To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and DMF (5-10 mL per mmol of starting material).
-
Add the aliphatic amine (1.1 eq.) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours, then heat to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with an Aniline
-
To an oven-dried flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Seal the flask and purge with argon or nitrogen.
-
Add anhydrous toluene (or dioxane), followed by the aniline (1.2 eq.) and this compound (1.0 eq.).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Reaction Mechanism Overview
Caption: Simplified reaction pathways for amination.
References
- Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry - ACS Publications.
- Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC - NIH.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
- Buchwald–Hartwig amination. Wikipedia.
- SNAr Reaction in Other Common Molecular Solvents. WordPress.
- Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. ResearchGate.
- Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes. ResearchGate.
- Buchwald-Hartwig amination. YouTube.
- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. ResearchGate.
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Technical Support Center: Purification of 2-Chloro-4-aminopyrimidine Derivatives
Welcome to the technical support center for the purification of 2-chloro-4-aminopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to help you navigate the common challenges encountered during the purification of this important class of heterocyclic compounds, ensuring you obtain highly pure materials for your downstream applications.
Introduction: The Challenge of Purity
This compound derivatives are crucial building blocks in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules.[1] Their inherent reactivity and potential for side reactions during synthesis can lead to a variety of impurities, making their purification a critical and often challenging step. This guide provides a systematic approach to troubleshooting common purification issues and offers robust protocols to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: Common impurities often arise from the starting materials or side reactions. These can include unreacted starting materials like 2,4-dichloropyrimidine, di-substituted products where the second chlorine has also been displaced, and hydrolyzed byproducts where the chloro group is replaced by a hydroxyl group. The specific impurities will depend on the reaction conditions, such as temperature and reaction time.[2][3]
Q2: My purified this compound derivative appears to be degrading upon storage. What are the likely causes and how can I prevent this?
A2: this compound derivatives can be susceptible to hydrolysis, especially if exposed to moisture and acidic or basic conditions. The chloro group can be displaced by water to form the corresponding hydroxypyrimidine. To prevent degradation, ensure your final product is thoroughly dried, stored under an inert atmosphere (like nitrogen or argon), and kept in a cool, dark place. Using amber vials can also protect against light-induced degradation.
Q3: I am having trouble getting my this compound derivative to crystallize. What can I do?
A3: Difficulty in crystallization can be due to residual solvents, the presence of impurities that inhibit crystal lattice formation, or the inherent properties of the molecule. Try techniques such as scratching the inside of the flask with a glass rod, adding a seed crystal if available, or slowly cooling the solution. You may also need to try a variety of solvent systems. A good starting point for solvent screening is to find a solvent in which your compound is soluble when hot but sparingly soluble when cold. Common recrystallization solvents for these derivatives include ethanol, ethyl acetate/hexane mixtures, and isopropanol.[2][3]
Q4: What is the best general approach for purifying these derivatives: recrystallization or column chromatography?
A4: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities. Recrystallization is an excellent and scalable method for removing small amounts of impurities if a suitable solvent system can be found. Column chromatography is more versatile for separating mixtures with multiple components or when impurities have similar solubility profiles to the desired product.[4][5] Often, a combination of both methods is used: an initial purification by column chromatography followed by a final polishing step via recrystallization.
Troubleshooting Guide
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure a slower cooling rate. - Add more solvent to reduce the concentration. |
| No crystal formation | The solution is not sufficiently saturated. Impurities are inhibiting crystallization. | - Evaporate some of the solvent to increase concentration. - Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution. - Attempt to "crash out" the solid by rapid cooling, then re-dissolve and cool slowly. - Purify further by column chromatography to remove inhibitors. |
| Poor recovery | The compound has significant solubility in the cold solvent. | - Use a different solvent system where the compound has lower solubility at cold temperatures. - Ensure the solution is thoroughly cooled before filtration. - Minimize the amount of cold solvent used for washing the crystals. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation (overlapping peaks) | The mobile phase polarity is too high or too low. The stationary phase is not appropriate. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your desired compound.[5] - Use a shallower gradient or isocratic elution. - Consider a different stationary phase, such as alumina or reverse-phase silica. |
| Streaking or tailing of the compound band | The compound is too polar for the mobile phase. The compound is interacting strongly with the silica gel. The column is overloaded. | - Add a small amount of a polar modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). - Ensure the sample is loaded in a minimal amount of solvent. - Reduce the amount of sample loaded onto the column. |
| Compound is not eluting from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. - If using a gradient, ensure the final polarity is high enough to elute all compounds. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude this compound derivative in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for this compound derivatives is a mixture of ethyl acetate and hexanes.[2][6]
-
Column Packing: Prepare a silica gel slurry in the initial mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the elution by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful tool for assessing the purity of your final compound.
-
Column: A reverse-phase C18 column is often suitable.[7]
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or phosphoric acid for better peak shape, is a good starting point. For MS compatibility, formic acid is preferred.[7]
-
Detection: UV detection is commonly used, with the wavelength set to the λmax of the pyrimidine derivative.[8]
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.[9]
-
Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.[9]
Visualization of Purification Workflow
Caption: A typical workflow for the purification and analysis of this compound derivatives.
Key Analytical Techniques for Characterization
Ensuring the identity and purity of your final compound is paramount. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the desired product and identify any impurities.[6][10]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify the functional groups present in the molecule.[11]
-
Elemental Analysis: Determines the elemental composition of the compound, providing further evidence of its purity and identity.[6]
By following the guidance in this technical support center, you will be better equipped to overcome the challenges associated with the purification of this compound derivatives and confidently proceed with your research and development endeavors.
References
- SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949.
- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104339.
- Patil, S. K., et al. (2019). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Applied Pharmaceutical Science, 9(08), 103-108.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 1032821.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.
- Kumar, A., et al. (2018). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Saudi Chemical Society, 22(6), 708-715.
- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Xu, S., et al. (2018). Synthesis and Evaluation of New this compound and 2,6-dimethyl-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(12), 2154-2159.
- Lee, Y. C., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 199(2), 248-254.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Organic Syntheses. (n.d.). 2-Chloropyrimidine.
- ResearchGate. (n.d.). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons.
- Xu, S., et al. (2018). Synthesis and evaluation of new this compound and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(12), 2154-2159.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Amino-2-chloropyridine.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
- Tzani, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(18), 4166.
- Chemsrc. (2025). 2-Amino-4-chloropyrimidine.
- Huarong (Guangdong) Pharmaceutical Co., Ltd. (2024). Properties Of 2-Chloro-4-aminopyridine.
- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
- ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 1032821.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
- University of Warwick. (n.d.). Principles in preparative HPLC.
- ResearchGate. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
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- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 7. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Low Solubility of 2-Chloro-4-aminopyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 2-Chloro-4-aminopyrimidine. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this crucial synthetic building block. Its low solubility in many common organic solvents can hinder reaction kinetics, complicate work-ups, and impact overall yield. This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these experimental hurdles with scientifically grounded strategies.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might encounter during a reaction involving this compound in a direct question-and-answer format.
Q1: My this compound is not dissolving in the chosen reaction solvent. What are my initial troubleshooting steps?
A1: When facing poor solubility, a systematic, multi-faceted approach is recommended. Start with simple physical and solvent-based techniques before escalating to more advanced methods.
1. Re-evaluate Your Solvent Choice: The foundational principle of "like dissolves like" is your primary guide. This compound is a polar molecule due to the presence of the amino group and nitrogen atoms in the pyrimidine ring. Therefore, it will exhibit better solubility in polar solvents. While direct, comprehensive solubility data for this compound is not abundant, data from a structurally similar compound, 2-amino-4-chloro-6-methoxypyrimidine, provides an excellent starting point for solvent selection.[1] The mole fraction solubility for this analogue follows the order: N,N-dimethylformamide (DMF) > 1,4-dioxane > acetone > ethyl acetate.[1] It is also known to be soluble in dimethyl sulfoxide (DMSO).[2]
2. Increase the Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[1] If your reaction conditions permit, gently warming the mixture can significantly improve the solubility of this compound.
3. Reduce the Particle Size: The rate of dissolution is directly proportional to the surface area of the solute.[3][4][5] Reducing the particle size of your solid starting material can dramatically increase the rate at which it dissolves, even if the ultimate solubility limit remains the same.[5][6]
-
Action: Before adding it to the reaction vessel, thoroughly grind the this compound using a mortar and pestle. This simple mechanical step increases the surface area available for solvation.[3]
4. Employ Sonication: Ultrasonic baths or probes use high-frequency sound waves to induce cavitation in the solvent, a process that creates and collapses microscopic bubbles.[3] This generates intense local heating and pressure, which can effectively break down intermolecular forces in the solid lattice and accelerate dissolution.[3]
Experimental Protocol: Solubility Enhancement via Sonication
-
Preparation: Weigh the desired amount of this compound and place it in the reaction vessel.
-
Solvent Addition: Add the selected solvent to the vessel.
-
Sonication: Place the vessel in an ultrasonic bath. Ensure the liquid level inside the vessel is slightly below the water level in the bath for efficient energy transfer.
-
Operation: Turn on the sonicator. The required duration and power will vary based on the specific solvent and the amount of solid.
-
Monitoring: Visually monitor the dissolution process. Continue sonication until the solid is fully dissolved or until no further change is observed.[3]
Q2: My reaction is sensitive to high temperatures. How can I improve solubility without heating?
A2: When thermal methods are not viable, you can modify the solvent system itself or introduce external energy in other forms.
1. Use a Co-solvent System: A co-solvent is a water-miscible or organic-miscible solvent that, when added to the primary solvent, alters its polarity.[5][6] This technique is highly effective when a single solvent system does not provide adequate solubility.[3] By creating a solvent mixture, you can fine-tune the polarity of the medium to better match that of this compound, thereby enhancing its solubility.
-
Practical Example: If your reaction must be run in a less polar solvent like toluene but you are facing solubility issues, consider adding a small percentage of a strong, polar aprotic co-solvent like DMF or DMSO. This can create a microenvironment that is more favorable for dissolving the polar reactant without drastically changing the bulk properties of the primary solvent.
2. Consider pH Modification (for Aqueous or Protic Systems): The amino group on the pyrimidine ring gives the molecule a basic character (predicted pKa ≈ 3.55).[2] In protic solvents, adjusting the pH can influence the ionization state of the molecule, which in turn affects its solubility.[7]
-
Causality: By adding a small amount of a non-interfering acid, you can protonate the amino group. The resulting salt will likely have significantly higher solubility in polar protic solvents. However, this strategy is highly dependent on the reaction chemistry, as the change in pH or the presence of the salt form must not interfere with your desired transformation. This approach is generally more applicable to work-up and purification rather than the reaction itself, but it can be a powerful tool.[8]
Q3: The reaction is slow and gives a low yield, suggesting the dissolved concentration is too low for an efficient reaction rate. What advanced strategies can I employ?
A3: If standard solubilization techniques are insufficient, more advanced synthetic methodologies that can overcome concentration limitations are necessary.
1. Microwave-Assisted Synthesis: Microwave reactors can heat sealed reaction vessels to temperatures and pressures far exceeding the boiling point of the solvent.[9] This "superheating" effect dramatically increases the solubility of reactants and accelerates reaction rates, often reducing reaction times from hours to minutes.
-
Field-Proven Insight: In a study on the synthesis of 2-amino-4-chloro-pyrimidine derivatives, researchers successfully conducted reactions in anhydrous propanol at temperatures between 120–140 °C for just 15–30 minutes using a microwave reactor.[9] This approach is highly effective for overcoming the low solubility of the starting pyrimidine.
Experimental Protocol: General Microwave-Assisted Reaction
-
Vessel Preparation: Place this compound (e.g., 2 mmol) into a microwave-safe reaction vial equipped with a stir bar.[9]
-
Reagent Addition: Add the reaction solvent (e.g., 1-2 mL of anhydrous propanol) and the other reactants.[9]
-
Sealing: Securely cap the reaction vial.
-
Microwave Program: Place the vial in the microwave reactor. Set the target temperature (e.g., 120–140 °C), a maximum pressure limit, and the reaction time (e.g., 15–30 minutes).[9]
-
Work-up: After the reaction is complete and the vessel has cooled, proceed with the standard work-up and purification protocol.[9]
2. Solvent-Free Reaction Conditions: In some cases, the need for a solvent can be eliminated entirely. If the reactants can be melted together or if one of the reactants is a liquid, a solvent-free or "neat" reaction can be performed. This ensures the highest possible concentration of reactants.
-
Example from Literature: The synthesis of certain 2-aminopyrimidine derivatives has been achieved by reacting 2-amino-4,6-dichloropyrimidine with various amines under solvent-free conditions at 80–90 °C.[10] This demonstrates the feasibility of this high-concentration approach for similar pyrimidine systems.
Frequently Asked Questions (FAQs)
What are the best general-purpose solvents for this compound?
Based on its polar nature and data from analogous compounds, the most effective solvents are polar aprotic solvents.[1][2]
| Solvent | Relative Effectiveness | Comments |
| N,N-Dimethylformamide (DMF) | Very High | Excellent solubilizing power for this class of compounds.[1] |
| Dimethyl Sulfoxide (DMSO) | Very High | Known to dissolve 2-amino-4-chloropyrimidine.[2] |
| 1,4-Dioxane | High | A good alternative to DMF/DMSO.[1] |
| Acetone | Moderate | Can be effective, especially with heating.[1] |
| Acetonitrile | Moderate to Low | Lower solubility compared to DMF and acetone.[1] |
| Alcohols (Ethanol, Propanol) | Low | Generally poor solvents at room temperature but can be effective at elevated temperatures, such as in microwave synthesis.[1][9] |
| Toluene, Chloroform | Very Low | Non-polar or weakly polar solvents are generally ineffective.[1] |
This table is based on solubility data for 2-amino-4-chloro-6-methoxypyrimidine and serves as a predictive guide.[1]
How can I visualize my troubleshooting strategy?
A logical workflow can help guide your experimental decisions. The following diagram illustrates a step-by-step process for addressing the low solubility of this compound.
Caption: A decision workflow for troubleshooting low solubility issues.
What is the relationship between the different solubilization techniques?
The various techniques can be categorized based on their mechanism of action: modifying the solvent, altering the solute, or changing the energetic conditions of the system.
Caption: Interrelation of key solubilization strategies.
References
- Yao, G., et al. (2017). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Chemical & Engineering Data, 62(5), 1543-1551.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon, 8(10), e11059.
- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(8), 1999.
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine. Google Patents.
- Solubility of Things. (n.d.). Strategies for Organic Synthesis. Solubility of Things.
- International Atomic Energy Agency (IAEA). (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. INIS-IAEA.
- Google Patents. (n.d.). US4226995A - Preparation process of 2-chloro pyrimidine. Google Patents.
- ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Solubility of Things. (n.d.). 2-Aminopyrimidine. Solubility of Things.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS.
- Xu, S., et al. (2018). Synthesis and evaluation of new this compound and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(11), 2035-2039.
- PubMed. (2018). Synthesis and Evaluation of New this compound and 2,6-dimethyl-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors. PubMed.
- Semantic Scholar. (2017). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Semantic Scholar.
- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
- Chemsrc. (n.d.). 2-Amino-4-chloropyrimidine. Chemsrc.
- ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate.
- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine. Google Patents.
- ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. ResearchGate.
- ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
- PubMed. (2006). Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant. PubMed.
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- 2. 2-Amino-4-chloropyrimidine | 3993-78-0 [amp.chemicalbook.com]
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- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. wjbphs.com [wjbphs.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
how to avoid decomposition of 2-Chloro-4-aminopyrimidine during synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Chloro-4-aminopyrimidine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers, scientists, and drug development professionals navigate the challenges associated with the synthesis of this important intermediate. Due to its chemical structure, this compound is susceptible to decomposition under common laboratory conditions. This guide is designed to explain the mechanisms of degradation and provide actionable strategies to ensure high-yield, high-purity synthesis.
Section 1: Understanding the Instability of this compound (FAQs)
This section addresses the fundamental chemical properties that contribute to the compound's instability.
Q1: What are the primary decomposition pathways for this compound?
The primary stability concern is its high susceptibility to nucleophilic substitution at the C2 position, where the chlorine atom is attached. The electron-withdrawing nature of the pyrimidine ring makes this position highly electrophilic and prone to attack. The main degradation pathways are:
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Hydrolysis: In the presence of water, the chloro group can be displaced by a hydroxyl group. This reaction can be catalyzed by both acidic and basic conditions[1].
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Solvolysis: In nucleophilic solvents, particularly alcohols like methanol or ethanol, the chloro group can be substituted by an alkoxy group (e.g., methoxy or ethoxy)[1].
-
Thermal Decomposition: The compound decomposes upon melting, which occurs around 155-160°C[2]. Prolonged exposure to elevated temperatures, even below the melting point, can lead to degradation and the formation of hazardous byproducts like hydrogen chloride gas and nitrogen oxides[3].
Q2: What are the likely degradation products if my sample decomposes?
The most common degradation products result from the substitution of the chlorine atom.
-
In aqueous solutions, you will primarily form 2-amino-4-hydroxypyrimidine [1].
-
In alcoholic solvents (e.g., methanol), you will form the corresponding 2-amino-4-methoxypyrimidine [1].
-
The appearance of these impurities can be monitored by techniques like HPLC, LC-MS, or even TLC if a suitable standard is available.
Q3: Which conditions are most likely to cause decomposition during synthesis?
Based on the compound's chemical nature, the following conditions should be carefully controlled:
-
Presence of Nucleophiles: Water and alcohol solvents should be used cautiously. When they are necessary as reagents or solvents, reaction time and temperature must be minimized.
-
pH Extremes: Both strong acids and strong bases can catalyze the hydrolysis of the chloro group[1]. Maintaining a near-neutral pH during workup is critical.
-
High Temperatures: Avoid excessive heating during reaction, concentration, and drying steps. Many procedures specify low-temperature conditions, especially during neutralization and extraction, to prevent significant product loss[4].
Section 2: Troubleshooting Guide for Synthesis
This guide provides solutions to common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Yield | 1. Decomposition during reaction: Temperature was too high, or reaction time was too long, especially in protic solvents. 2. Decomposition during workup: pH became too acidic or basic during extraction/neutralization, or the temperature was not controlled. 3. Incomplete reaction: Insufficient reaction time, temperature, or inefficient reagents. | 1. Optimize Reaction Conditions: Monitor the reaction closely with TLC or LC-MS. If using microwave synthesis, use short reaction times (15-30 min)[5]. For conventional heating, maintain the lowest effective temperature. 2. Control Workup Conditions: Perform neutralization and extractions at low temperatures (e.g., < 0°C)[4]. Use a buffered or mild base (e.g., NaHCO₃) for neutralization[5]. Ensure all workup steps are performed immediately after the reaction is complete to avoid decomposition in solution[4]. 3. Verify Reagents: Use fresh, high-purity starting materials and reagents. |
| Multiple Unexpected Peaks in HPLC/LC-MS | 1. Hydrolysis/Solvolysis: The product has degraded into hydroxypyrimidine or alkoxypyrimidine derivatives[1]. 2. Contaminated Starting Materials: Impurities in the starting materials are carrying through the synthesis. 3. Side Reactions: The reaction conditions may be promoting unintended side reactions. | 1. Use Anhydrous/Aprotic Solvents: Whenever possible, use dry aprotic solvents (e.g., THF, Dioxane, Acetonitrile) to minimize hydrolysis and solvolysis. If a protic solvent is required, ensure it is anhydrous and minimize reaction time. 2. Analyze Starting Materials: Run an analysis (NMR, LC-MS) on your starting materials to confirm their purity before starting the reaction. 3. Refine Reaction Conditions: Re-evaluate the reaction temperature, reagent stoichiometry, and addition rates to disfavor side product formation. |
| Product Degrades During Purification | 1. Thermal Decomposition on Column: The heat generated during silica gel chromatography is causing degradation. 2. Acidic Silica Gel: Standard silica gel is slightly acidic and can catalyze hydrolysis if aqueous or alcoholic mobile phases are used. 3. Prolonged Purification Time: The product is spending too much time in a solvent where it is unstable. | 1. Use Alternative Purification: Consider recrystallization from a non-reactive solvent system (e.g., toluene/hexanes) as a first choice. 2. Modify Chromatography: If chromatography is necessary, use a neutral support like deactivated silica or alumina. Perform the chromatography quickly ("flash chromatography") and avoid leaving the compound on the column for extended periods. 3. Solvent Choice: Use aprotic solvents for the mobile phase if possible. If a protic modifier (e.g., methanol) is needed, use the minimum amount required and consider adding a small amount of a non-nucleophilic base like triethylamine (~0.1%) to the mobile phase to neutralize the silica surface. |
| Product Discoloration (Yellow/Brown) | 1. Formation of Minor Impurities: Trace decomposition or side products are present. 2. Air Oxidation: The compound may be sensitive to oxidation over time. | 1. Recrystallization: A final recrystallization step can often remove colored impurities. The use of activated carbon (charcoal) during recrystallization may also be effective. 2. Inert Atmosphere: Conduct the final steps of the synthesis, including filtration and drying, under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
Section 3: Recommended Protocol for Stable Synthesis
While several synthetic routes exist[6][7], a common and relatively controlled method is the selective amination of 2,4-dichloropyrimidine. This protocol avoids the harsh conditions of some other methods.
Protocol: Synthesis via Selective Amination of 2,4-Dichloropyrimidine
This method relies on the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for selective substitution.
Methodology:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 1.0 equivalent of 2,4-dichloropyrimidine in a suitable solvent like 2-propanol or ethanol at room temperature. Cool the solution to 0-5°C using an ice bath.
-
Ammonia Addition: Slowly add 1.0 to 1.2 equivalents of aqueous ammonium hydroxide dropwise to the cooled solution over 30-60 minutes. Maintaining the low temperature is crucial to ensure selectivity and prevent di-substitution or hydrolysis.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the consumption of the starting material by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure, ensuring the bath temperature does not exceed 30-35°C. To the residue, add cold water and extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a solvent system such as toluene/hexanes to yield pure this compound as a solid.
Section 4: Best Practices for Purification and Storage
Proper handling after synthesis is as critical as the synthesis itself to maintain the compound's integrity.
Purification Protocols
-
Recrystallization (Preferred): This is the ideal method. Dissolve the crude solid in a minimum amount of a hot, non-nucleophilic solvent (e.g., toluene, ethyl acetate) and add a non-solvent (e.g., hexanes, heptane) until turbidity is observed. Allow it to cool slowly to form pure crystals.
-
Flash Chromatography: If required, use a system with aprotic solvents (e.g., hexanes/ethyl acetate gradient). To mitigate potential degradation on the acidic silica surface, consider pre-treating the silica by slurrying it with a solvent containing ~0.5-1% triethylamine, then packing the column as usual.
Recommended Storage Conditions
To ensure long-term stability, the purified product should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C[2]. | Minimizes thermal degradation and slows kinetic rates of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen)[2]. | Prevents potential air oxidation and contact with atmospheric moisture. |
| Container | Tightly sealed, amber glass vial or bottle[1][8]. | Protects from moisture and light, which can catalyze degradation[1]. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and bases[3][9][10]. | Prevents direct chemical reaction and degradation. |
References
- Chemsrc. (2025). 2-Amino-4-chloropyrimidine.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Aminopyrimidine.
- Qureshi, F., Nawaz, M., Hisaindee, S., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(8), 102313.
- Google Patents. (2013). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Xu, S., et al. (2018). Synthesis and evaluation of new this compound and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1779-1784.
- PubMed. (2018). Synthesis and Evaluation of New this compound and 2,6-dimethyl-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors.
- Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(16), 4961.
- Organic Syntheses. (n.d.). 2-Chloropyrimidine.
- University of Nebraska-Lincoln. (n.d.). Incompatible Chemicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-4-chloropyrimidine | CAS#:3993-78-0 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 7. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. 2-Amino-4-chloropyrimidine, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
Technical Support Center: Optimization of Reaction Time for 2-Chloro-4-aminopyrimidine Synthesis
Welcome to the technical support guide for the synthesis of 2-Chloro-4-aminopyrimidine. As a crucial intermediate in the development of pharmaceuticals and other functional organic molecules, optimizing its synthesis for efficiency and yield is paramount.[1] This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and advanced protocols to address a common bottleneck: prolonged reaction times.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two predominant pathways for synthesizing this target molecule. The choice of route inherently dictates the reaction parameters and potential for optimization:
-
Route A: Amination of 2,4-Dichloropyrimidine. This is a direct and widely used method involving a nucleophilic aromatic substitution (SNAr) reaction where 2,4-dichloropyrimidine is treated with an ammonia source.[1] The C4 position is more reactive towards nucleophilic attack than the C2 position, allowing for selective substitution.
-
Route B: Chlorination of a Hydroxypyrimidine Precursor. This route typically starts from isocytosine or a 5-substituted uracil derivative (like 5-fluorouracil).[1][2] It involves a chlorination step, most commonly using phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a chlorine, followed by amination.
Q2: My reaction has been running for over 12 hours with low conversion. What are the most likely causes?
Several factors can lead to a stalled or sluggish reaction:
-
Insufficient Temperature: Many conventional methods require reflux temperatures to proceed at a reasonable rate.[1][2] If the temperature is too low, the activation energy for the reaction is not being met.
-
Reagent Quality and Stoichiometry: The purity of starting materials is critical. For instance, phosphorus oxychloride can be deactivated by moisture.[2] Likewise, if using a gaseous reagent like ammonia, ensuring its effective concentration in the reaction medium is crucial.
-
Catalyst Inefficiency: In routes involving chlorination of hydroxypyrimidines, the absence or improper choice of a base catalyst can dramatically slow the reaction.[2]
Q3: How can I significantly reduce the overall synthesis time?
The most impactful method for drastically reducing reaction times is the adoption of Microwave-Assisted Organic Synthesis (MAOS) . By using microwave irradiation, reaction times can often be reduced from many hours to as little as 15-30 minutes.[3][4] This is due to rapid, uniform heating of the reaction mixture, which can lead to rate enhancements that are not achievable with conventional heating.
Q4: What is the role of a base catalyst in this synthesis, and can it accelerate the reaction?
In the chlorination of hydroxypyrimidines (Route B), a base catalyst plays a crucial role. Tertiary amines like triethylamine or N,N-Dimethylaniline can accelerate the reaction.[2] The proposed causality is that the base activates the phosphorus oxychloride, forming a more reactive intermediate (a chloro-phosphonium salt), which is more susceptible to nucleophilic attack by the pyrimidine hydroxyl group. This leads to a faster and often more efficient chlorination, reducing the required reaction time from over 12 hours to a shorter duration.[2]
Q5: How does the choice of starting material impact the overall synthesis time?
The choice of starting material fundamentally defines the process length.
-
Starting with 2,4-dichloropyrimidine (Route A) is more direct. The key step is the amination, which typically takes 3-5 hours under conventional reflux.[1]
-
Starting with isocytosine or a uracil derivative (Route B) involves a two-step process: chlorination followed by amination. The chlorination step can be very long, sometimes requiring up to 14 hours of reflux under non-catalyzed conditions.[2] While this route may be necessary if the precursor is more readily available, it generally involves a longer total synthesis time unless optimized with catalysts or microwave energy.
Section 2: Troubleshooting Guide for Prolonged Reaction Times
This guide provides a structured approach to diagnosing and solving specific issues encountered during synthesis.
Issue 1: Slow or Stalled Amination of 2,4-Dichloropyrimidine
-
Symptoms: TLC analysis shows significant unreacted 2,4-dichloropyrimidine after the expected reaction time (e.g., > 5 hours).
-
Probable Causes:
-
Ineffective Amination Temperature: The reaction temperature may be too low to overcome the activation energy barrier for the SNAr reaction.
-
Loss of Ammonia: If using aqueous or gaseous ammonia in an open or poorly sealed system, the reagent concentration can decrease over time, slowing the reaction rate.
-
Solvent Effects: The choice of solvent can influence the solubility of reagents and the stability of the Meisenheimer intermediate, thereby affecting the reaction rate.
-
-
Recommended Solutions:
-
Verify and Increase Temperature: Ensure your heating apparatus is calibrated. Gradually increase the reaction temperature towards the solvent's reflux point and monitor progress via TLC.
-
Use a Sealed Reaction Vessel: When using a volatile aminating agent like ammonia, conduct the reaction in a sealed pressure vessel to maintain a constant concentration and pressure, which can significantly accelerate the reaction.
-
Solvent Optimization: While various solvents can be used, polar aprotic solvents can be effective. Consider switching to a higher-boiling point solvent if a higher temperature is required.
-
Issue 2: Incomplete Chlorination of Uracil/Isocytosine Precursors
-
Symptoms: After refluxing with POCl₃ for many hours, TLC or NMR of the crude product indicates a large amount of starting material remains.
-
Probable Causes:
-
Moisture Contamination: Phosphorus oxychloride reacts readily with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and inhibit the reaction.
-
Insufficient Thermal Energy: The conversion of the hydroxyl group is often a slow, high-temperature process. A reaction time of 3 hours at 120°C is a documented condition.[1] Longer times (14 hours) may be needed without a catalyst.[2]
-
Lack of a Catalyst: As discussed in the FAQ, this reaction is significantly accelerated by a base catalyst.[2]
-
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon).
-
Implement Catalysis: Add a catalytic amount (or more) of a tertiary amine base such as triethylamine or N,N-Dimethylaniline to the reaction mixture along with POCl₃. This can dramatically reduce the required reflux time.[2]
-
Confirm Temperature and Time: For non-catalyzed reactions, ensure the mixture is maintained at a high reflux temperature (110-120°C) for a sufficient duration, monitoring by TLC until the starting material is consumed.[1][2]
-
Section 3: Advanced Optimization Protocols
For laboratories equipped to move beyond conventional methods, these protocols offer validated pathways to significantly shorten reaction times.
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives
This protocol is adapted from a procedure that reduces reaction time to minutes.[3][4][5]
-
Causality: Microwave irradiation provides rapid and uniform heating throughout the reaction volume. This efficient energy transfer can access higher activation states quickly and cleanly, often reducing side-product formation associated with prolonged heating.
-
Step-by-Step Methodology:
-
Vessel Preparation: To a microwave-safe reaction vial, add 2-amino-4-chloro-pyrimidine (1 equivalent).
-
Solvent and Amine Addition: Add a suitable solvent such as anhydrous propanol, followed by the desired amine (1 equivalent).[3] Add triethylamine (2 equivalents) as a base.[3]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature of 120–140°C for 15–30 minutes.[3]
-
Monitoring and Workup: Monitor the reaction for completion using TLC. After cooling, the resulting precipitate can be dispersed in a saturated sodium bicarbonate solution and extracted with ethyl acetate for purification.[3]
-
Protocol 2: Base-Catalyzed Chlorination of 5-Fluorouracil
This protocol demonstrates the use of a base catalyst to improve the efficiency of the chlorination step.[2]
-
Causality: The base (e.g., N,N-Dimethylaniline) acts as a nucleophilic catalyst, reacting with POCl₃ to form a highly reactive Vilsmeier-Haack type reagent, which then chlorinates the pyrimidine ring more efficiently than POCl₃ alone.
-
Step-by-Step Methodology:
-
Reagent Charging: In a dry round-bottom flask under an inert atmosphere, add phosphorus oxychloride (POCl₃, 4 equivalents) and a catalytic amount of the chosen base (e.g., N,N-Dimethylaniline, ~0.5 mL for a 25g scale reaction).[2]
-
Substrate Addition: Stir the mixture at room temperature and slowly add the 5-fluorouracil (1 equivalent) portion-wise, controlling any initial exotherm with an ice bath.[2]
-
Heating: After the addition is complete, stir for 20 minutes at room temperature, then slowly heat the mixture to 106-110°C and maintain for the optimized time (significantly less than the 14 hours required without a catalyst).[2]
-
Workup: Monitor for completion by TLC. Once complete, cool the reaction mass to room temperature and carefully pour it into ice-cold water with vigorous stirring to quench the excess POCl₃.[2] Adjust pH and isolate the product.
-
Section 4: Data Summary & Workflow Visualization
Table 1: Comparison of Synthesis Methods and Reaction Times
| Method | Starting Material | Key Reagents | Temperature (°C) | Typical Reaction Time | Approx. Yield (%) | Reference |
| Conventional Reflux | 2,4-Dichloropyrimidine | Ammonia | Reflux | 3 - 5 hours | 84% | [1] |
| Conventional Reflux | Isocytosine | POCl₃ | 120°C | 3 hours | 76% | [1] |
| Base-Catalyzed Reflux | 5-Fluorouracil | POCl₃, Base Catalyst | 106 - 110°C | < 14 hours | Not specified | [2] |
| Microwave-Assisted | 2-Amino-4-chloro-pyrimidine | Substituted Amine, TEA | 120 - 140°C | 15 - 30 minutes | 54% (for one derivative) | [3] |
| Solvent-Free | 2-Amino-4,6-dichloropyrimidine | Substituted Amine, TEA | 80 - 90°C | 4 - 14 hours | 78 - 85% | [6] |
Troubleshooting Workflow for Slow Reactions
The following diagram outlines a logical process for diagnosing and resolving slow reactions during the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing reaction time.
Section 5: References
-
Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., ... & Taha, M. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]
-
Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmaceutical Erudition. [Link]
-
Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ali, B. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(18), 3254. [Link]
-
Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine. Retrieved from
-
Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., ... & Taha, M. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]
-
Google Patents. (n.d.). US2416617A - Preparation of 2,4-diaminopyrimidines. Retrieved from
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930–4933. [Link]
-
Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. Retrieved from [Link]
-
Synthesis of Uracil Derivatives and Some of Their Reactions. (n.d.). Retrieved from [Link]
-
Gerninghaus, J., Zhubi, R., Krämer, A., Karim, M., Tran, D. H. N., Joerger, A. C., ... & Hanke, T. (2023). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. RSC Medicinal Chemistry, 14(7), 1269–1281. [Link]
-
Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Retrieved from
-
Wang, Z., Lv, K., Wu, W., Zhao, S., Zhang, M., Liu, H., ... & Wang, B. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(12), 2033. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. japsonline.com [japsonline.com]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 2-Chloro-4-aminopyrimidine Cross-Coupling Reactions Through Strategic Base Selection
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions concerning the critical role of base selection in palladium-catalyzed cross-coupling reactions involving 2-chloro-4-aminopyrimidine. Our goal is to equip you with the expertise to navigate common challenges, optimize your reaction outcomes, and ensure the integrity of your synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale for each recommendation.
Q1: I am observing no or very low conversion of my this compound starting material in a Suzuki-Miyaura coupling. What is the likely cause related to my choice of base?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling of this compound is a frequent issue that can often be traced back to an inappropriate base or suboptimal reaction conditions. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid.[1][2][3]
Probable Causes & Recommended Actions:
-
Insufficient Base Strength: The primary role of the base in the Suzuki-Miyaura reaction is to react with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻), which is then competent for transmetalation to the palladium center.[1][2][4] If the base is too weak, the concentration of the active boronate will be too low to sustain the catalytic cycle.
-
Solution: Switch to a stronger base. If you are using a mild base like sodium bicarbonate (NaHCO₃), consider moving to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For particularly challenging couplings, potassium phosphate (K₃PO₄) is often a very effective choice.[5]
-
-
Poor Base Solubility: For the reaction to proceed efficiently, the base must have some solubility in the reaction medium to interact with the boronic acid. This is particularly important in biphasic systems (e.g., toluene/water).
-
Solution: If using an inorganic base like K₂CO₃, ensure adequate mixing and consider adding a phase-transfer catalyst if solubility is a major issue. Alternatively, switching to a more soluble inorganic base like Cs₂CO₃ or an organic base may be beneficial.
-
-
Catalyst Inhibition by the Substrate: The this compound substrate itself can be problematic. The pyridine nitrogen and the exocyclic amino group are Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition and preventing the desired catalytic cycle from proceeding.[5][6]
-
Solution: While not directly a base issue, the choice of base can indirectly help. A stronger base can accelerate the desired catalytic steps, potentially outcompeting the rate of catalyst inhibition. Additionally, ensure you are using a suitable ligand system (e.g., bulky, electron-rich phosphine ligands like XPhos or SPhos) that can help stabilize the active catalyst and prevent inhibition.[5][6]
-
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Q2: My Buchwald-Hartwig amination is giving me a low yield, and I'm seeing significant hydrodechlorination of the starting material. How is my base selection contributing to this?
Answer:
This is a classic problem in Buchwald-Hartwig aminations, especially with electron-deficient heteroaryl chlorides. The base is critical not only for the main reaction but also plays a role in undesired side reactions like hydrodechlorination.[5][7]
Probable Causes & Recommended Actions:
-
Base Strength and Nucleophilicity: The Buchwald-Hartwig reaction requires a base to deprotonate the amine (or the palladium-amine complex) to generate the active nucleophile.[8][9] Strong, non-nucleophilic bases are generally preferred.
-
Sodium tert-butoxide (NaOtBu): This is the most common and often most effective base for Buchwald-Hartwig reactions.[9][10] Its strength ensures efficient deprotonation, while its steric bulk minimizes its potential to act as a nucleophile itself.
-
Weaker Bases (e.g., K₂CO₃, K₃PO₄): These are often not strong enough to efficiently deprotonate the amine, leading to a slow desired reaction. A sluggish main reaction gives more opportunity for side reactions like hydrodechlorination to occur.
-
-
Hydrodechlorination Mechanism: This side reaction involves the replacement of the chlorine atom with a hydrogen. It can be promoted by the presence of water or other protic impurities, and the choice of base can influence its rate.[7]
-
Solution:
-
Switch to a Stronger, Bulkier Base: If you are not already, switch to NaOtBu or potassium tert-butoxide (KOtBu).[11] These bases will accelerate the desired C-N bond formation, which should outcompete the hydrodechlorination pathway.
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Water can be a proton source for the hydrodechlorination side reaction.
-
Consider Organic Bases: In some cases, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective, particularly for substrates with base-sensitive functional groups.[10] However, their effectiveness can be substrate-dependent, and they may inhibit the reaction at high concentrations.[12][13]
-
-
Base Selection Logic for Buchwald-Hartwig Amination:
Caption: Decision tree for troubleshooting Buchwald-Hartwig reactions.
Q3: I am attempting a Sonogashira coupling, but the reaction is sluggish and I'm getting decomposition. What role does the base play here?
Answer:
In the Sonogashira reaction, the base has two primary functions: to deprotonate the terminal alkyne, forming the reactive copper acetylide, and to neutralize the hydrogen halide (HX) byproduct generated during the catalytic cycle.[14]
Probable Causes & Recommended Actions:
-
Insufficient Basicity for Alkyne Deprotonation: The pKa of a terminal alkyne is around 25. The base must be strong enough to deprotonate it.
-
Solution: Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard choices and are usually sufficient.[15] They are strong enough to deprotonate the alkyne and also act as the solvent in many cases.
-
-
Base-Induced Side Reactions: If the reaction temperature is too high, or if the base is too strong and nucleophilic, it can lead to undesired side reactions, including decomposition of the starting materials or products.
-
Solution: Use the mildest conditions possible. Sonogashira couplings can often be run at room temperature.[14] If using an amine base, ensure it is high purity. In some cases, using an inorganic base like K₂CO₃ in a solvent like DMF can be a milder alternative, although this may require higher temperatures.
-
Recommended Base for Sonogashira Coupling of this compound:
| Base | Typical Conditions | Advantages | Disadvantages |
| Triethylamine (Et₃N) | Often used as solvent, with CuI cocatalyst | Standard, well-established, acts as solvent and base | Can lead to side reactions at high temperatures |
| Diisopropylethylamine (DIPEA) | Toluene or THF solvent, CuI cocatalyst | More sterically hindered, less nucleophilic than Et₃N | More expensive than Et₃N |
| Potassium Carbonate (K₂CO₃) | DMF or Dioxane solvent, CuI cocatalyst | Milder, good for sensitive substrates | Often requires higher temperatures |
Frequently Asked Questions (FAQs)
Q: Why is there a difference in base choice between Suzuki-Miyaura and Buchwald-Hartwig reactions?
A: The difference stems from the distinct roles the base plays in each catalytic cycle.
-
In Suzuki-Miyaura: The base's primary role is to activate the boronic acid by forming a boronate complex (R-B(OH)₃⁻).[1][2] This makes the organic group more nucleophilic and facilitates its transfer to the palladium center (transmetalation). Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often sufficient for this activation and are generally compatible with a wide range of functional groups.[5][16]
-
In Buchwald-Hartwig: The base must be strong enough to deprotonate the amine nucleophile (pKa typically >30), which is a much less acidic starting material than a boronic acid.[8][9] This requires a very strong base, with sodium tert-butoxide (NaOtBu, pKa of conjugate acid ~19) being the most common choice.[10] Weaker bases would not be effective in generating the required concentration of the deprotonated amine.
Caption: Contrasting roles of the base in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Q: Can I use an organic base for a Suzuki-Miyaura coupling?
A: While less common than inorganic bases, organic bases can be used in Suzuki-Miyaura couplings. Bases like triethylamine (Et₃N) have been employed.[17] However, they are generally less effective than inorganic bases like carbonates or phosphates for promoting the formation of the key boronate intermediate. For this compound, which is already a challenging substrate, it is highly recommended to start with a well-established inorganic base like K₃PO₄ or Cs₂CO₃ to maximize the chances of success.
Q: My substrate has a base-sensitive functional group. What are my options?
A: This is a common challenge in complex molecule synthesis. The key is to find a base that is strong enough to promote the desired reaction but mild enough to avoid cleaving protecting groups or causing other side reactions.
-
Screen Weaker Bases: Start with the mildest base that has been reported to work for your reaction type. For Suzuki couplings, this might be K₂CO₃ or even NaHCO₃ in some cases.
-
Use Stoichiometry Carefully: Use the minimum effective amount of base (e.g., 2.0-3.0 equivalents). Excess base can exacerbate decomposition.
-
Consider Fluoride-based Conditions (for Suzuki): In some cases, fluoride sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can be used as the "base" to activate the boronic acid, offering a different reactivity profile.
-
Organic Bases: For Buchwald-Hartwig aminations on sensitive substrates, a combination of an organic base with an inorganic salt (e.g., DBU + NaTFA) can sometimes be a good solution.[10]
Q: How does the cation of the base (e.g., Na⁺, K⁺, Cs⁺) affect the reaction?
A: The cation can have a significant effect, often related to the solubility of the resulting salt. In the case of inorganic bases like carbonates, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃), which is in turn better than sodium carbonate (Na₂CO₃). This is generally attributed to the higher solubility of Cs₂CO₃ in organic solvents, which leads to a higher effective concentration of the base in the reaction mixture. The larger, "softer" cesium cation may also have beneficial interactions within the catalytic cycle.
General Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This is a generalized starting protocol and must be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos, SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
Procedure:
-
To a flame-dried reaction vessel, add the this compound, boronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]
- Effect of different bases on the Suzuki-Miyaura coupling.
- Sonogashira coupling. Wikipedia. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
Sources
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2-Chloro-4-aminopyrimidine Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-4-aminopyrimidine. This guide is designed to help you troubleshoot unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of your reaction products. As a crucial intermediate in the synthesis of numerous biologically active molecules, ensuring the purity of this compound is paramount. This resource provides a structured approach to identifying common impurities and understanding their origins.
Understanding the NMR Spectrum of this compound
A pure sample of this compound is expected to exhibit a simple NMR spectrum. The pyrimidine ring protons, H-5 and H-6, will appear as doublets due to their coupling to each other. The amino (-NH₂) protons typically appear as a broad singlet. The chemical shifts can vary slightly depending on the solvent and concentration.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-5 | ~6.5 - 6.8 | ~108 - 112 | Doublet |
| H-6 | ~8.0 - 8.3 | ~158 - 162 | Doublet |
| -NH₂ | ~5.5 - 7.0 | - | Broad singlet, may exchange with D₂O |
| C-2 | - | ~159 - 163 | |
| C-4 | - | ~163 - 167 | |
| C-5 | - | ~108 - 112 | |
| C-6 | - | ~158 - 162 |
Note: These are predicted values based on spectral data of similar compounds and may vary based on experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the -NH₂ peak so broad in my ¹H NMR spectrum?
The broadness of the amino group signal is due to several factors, including quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acidic impurities in the NMR solvent. This is a normal characteristic of amine protons. To confirm the presence of the -NH₂ peak, you can perform a D₂O shake. After adding a drop of deuterium oxide to your NMR tube and re-acquiring the spectrum, the -NH₂ peak should disappear or significantly decrease in intensity due to proton-deuterium exchange.
Q2: I see fewer peaks than expected. What could be the reason?
Accidental overlap of peaks can occur, especially on lower-field NMR instruments. Ensure your sample is of sufficient concentration and that the spectral window is appropriate. It is also possible that your product has a different structure than anticipated. Re-evaluation of your synthetic route and characterization by other methods (e.g., mass spectrometry) is recommended.
Q3: My baseline is distorted. How can I fix this?
A distorted baseline can result from poor shimming of the NMR spectrometer, a very concentrated sample, or the presence of paramagnetic impurities. Ensure the spectrometer is properly shimmed before acquiring your spectrum. If the sample is too concentrated, dilute it. If paramagnetic impurities are suspected, filtering the sample through a small plug of celite or silica gel may help.
Troubleshooting Guide for Unexpected Peaks
Unexpected peaks in your NMR spectrum are often indicative of impurities. This guide will help you identify the source of these extraneous signals.
Logical Flow for Troubleshooting
Caption: A step-by-step workflow for identifying unknown NMR peaks.
Residual Solvents
Solvents used in the reaction or purification steps are the most common source of unexpected peaks.
Common Solvents and their Approximate ¹H NMR Chemical Shifts (ppm):
| Solvent | CDCl₃ | DMSO-d₆ | MeOD-d₄ |
| Acetone | 2.17 | 2.09 | 2.15 |
| Acetonitrile | 2.10 | 2.07 | 2.03 |
| Dichloromethane | 5.30 | 5.76 | 5.49 |
| Diethyl ether | 1.21 (t), 3.48 (q) | 1.09 (t), 3.38 (q) | 1.15 (t), 3.48 (q) |
| Ethyl acetate | 1.26 (t), 2.05 (s), 4.12 (q) | 1.16 (t), 1.99 (s), 4.03 (q) | 1.21 (t), 2.00 (s), 4.07 (q) |
| Hexane | 0.88, 1.26 | 0.86, 1.24 | 0.89, 1.28 |
| Toluene | 2.36, 7.17-7.29 | 2.30, 7.11-7.25 | 2.31, 7.10-7.23 |
| Water | 1.56 | 3.33 | 4.87 |
Reference: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]
Action: Compare the chemical shifts of your unknown peaks to the table above. If a match is found, modify your purification procedure (e.g., drying under high vacuum for a longer period) to remove the residual solvent.
Unreacted Starting Materials
Incomplete reactions can lead to the presence of starting materials in your final product. A common synthetic precursor to this compound is 2,4-dichloropyrimidine.
¹H and ¹³C NMR Data for Common Starting Materials:
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| 2,4-Dichloropyrimidine | H-5: ~7.6 (d), H-6: ~8.7 (d) | C-2: ~160, C-4: ~163, C-5: ~122, C-6: ~158 | Two doublets in the aromatic region.[2][3] |
Action: Compare the unexpected peaks with the known spectrum of your starting materials. If they match, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent to drive the reaction to completion.
Side-Products and Degradation
a) Hydrolysis: The chloro group at the 2-position is susceptible to hydrolysis, especially in the presence of water and base, leading to the formation of 2-hydroxy-4-aminopyrimidine (also known as isocytosine).
¹H and ¹³C NMR Data for Hydrolysis Product:
| Compound | ¹H Chemical Shift (ppm) in DMSO-d₆ | ¹³C Chemical Shift (ppm) in DMSO-d₆ | Notes |
| 2-Hydroxy-4-aminopyrimidine | H-5: ~5.5 (d), H-6: ~7.5 (d), -NH₂: ~6.5 (br s), -OH: ~10.5 (br s) | C-2: ~156, C-4: ~166, C-5: ~90, C-6: ~150 | The presence of a broad -OH peak is a key indicator.[4] |
Action: If hydrolysis is suspected, ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere. Purification by crystallization or chromatography may be necessary to remove the hydroxylated impurity.
b) Self-Condensation: Under certain conditions, especially at elevated temperatures, aminopyrimidines can undergo self-condensation reactions to form dimers or oligomers. The exact structure of these products can vary, but they will result in more complex NMR spectra with multiple aromatic and amino signals.
Action: To minimize self-condensation, avoid unnecessarily high reaction temperatures and prolonged reaction times. If these products are observed, purification by column chromatography is often required.
Confirmation of Impurities
a) 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in confirming the structure of impurities. COSY will show correlations between coupled protons, helping to identify spin systems of impurities. HSQC correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals of unknown compounds.
b) Spiking: If you have a pure sample of a suspected impurity, you can "spike" your NMR sample by adding a small amount of the pure impurity. If the intensity of the unexpected peak increases, you have confirmed its identity.
Experimental Protocols
Protocol 1: D₂O Shake for Identification of -NH₂ and -OH Protons
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Compare the two spectra. Peaks corresponding to exchangeable protons (-NH₂, -OH) will disappear or have significantly reduced intensity in the second spectrum.
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound product for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves your sample. DMSO-d₆ is often a good choice for pyrimidine derivatives.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to your sample in a clean, dry vial. Vortex or gently warm if necessary to fully dissolve the sample.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Follow the standard operating procedures for your NMR spectrometer to acquire the ¹H and ¹³C spectra.
By systematically following this guide, you will be better equipped to identify the source of unexpected peaks in your NMR spectra and take the necessary steps to obtain pure this compound for your research and development needs.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77531, 2,4-Dichloropyrimidine.
- SpectraBase. (n.d.). 2,4-Dichloropyrimidine. In Bio-Rad Laboratories.
- Li, X., et al. (2018). Synthesis and Evaluation of New this compound and 2,6-dimethyl-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(11), 2063-2068.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Journal Name], Volume, [Pages].
- Kaur, M., et al. (2018). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of the Indian Chemical Society, 95(11), 1331-1336.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66950, Isocytosine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(8), 1956.
- Reddy, C. R., et al. (2014). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 6(7), 1949-1955.
- ResearchGate. (n.d.). 1 H NMR spectra of compound 2.
- ResearchGate. (n.d.). (PDF) 2-Chloropyrimidin-4-amine.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223332, 2-Amino-4-chloropyrimidine.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- ResearchGate. (n.d.). Self-condensation of n-(N-propyl)butanimine: NMR and mass spectral analyses and investigation by theoretical calculation.
- ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68958, 4-Aminopyrimidine.
- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.
- Nemeria, N., et al. (2012). Solid-state Nuclear Magnetic Resonance Studies Delineate the Role of the Protein in Activation of Both Aromatic Rings of Thiamin. Journal of the American Chemical Society, 134(3), 1766–1775.
- Burns, M., et al. (2015). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
- SpectraBase. (n.d.). 2-Amino-4-methylpyrimidine. In Bio-Rad Laboratories.
Sources
Technical Support Center: Method Refinement for Scaling Up 2-Chloro-4-aminopyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-aminopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scaling up of this important synthetic reaction. Our goal is to equip you with the knowledge to safely and efficiently transition your lab-scale procedure to a larger production environment.
Introduction: The Chemistry and Its Challenges at Scale
The synthesis of this compound is a crucial step in the manufacturing of numerous pharmaceutical intermediates. A common and industrially viable route involves the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with ammonia. The C4 position is significantly more reactive towards nucleophilic attack than the C2 position, which generally allows for a selective mono-amination.
While this reaction is straightforward on a laboratory scale, scaling up introduces several challenges that can impact yield, purity, and safety. These include managing the exothermic nature of the reaction, ensuring efficient mixing, controlling the formation of byproducts, and developing robust workup and isolation procedures. This guide will address these critical aspects in a practical question-and-answer format.
Troubleshooting Guide: From Unexpected Results to Optimized Solutions
This section is dedicated to addressing specific problems you may encounter during the scale-up of your this compound synthesis.
dot
Caption: Troubleshooting Decision Tree for Scaling Up this compound Synthesis.
Q1: My reaction is showing a significant amount of the 2,4-diaminopyrimidine byproduct. How can I improve the selectivity for the mono-aminated product?
A1: The formation of 2,4-diaminopyrimidine is a common issue when scaling up, as localized high concentrations of ammonia and elevated temperatures can drive the second substitution. Here are key parameters to control:
-
Stoichiometry and Addition of Ammonia:
-
Expert Insight: On a large scale, simply adding a molar equivalent of ammonia is often insufficient for good conversion, but a large excess can promote the formation of the diamino byproduct. A slight excess (e.g., 1.1-1.5 equivalents) is typically a good starting point for optimization.
-
Actionable Advice: Instead of adding aqueous ammonia in one portion, consider a controlled, subsurface addition over a prolonged period. This maintains a low, steady concentration of the nucleophile in the reaction mixture, favoring the mono-substitution. If using ammonia gas, ensure a well-calibrated mass flow controller for precise addition.
-
-
Temperature Control:
-
Expert Insight: The second amination step generally has a higher activation energy than the first. Therefore, lower reaction temperatures will favor the formation of the mono-aminated product.
-
Actionable Advice: Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate. This might require extending the reaction time, but the improvement in selectivity and purity often justifies this trade-off.
-
-
Solvent Choice:
-
Expert Insight: The choice of solvent can influence the relative solubility of the reactants and intermediates, which can affect selectivity.
-
Actionable Advice: While alcohols are common, consider exploring other polar aprotic solvents that may offer better control over the reaction.
-
Q2: I'm observing a significant exotherm upon adding ammonia, making temperature control difficult in a large reactor. What are the best practices for managing this?
A2: Thermal runaway is a serious safety concern during scale-up. The amination of dichloropyrimidines is exothermic and requires careful management.
-
Engineering Controls:
-
Expert Insight: A standard round-bottom flask with a heating mantle is inadequate for heat removal at scale. A jacketed reactor with a circulating thermal fluid (chiller/heater) is essential for effective temperature control.
-
Actionable Advice: Ensure your reactor system has sufficient heat exchange capacity for the intended scale. Perform a safety assessment to understand the maximum heat output of the reaction.
-
-
Controlled Reagent Addition:
-
Expert Insight: The rate of heat generation is directly proportional to the rate of the reaction, which is influenced by the concentration of the limiting reagent.
-
Actionable Advice: As mentioned for selectivity, a slow, controlled addition of the ammonia solution is critical. This allows the cooling system to dissipate the generated heat effectively, maintaining the desired reaction temperature.
-
-
Dilution:
-
Expert Insight: A more dilute reaction mixture provides a larger thermal mass to absorb the heat generated, buffering against rapid temperature spikes.
-
Actionable Advice: While this may increase cycle time due to larger volumes, increasing the solvent volume can be a simple and effective way to manage the exotherm.
-
Q3: During the aqueous workup of my large-scale reaction, I'm experiencing product precipitation and emulsion formation, leading to significant losses. How can I improve the workup and isolation?
A3: Workup and isolation are often overlooked during initial process development but become critical at scale.
-
Quenching:
-
Expert Insight: Pouring a large volume of a reaction mixture into water can lead to uncontrolled precipitation and difficulties with extraction.
-
Actionable Advice: Consider a "reverse quench" where water is slowly added to the reaction mixture with vigorous stirring. This can sometimes lead to the formation of a more manageable slurry. Alternatively, quenching into a cooled, biphasic mixture (e.g., water and an extraction solvent) can facilitate a cleaner separation.
-
-
Extraction:
-
Expert Insight: Emulsions are common when dealing with amine-containing compounds and aqueous bases.
-
Actionable Advice: To break emulsions, you can try adding a small amount of brine or a different organic solvent. Ensure your reactor's agitation is sufficient for good phase mixing without being so vigorous that it promotes stable emulsion formation.
-
-
Crystallization and Filtration:
-
Expert Insight: A well-designed crystallization is key to achieving high purity and a product that is easy to handle.
-
Actionable Advice: Develop a robust crystallization procedure. This includes defining the optimal solvent/anti-solvent system, the cooling profile, and the hold times. For large batches, filtration can be slow; ensure you have appropriately sized filtration equipment (e.g., a Nutsche filter-dryer). A patent for the synthesis of 2,4-dichloro-5-aminopyrimidine describes a workup that involves concentrating the reaction mixture and then adding an anti-solvent like toluene to induce crystallization, which could be adapted.[1]
-
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters to monitor when scaling up this reaction?
A: The most critical parameters are:
-
Temperature: Monitor the internal reaction temperature continuously.
-
Reagent Addition Rate: Precisely control the addition of ammonia.
-
Mixing Efficiency: Ensure adequate agitation to maintain a homogenous mixture and prevent localized "hot spots."
-
Reaction Progression: Regularly monitor the reaction by a reliable analytical method (e.g., HPLC) to determine the endpoint and monitor byproduct formation.
Q: What are the primary safety considerations for this process at scale?
A:
-
Thermal Hazards: The potential for a runaway reaction is the primary concern. A thorough process safety assessment is crucial.
-
Reagent Handling: 2,4-Dichloropyrimidine is a corrosive solid.[2][3] Handle it in a well-ventilated area with appropriate personal protective equipment (PPE). Ammonia is a corrosive and toxic gas/solution; ensure proper handling procedures are in place.
-
Pressure Build-up: If using ammonia gas, ensure the reactor is appropriately rated for the pressure and that pressure relief systems are in place.
Q: How can I effectively remove the 2,4-diaminopyrimidine byproduct if it forms?
A: While prevention is the best strategy, if significant amounts of the diamino byproduct are present, you can explore:
-
Recrystallization: The polarity difference between the mono-amino and di-amino compounds may allow for separation through careful selection of a recrystallization solvent system.
-
Chromatography: While not ideal for very large scales, column chromatography can be used for purification if necessary.
-
Acid/Base Extraction: The basicity of the two amino groups in the byproduct is different from the single amino group in the product. This difference might be exploited in a multi-step extractive workup with careful pH control, though this can be complex to implement at scale.
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound
dot
Caption: Process Flow Diagram for Scaled-Up Synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| 2,4-Dichloropyrimidine | 148.98 | 10.0 | 67.1 | 1.0 |
| Aqueous Ammonia (28%) | 17.03 (as NH₃) | 5.1 | 84.0 | 1.25 |
| Ethanol | - | As needed | - | - |
| Water | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
Procedure:
-
Reaction Setup: Charge a clean, dry, and inerted jacketed reactor with 10.0 kg (67.1 mol) of 2,4-dichloropyrimidine and 50 L of ethanol. Begin agitation and cool the reactor contents to 0-5 °C.
-
Reagent Addition: In a separate vessel, prepare the ammonia solution. Slowly add 5.1 kg of 28% aqueous ammonia (84.0 mol, 1.25 eq.) to the reactor via a subsurface addition line over a period of 2-3 hours. Maintain the internal temperature between 0-10 °C throughout the addition.
-
Reaction: Stir the reaction mixture at 0-10 °C for an additional 4-6 hours. Monitor the progress of the reaction by HPLC until the starting material is consumed (<1% remaining).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding 50 L of cold water, maintaining the temperature below 20 °C. Extract the product with ethyl acetate (3 x 30 L).
-
Isolation: Combine the organic layers and wash with brine (20 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a volume of approximately 20 L.
-
Crystallization: Cool the concentrated solution to 0-5 °C and slowly add 20 L of cold water as an anti-solvent to induce crystallization. Stir the resulting slurry for 2 hours at 0-5 °C.
-
Filtration and Drying: Filter the solid product and wash the cake with a cold 1:1 mixture of ethanol and water (10 L). Dry the product under vacuum at 40-50 °C to a constant weight.
References
- Studylib.
- Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
- Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [Link]
Sources
Technical Support Center: Addressing Regioselectivity in Reactions with 2-Chloro-4-aminopyrimidine
Welcome to the technical support center for chemists working with 2-chloro-4-aminopyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of this versatile building block. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical experience to help you navigate the nuances of your chemical reactions.
The Challenge of Regioselectivity with this compound
This compound presents a classic challenge in synthetic chemistry: how to selectively functionalize one of two reactive sites. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions where the chlorine atoms are located in the parent 2,4-dichloropyrimidine. The presence of the amino group at C4 in this compound, however, significantly modulates the reactivity of the C2 position, often leading to mixtures of products or unexpected outcomes. This guide will help you understand and control these reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C4 substituted products in my SNAr reaction?
The regioselectivity of SNAr reactions on substituted pyrimidines is a delicate balance of electronic and steric effects. While 2,4-dichloropyrimidine typically favors substitution at the C4 position, the presence of an amino group at C4 in your starting material alters the electronic landscape of the ring. The amino group is electron-donating, which can influence the relative electrophilicity of the C2 and C4 positions.
Computational studies using Quantum Mechanics (QM) have shown that for 2,4-dichloropyrimidines, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located at C4, predicting C4 selectivity.[1][2] However, substituents on the ring can significantly alter the LUMO and LUMO+1 energy levels and distributions, sometimes making the C2 and C4 positions electronically comparable.[1][2]
Q2: How can I favor substitution at the C2 position?
Achieving C2 selectivity often requires moving away from standard SNAr conditions and employing specific strategies:
-
Catalyst-Controlled Reactions: Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or C-S coupling, can be tuned with specific ligands to favor C2 selectivity.[3][4] For instance, certain ligand combinations can promote oxidative addition of the palladium catalyst to the C2-Cl bond, overriding the inherent electronic preference for C4.[3][4]
-
Nucleophile Choice: The nature of the nucleophile plays a crucial role. In some cases, tertiary amine nucleophiles have been shown to favor C2 substitution in 5-substituted-2,4-dichloropyrimidines.[5][6]
-
Protecting Groups: Temporarily protecting the 4-amino group can alter the electronic properties of the pyrimidine ring and potentially steer the substitution to the C2 position. After the C2-functionalization, the protecting group can be removed.[7][8][9]
Q3: What is the role of the solvent and base in controlling regioselectivity?
Solvents and bases can have a profound impact on the reaction outcome:
-
Solvents: Polar aprotic solvents like DMF or DMSO are commonly used for SNAr reactions as they can stabilize the charged Meisenheimer intermediate. However, for some catalyst systems, particularly in cross-coupling reactions, alcoholic solvent mixtures have been shown to improve reactivity and selectivity.[10]
-
Bases: The choice of base is critical, especially in palladium-catalyzed reactions. For instance, in the amination of 6-aryl-2,4-dichloropyrimidine, LiHMDS was found to be crucial for achieving high C4 regioselectivity in the Pd-catalyzed reaction with aliphatic secondary amines.[11]
Troubleshooting Guide
Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptoms: You are obtaining a mixture of C2 and C4 substituted isomers, and the ratio is difficult to control or reproduce.
Root Cause Analysis: The electronic activation of the C2 and C4 positions is not sufficiently differentiated under your current reaction conditions. The amino group at C4 can donate electron density to the ring, potentially reducing the electrophilicity of the C4 position and making the C2 position more competitive for nucleophilic attack.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor SNAr regioselectivity.
Detailed Steps:
-
Evaluate the Nucleophile:
-
Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides) may show different selectivity compared to soft nucleophiles (e.g., thiolates). Experiment with nucleophiles of varying hardness.
-
Steric Hindrance: A bulkier nucleophile might favor the less sterically hindered position on the pyrimidine ring.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Solvent: Screen a range of solvents. While polar aprotic solvents are common, less conventional solvents might offer improved selectivity.
-
-
Implement a Protecting Group Strategy:
-
Protect the 4-amino group with a suitable protecting group like Boc or Fmoc.[8][9][12] This will change the electronic nature of the pyrimidine ring and likely favor substitution at C2.
-
Perform the SNAr reaction on the protected substrate.
-
Deprotect the 4-amino group under appropriate conditions.[12]
-
Problem 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling
Symptoms: You are attempting a Suzuki, Buchwald-Hartwig, or other cross-coupling reaction at the C2 position, but you observe low conversion of your starting material or decomposition.
Root Cause Analysis: The catalytic cycle is likely being inhibited. This could be due to catalyst poisoning, inappropriate ligand choice for the desired regioselectivity, or non-optimal reaction conditions. The inherent preference for C4 functionalization in many cross-coupling reactions of 2,4-dichloropyrimidines needs to be overcome with a carefully chosen catalytic system.[3][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Detailed Steps:
-
Re-evaluate the Catalyst System:
-
Ligand Screening: The choice of phosphine ligand is critical for controlling regioselectivity in Pd-catalyzed cross-couplings.[13] For C2 selectivity, ligands that are sterically demanding or have specific electronic properties may be required.
-
Palladium Precatalyst: The choice of Pd(0) or Pd(II) precatalyst can influence the reaction outcome.[3] Experiment with different sources of palladium.
-
-
Optimize Reaction Parameters:
-
Base: The strength and nature of the base can significantly impact the reaction. Screen a variety of inorganic and organic bases (e.g., K2CO3, Cs2CO3, K3PO4, LiHMDS).[11]
-
Solvent: While polar aprotic solvents are common, consider alcoholic solvents or mixtures, which have been shown to be effective in some Suzuki couplings of dichloropyrimidines.[10]
-
Temperature: Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition.
-
-
Ensure Proper Reaction Setup:
-
Degassing: Inadequate degassing can lead to catalyst deactivation. Ensure your solvent and reaction mixture are thoroughly deoxygenated, for instance, by bubbling argon through the solution.[10]
-
Summary of Reaction Conditions for Regiocontrol
| Reaction Type | Target Position | Key Strategy | Reagents/Conditions | Expected Outcome |
| SNAr | C4 | Standard Conditions | Nucleophile, Base (e.g., K2CO3), Polar Aprotic Solvent (e.g., DMF, DMSO) | Predominantly C4-substituted product, but may have C2 isomer as byproduct. |
| SNAr | C2 | Protecting Group | 1. Protect 4-NH2 (e.g., Boc2O). 2. SNAr reaction. 3. Deprotection (e.g., TFA). | Selective formation of the C2-substituted product.[8][9][12] |
| Pd-Catalyzed C-S Coupling | C2 | Ligand Control | Thiol, Pd catalyst, specific ligand, base, solvent. | Highly selective C2-thiolation.[3] |
| Pd-Catalyzed Amination | C4 | Ligand/Base Control | Amine, Pd catalyst, specific ligand (e.g., for aryl amines), LiHMDS (for aliphatic amines). | Highly selective C4-amination.[11] |
| Suzuki Coupling | C4 then C2 | One-Pot Sequential | 1. Boronic acid, Pd catalyst, base, alcoholic solvent. 2. Second boronic acid, additional catalyst. | Stepwise diarylation, first at C4, then at C2.[10] |
Conclusion
Controlling regioselectivity in reactions with this compound is a multifaceted challenge that requires a deep understanding of the underlying chemical principles. By systematically evaluating your reaction conditions, from the choice of nucleophile and catalyst to the solvent and base, you can significantly improve the outcome of your experiments. This guide provides a starting point for troubleshooting and optimizing your synthetic routes. We encourage you to consult the cited literature for more detailed protocols and mechanistic insights.
References
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
- Vertex AI Search. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Vertex AI Search. (n.d.). Protecting Groups.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Benchchem. (n.d.). Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols.
- Vertex AI Search. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Vertex AI Search. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Wikipedia. (n.d.). Protecting group.
- KOASAS. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
- ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
- National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines.
- National Institutes of Health. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- National Institutes of Health. (2022). Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis.
- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table.
- Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF.
- Benchchem. (n.d.). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. jocpr.com [jocpr.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
workup procedure to remove impurities from 2-Chloro-4-aminopyrimidine
Welcome to the technical support guide for the purification of 2-Chloro-4-aminopyrimidine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based guidance to overcome common challenges in obtaining high-purity this compound. The following question-and-answer format addresses specific issues you may encounter during your experimental workup.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect when synthesizing this compound, and how do they arise?
A1: Understanding the potential impurities is the first step toward a successful purification strategy. The impurity profile largely depends on the synthetic route employed. Two common methods for synthesizing this compound are the chlorination of isocytosine and the reaction of 2,4-dichloropyrimidine with ammonia.[1]
Common Impurities and Their Origins:
| Impurity | Origin | Why it's a Problem |
| Unreacted Starting Materials | Incomplete reaction. | Can interfere with downstream reactions and introduce contaminants. |
| Isocytosine | Incomplete chlorination of isocytosine. | Can be difficult to separate due to similar polarity. |
| 2,4-Dichloropyrimidine | Incomplete amination of 2,4-dichloropyrimidine. | Can lead to the formation of undesired byproducts in subsequent steps. |
| Di-substituted Byproducts | Further reaction of the product or starting material. | Can be challenging to remove and may have similar chromatographic behavior. |
| Solvent Residues | Trapped solvent from the reaction or workup. | Can affect the accuracy of weighing and may be detrimental to downstream applications. |
This table summarizes common impurities and their sources.
Q2: My initial purification by recrystallization is giving low yields. What can I do to optimize this step?
A2: Low yield during recrystallization is a frequent issue. The key is to select an appropriate solvent system and control the cooling process. This compound is a solid with a melting point of 155-160 °C (decomposes).[2] It is slightly soluble in water but has better solubility in organic solvents like ethanol and dichloromethane.[3]
Troubleshooting Low Recrystallization Yield:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, consider a mixed solvent system. A patent for a related compound suggests a benzene-cyclohexane mixture (1:1 volume ratio) for recrystallization.[4] You could also explore ethanol/water or dichloromethane/petroleum ether mixtures.[1]
-
Cooling Rate: Rapid cooling can cause the compound to crash out of solution, trapping impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Concentration: If the solution is too dilute, crystallization will be inefficient. If it's too concentrated, impurities may co-precipitate. Experiment with different concentrations to find the optimal balance.
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes to adsorb colored impurities.[1]
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Q3: I'm performing a liquid-liquid extraction, but I'm having trouble with emulsions. How can I break them?
A3: Emulsions are a common frustration during the workup of amine-containing compounds. They are often caused by finely dispersed solids or surfactants at the interface of the two liquid phases.
Strategies for Breaking Emulsions:
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period will allow the layers to separate.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers.
Q4: My purified product still shows impurities by TLC/LC-MS. What's the next step?
A4: If recrystallization and extraction are insufficient, column chromatography is the next logical step for achieving high purity.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (200-300 mesh) is a common choice.[5]
-
Mobile Phase (Eluent): The choice of eluent is critical. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. A patent for a similar compound purification used a 2:1 mixture of petroleum ether (60-90°C boiling range) and dichloromethane.[5] Monitor the separation by TLC to determine the optimal solvent ratio.
-
Column Packing: Properly packing the column is essential to avoid cracking or channeling, which leads to poor separation.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the column. This "dry loading" technique often results in better resolution.
-
Elution and Fraction Collection: Elute the column with the chosen mobile phase and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow:
A typical purification workflow for this compound.
Q5: What are the key safety precautions I should take when handling this compound and the reagents used in its purification?
A5: Safety is paramount in the laboratory. This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[6]
Essential Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile organic solvents.[7][8]
-
Handling: Avoid creating dust when handling the solid compound. Wash hands thoroughly after handling.[7][8]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage temperature is 2-8°C.[9]
-
Waste Disposal: Dispose of chemical waste according to your institution's guidelines.
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.[7][8]
-
Skin: Wash off with soap and plenty of water.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[7]
In all cases of exposure, seek immediate medical attention.
References
- 2-Chloro-4-aminopyridine Manufacturer & Supplier China - Pipzine Chemicals. (n.d.).
- 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine Safety Data Sheets - Echemi. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine - Carl ROTH. (n.d.).
- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents. (n.d.).
- 2-Amino-4-chloropyrimidine | CAS#:3993-78-0 | Chemsrc. (n.d.).
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. (2022).
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).
- 2-Amino-4-chloropyrimidine | C4H4ClN3 | CID 223332 - PubChem. (n.d.).
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-Amino-4-chloropyrimidine | CAS#:3993-78-0 | Chemsrc [chemsrc.com]
- 3. 2-Chloro-4-aminopyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, High Purity | Buy 2-Chloro-4-aminopyridine Online [pipzine-chem.com]
- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. 2-Amino-4-chloropyrimidine | C4H4ClN3 | CID 223332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-アミノ-4-クロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A-Scientist's-Guide-to-Navigating-SNAr-Reactions:-2-Chloro-4-aminopyrimidine-vs.-2,4-Dichloropyrimidine
A-Comparative-Analysis-for-Researchers,-Scientists,-and-Drug-Development-Professionals
In the realm of medicinal chemistry and synthetic organic chemistry, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle often relies on Nucleophilic Aromatic Substitution (SNAr) reactions, a powerful tool for introducing diverse functionalities. When devising synthetic routes, a critical decision point is the selection of the starting material. This guide provides an in-depth, objective comparison of two commonly employed building blocks: 2-chloro-4-aminopyrimidine and 2,4-dichloropyrimidine, in the context of SNAr reactions. We will delve into the nuances of their reactivity, explore the underlying electronic and steric factors, and provide practical, data-driven insights to inform your experimental design.
The-Fundamentals:-Understanding-SNAr-on-Pyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles, especially when substituted with good leaving groups like halogens. The SNAr reaction on a substituted pyrimidine proceeds through a two-step addition-elimination mechanism.
First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor influencing the reaction rate. The second step involves the departure of the leaving group, restoring the aromaticity of the pyrimidine ring.
2,4-Dichloropyrimidine:-A-Versatile-but-Regioselectivity-Challenged-Substrate
2,4-Dichloropyrimidine is a widely utilized precursor for the synthesis of 2,4-disubstituted pyrimidines.[1] Its two chlorine atoms offer the potential for sequential substitutions, allowing for the introduction of different nucleophiles at the C2 and C4 positions.
Reactivity-and-Regioselectivity
In SNAr reactions, the C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophiles than the C2 position.[2][3] This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate formed during attack at C4.
However, the regioselectivity of SNAr reactions on 2,4-dichloropyrimidine is not always straightforward and can be influenced by several factors:
-
Nucleophile: The nature of the nucleophile plays a significant role. While many nucleophiles preferentially attack the C4 position, some, particularly certain tertiary amines, have shown excellent selectivity for the C2 position.[4]
-
Substituents: The presence of other substituents on the pyrimidine ring can dramatically alter the regioselectivity. Electron-donating groups at the C6 position can favor substitution at the C2 position.[5] Conversely, electron-withdrawing groups at the C5 position generally enhance the inherent preference for C4 substitution.[4]
-
Reaction-Conditions: Solvents and bases can also influence the outcome. For instance, palladium-catalyzed amination reactions have been developed to achieve high regioselectivity for the C4 position.[2]
The reaction of 2,4-dichloropyrimidines with neutral nitrogen nucleophiles often yields a mixture of C4 and C2 isomers, with ratios typically ranging from 1:1 to 4:1.[2] This lack of high regioselectivity can necessitate challenging purification steps to isolate the desired isomer.
This compound:-Enhanced-Selectivity-at-the-Cost-of-Reactivity
In contrast to its dichloro counterpart, this compound offers a distinct reactivity profile. The presence of the amino group at the C4 position significantly influences the electronic properties of the pyrimidine ring.
Reactivity-and-the-Influence-of-the-Amino-Group
The amino group is a strong electron-donating group. Through resonance, it increases the electron density of the pyrimidine ring, making it less electrophilic and, consequently, less reactive towards nucleophilic attack compared to 2,4-dichloropyrimidine. This deactivating effect can necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve substitution at the C2 position.[6]
However, the key advantage of using this compound lies in its inherent regioselectivity. With the C4 position already occupied by a non-leaving group, SNAr reactions are directed exclusively to the C2 position, eliminating the formation of isomeric mixtures that can complicate reactions with 2,4-dichloropyrimidine.
The electron-donating nature of the amino group can also slow down or even inhibit further SNAr processes once the initial substitution has occurred.[7]
Head-to-Head-Comparison:-Key-Performance-Indicators
| Feature | 2,4-Dichloropyrimidine | This compound |
| Reactivity | Generally more reactive due to two electron-withdrawing chloro groups. | Less reactive due to the electron-donating amino group. |
| Regioselectivity | Often yields a mixture of C4 and C2 substituted products.[2] | Substitution occurs exclusively at the C2 position. |
| Synthetic-Versatility | Allows for sequential substitution at C4 and C2 positions. | Primarily used for substitution at the C2 position. |
| Reaction-Conditions | Can often react under milder conditions. | May require more forcing conditions (higher temperature, longer reaction times).[6] |
| Purification | May require chromatographic separation of isomers. | Simplified purification due to a single product. |
Experimental-Protocols:-Representative-SNAr-Reactions
General-Procedure-for-SNAr-with-2,4-Dichloropyrimidine
A general procedure for the amination of 2,4-dichloropyrimidine involves reacting it with an amine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylacetamide (DMAc).[2]
Step-by-Step-Protocol:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMAc, add the desired amine (1.0-1.2 eq) and potassium carbonate (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the C4 and C2 isomers.
General-Procedure-for-SNAr-with-2-Chloro-4-aminopyrimidine
The amination of this compound typically requires heating in a suitable solvent.
Step-by-Step-Protocol:
-
In a sealed tube, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), and a base such as triethylamine (1.0-1.5 eq) in a solvent like ethanol.[8][9]
-
Heat the reaction mixture under reflux for the required time, monitoring the reaction progress by TLC or LC-MS.[8][9]
-
After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Mechanistic-Considerations-and-Decision-Making
The choice between this compound and 2,4-dichloropyrimidine hinges on the specific synthetic goal.
Figure 1. Decision workflow for selecting the appropriate pyrimidine substrate.
For the synthesis of a 2-substituted-4-aminopyrimidine where regiochemical purity is paramount, this compound is the superior choice. The directing effect of the amino group ensures that the nucleophile will exclusively attack the C2 position, leading to a single, predictable product and simplifying downstream purification.
Conversely, if the synthetic plan involves the sequential introduction of two different nucleophiles at the C4 and C2 positions, 2,4-dichloropyrimidine is the necessary starting material. In this scenario, the synthetic chemist must be prepared to address the challenge of regioselectivity, potentially through careful selection of nucleophiles, reaction conditions, or the use of catalytic methods to favor the desired isomer.
Conclusion
Both this compound and 2,4-dichloropyrimidine are valuable building blocks in the synthesis of pyrimidine-containing compounds. The key distinction lies in the trade-off between reactivity and regioselectivity. 2,4-Dichloropyrimidine offers higher reactivity and the flexibility of sequential disubstitution, but often at the cost of regiochemical control. This compound, while less reactive, provides unambiguous regioselectivity for substitution at the C2 position. A thorough understanding of the electronic effects of the substituents and the factors governing SNAr reactions on the pyrimidine ring is essential for making an informed choice that will streamline the synthetic route and maximize the efficiency of drug discovery and development efforts.
References
- QM Magic Class | Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
- Anderson, D. R., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
- Trilleras, J., Pérez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
- Man, H.-W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(17), 3873–3876. [Link]
- Joule, J. A., & Mills, K. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Štefane, B., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7808. [Link]
- Trilleras, J., Pérez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Sharma, R., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3656–3659. [Link]
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A Comparative Guide to the Reactivity of 2-Chloro-4-aminopyrimidine and 2-amino-4,6-dichloropyrimidine in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic manipulation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidine derivatives, in particular, are privileged structures found in a vast array of therapeutic agents. Understanding the nuanced reactivity of substituted pyrimidines is paramount for the efficient synthesis of novel drug candidates. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2-Chloro-4-aminopyrimidine and 2-amino-4,6-dichloropyrimidine, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions.
Introduction: The Significance of Aminochloropyrimidines
This compound and 2-amino-4,6-dichloropyrimidine are versatile intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, antivirals, and anti-inflammatory agents. The presence of both chloro and amino substituents on the electron-deficient pyrimidine ring provides a rich chemical landscape for derivatization. However, the subtle difference in the arrangement of these functional groups leads to significant disparities in their chemical reactivity, which can be strategically exploited in multi-step syntheses.
Unveiling the Reactivity Landscape: An Electronic and Steric Perspective
The reactivity of chloropyrimidines in SNAr reactions is primarily governed by the electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms. This inherent electrophilicity makes the ring susceptible to attack by nucleophiles, with the C2, C4, and C6 positions being the most activated.
Electronic Effects: The Decisive Role of the Amino Group
The position of the electron-donating amino group (-NH2) plays a pivotal role in modulating the reactivity of the chloro substituents.
-
2-amino-4,6-dichloropyrimidine: The amino group at the C2 position exerts a deactivating effect on the C4 and C6 positions through resonance. This electron-donating effect partially counteracts the electron-withdrawing nature of the ring nitrogens, making the chloro groups at C4 and C6 less susceptible to nucleophilic attack. Consequently, the introduction of a second nucleophile often requires harsher reaction conditions, such as prolonged heating or the use of microwave irradiation.[1]
-
This compound: In this isomer, the amino group is at the C4 position. While it still acts as an electron-donating group, its deactivating effect on the C2 chloro substituent is less pronounced compared to the effect of a C2-amino group on the C4/C6 positions. Generally, the C4 and C6 positions in pyrimidines are inherently more reactive towards nucleophiles than the C2 position. This is attributed to the superior stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4/C6 positions, where the negative charge can be delocalized over both ring nitrogen atoms.
Based on these electronic considerations, This compound is generally the more reactive of the two compounds in SNAr reactions.
Steric Hindrance: A Secondary but Important Factor
Steric effects can also influence the rate and regioselectivity of SNAr reactions on substituted pyrimidines. While the amino group itself is not exceptionally bulky, substituents on the incoming nucleophile or adjacent to the chloro group can introduce steric hindrance, slowing down the reaction. In the case of 2-amino-4,6-dichloropyrimidine, the presence of the C2-amino group could potentially create some steric hindrance for an incoming nucleophile attacking the C4 or C6 positions, although this effect is generally considered secondary to the electronic effects.
Comparative Reactivity: A Quantitative Overview
| Compound | Nucleophile | Reaction Conditions | Yield | Reference |
| This compound | Ammonia | Methanol, 150-175°C, sealed vessel, 2.5 hours | High (not specified) | [1] |
| 2-amino-4,6-dichloropyrimidine | Various Amines | Triethylamine, solvent-free, 80-90°C | High | [2] |
| 2-amino-4,6-dichloropyrimidine | Aniline | Triethylamine, solvent-free, 5 hours | 83% | [3] |
Note: The reaction conditions and nucleophiles in the table are not identical, and thus the yields are not directly comparable for a precise kinetic analysis. However, the data illustrates the general conditions under which these compounds undergo SNAr reactions.
Experimental Protocols: A Practical Guide
To provide a practical context for the discussed reactivity, detailed, step-by-step methodologies for representative SNAr reactions are provided below. These protocols are designed to be self-validating systems, with clear steps for reaction setup, monitoring, and product isolation.
Protocol 1: Amination of this compound
This protocol describes a general procedure for the synthesis of 2,4-diaminopyrimidine derivatives.
Materials:
-
This compound
-
Amine (e.g., ammonia in methanol, or a primary/secondary amine)
-
Methanol
-
Sealed reaction vessel (e.g., pressure tube)
Procedure:
-
In a suitable sealed reaction vessel, combine this compound (1.0 eq) and a solution of the desired amine in methanol (e.g., 7N ammonia in methanol, 5-10 eq).
-
Seal the vessel and heat the reaction mixture to 150-175°C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess amine.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Mono-Amination of 2-amino-4,6-dichloropyrimidine
This protocol provides a general method for the selective mono-substitution of 2-amino-4,6-dichloropyrimidine.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Substituted amine (1.0 eq)
-
Triethylamine (1.0-1.2 eq)
-
Solvent (e.g., ethanol, isopropanol, or solvent-free)
Procedure:
-
Combine 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired amine (1.0 eq), and triethylamine (1.0-1.2 eq) in a round-bottom flask. For a solvent-free reaction, the neat reactants are mixed. Alternatively, a suitable alcohol can be used as a solvent.
-
Heat the reaction mixture to 80-90°C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.
-
If a solvent was used, concentrate the mixture under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the mono-aminated product.
Visualization of Reaction Pathways
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the SNAr mechanism and a typical experimental workflow.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical experimental workflow for SNAr reactions.
Conclusion and Future Perspectives
The comparative analysis of this compound and 2-amino-4,6-dichloropyrimidine reveals a clear distinction in their reactivity towards nucleophilic aromatic substitution. The position of the amino group significantly influences the electronic properties of the pyrimidine ring, rendering This compound the more reactive species . This heightened reactivity can be advantageous for achieving substitutions under milder conditions. Conversely, the attenuated reactivity of 2-amino-4,6-dichloropyrimidine offers opportunities for selective mono-functionalization, a valuable attribute in the synthesis of complex, unsymmetrically substituted pyrimidines.
For drug development professionals, a thorough understanding of these reactivity differences is crucial for efficient route design and the strategic synthesis of diverse compound libraries. By carefully selecting the appropriate aminochloropyrimidine isomer, researchers can optimize reaction conditions, improve yields, and ultimately accelerate the discovery of novel therapeutic agents.
References
- American Cyanamid Company. (1947). Preparation of 2,4-diaminopyrimidines. U.S. Patent No. 2,416,617. Washington, DC: U.S.
- Boyomi, A. A., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7805. [Link]
- Ouyang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(3), 993. [Link]
- Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
- Taylor, E. C., Jr., & Drenchko, P. (1951). A New Synthesis of 4,6-Diamino-2,5-dichloropyrimidine. Journal of the American Chemical Society, 73(10), 4969–4970. [Link]
- Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1466. [Link]
- Taft, R. W. (1952). Steric Effects in the Reactions of Oxo-pyrimidine Derivatives. I. Steric Acceleration of Hydrolysis of 5-Monoalkyl Substituted Barbituric Acid Derivatives as the Effect of 1'-Branching. Journal of the American Chemical Society, 74(11), 2729–2733. [Link]
- Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2947. [Link]
- Zarudnitskii, E. V., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(16), 2959. [Link]
- Stack Exchange. (2017). Nucleophilic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
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- SmithKline Beecham. (1995). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
- Powers, J. P., et al. (2017). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 8(11), 7546–7553. [Link]
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- Wavefunction, Inc. (2022). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
- Hanrui Pharmaceutical (Jingmen) Co., Ltd. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Powers, J. P., et al. (2017). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
- Richter, M. N., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- Daluge, S. M., et al. (1999). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. U.S. Patent No. 5,917,042. Washington, DC: U.S.
- Jordan, A. D., et al. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. Journal of the American Chemical Society, 144(41), 19005–19016. [Link]
- Ali, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 12(10), 1646–1669. [Link]
- Wikipedia. (2023). Nucleophilic substitution. [Link]
- Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2947. [Link]
- Bayer Aktiengesellschaft. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. U.S. Patent No. 5,563,270. Washington, DC: U.S.
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alternative reagents for the synthesis of 4-substituted-2-aminopyrimidines
An In-Depth Guide to Alternative Reagents for the Synthesis of 4-Substituted-2-Aminopyrimidines
Authored by: A Senior Application Scientist
The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous groundbreaking therapeutics, including the kinase inhibitors Imatinib and Rosuvastatin.[1][2][3] Its prevalence in FDA-approved drugs underscores the enduring need for efficient, versatile, and scalable synthetic routes.[4]
Traditionally, the construction of this privileged heterocycle relies on the condensation of guanidine with a 1,3-dicarbonyl compound or a synthetic equivalent, such as a chalcone or β-ketoester.[5][6][7] While foundational, this approach often suffers from limitations, including the need for harsh reaction conditions, limited functional group tolerance, and difficulties in producing unsymmetrically substituted pyrimidines, which can lead to poor yields and complex purification challenges.[2]
This guide provides an in-depth comparison of modern, alternative reagents and methodologies designed to overcome the hurdles of classical synthesis. We will explore the causality behind experimental choices, present validated protocols, and offer comparative data to empower researchers in drug discovery and development to select the optimal synthetic strategy.
The Benchmark: Classical Guanidine Condensation
The reaction of guanidine with α,β-unsaturated ketones (chalcones) or β-dicarbonyl compounds is the most established route.[5][6] The mechanism proceeds via a Michael addition of guanidine to the unsaturated system, followed by an intramolecular cyclization and dehydration to furnish the aromatic pyrimidine ring.
While effective for simple, symmetrical substrates, the forcing conditions (e.g., strong base, high heat, prolonged reaction times) limit its application for complex molecules with sensitive functional groups.
Caption: Classical synthesis of 2-aminopyrimidines via condensation.
High-Efficiency Synthesis: Microwave-Assisted Protocols
Microwave-Assisted Organic Synthesis (MAOS) has revolutionized pyrimidine synthesis by dramatically accelerating classical condensation reactions. The core principle involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid, uniform heating that conventional methods cannot replicate.[8]
Expertise & Experience: The key advantage of MAOS is not just speed, but control. By minimizing thermal gradients and reducing reaction times from hours to minutes, MAOS often prevents the decomposition of sensitive substrates and reduces the formation of side products, leading to cleaner reactions and higher isolated yields.[8] This makes it an invaluable tool for rapid library synthesis in drug discovery.
Comparative Performance: Conventional vs. Microwave Heating
| Entry | Method | Reagents | Conditions | Time | Yield (%) | Reference |
| 1 | Conventional | Chalcone, Guanidine HCl, NaOH | Reflux in Ethanol | 5-8 hours | 65-80 | [8] |
| 2 | Microwave | Chalcone, Guanidine HCl, NaOH | 100-120°C Irradiation | 5-15 minutes | 75-92 | [8] |
Validated Protocol: Microwave-Assisted Synthesis from a Chalcone
-
Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted chalcone (1.0 mmol) and guanidine hydrochloride (1.2 mmol).
-
Reagent Addition: Suspend the solids in 5 mL of absolute ethanol. Add sodium hydroxide (2.0 mmol).
-
Reaction: Seal the vial and place it in a mono-mode microwave reactor. Irradiate the mixture at 120°C for 10 minutes. Monitor the pressure to ensure it remains within the instrument's safe operating limits.
-
Workup: After cooling the vial to room temperature, pour the reaction mixture into 50 mL of ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the 4-substituted-2-aminopyrimidine. Purity can be assessed by TLC and NMR; recrystallization from ethanol can be performed if necessary.
Metal-Catalyzed Cross-Coupling: Precision and Versatility
Transition metal-catalyzed cross-coupling reactions represent a paradigm shift, moving from de novo ring construction to the functionalization of a pre-formed pyrimidine core. This allows for the precise and predictable installation of diverse amino substituents. The two dominant strategies are the amination of 2-halopyrimidines and the more recent dehydrosulfurative coupling of dihydropyrimidin-1H-2-thiones (DHPMs).[1][2]
A. Palladium-Catalyzed Amination of 2-Halopyrimidines
This method, an extension of the Buchwald-Hartwig amination, is a powerful tool for forming C-N bonds between a 2-chloro- or 2-bromopyrimidine and a primary or secondary amine.[4][9]
Trustworthiness: The success of this protocol is self-validating through the careful selection of the catalyst system. The choice of phosphine ligand (e.g., RuPhos, BrettPhos) is critical and is tailored to the steric and electronic properties of the amine coupling partner, ensuring a reliable and high-yielding transformation.[9]
Caption: Simplified catalytic cycle for Pd-catalyzed C-N cross-coupling.
B. Copper-Promoted Dehydrosulfurative C-N Cross-Coupling
This innovative method provides a shortcut to a wide array of 2-aminopyrimidines by using readily available 3,4-dihydropyrimidin-1H-2-thiones (DHPMs) as starting materials.[1][10] DHPMs are synthesized via the multicomponent Biginelli reaction, allowing for easy diversification at the C4, C5, and C6 positions. The subsequent copper-promoted reaction couples an amine at the C2 position with concomitant aromatization, offering exceptional synthetic efficiency.[1]
Authoritative Grounding: This is the first reported use of a thiono substrate as an arylating partner in a Cu-promoted C-N cross-coupling reaction, expanding the toolbox for medicinal chemists.[1] The dual Pd/Cu catalytic system facilitates both the C-N bond formation and the subsequent oxidative dehydrogenation to yield the final aromatic product in a single step.[10]
Comparative Data: Substrate Scope for Dehydrosulfurative Coupling
| Entry | DHPM Substituent (C4) | Amine | Conditions | Yield (%) | Reference |
| 1 | Phenyl | Aniline | Cu(OAc)₂, Air, 120°C | 85 | [1] |
| 2 | 4-MeO-Phenyl | Morpholine | Cu(OAc)₂, Air, 120°C | 91 | [1] |
| 3 | 4-Cl-Phenyl | Aniline | Pd(OAc)₂/CuTC, 100°C | 82 | [10] |
| 4 | Phenyl | Benzylamine | Pd(OAc)₂/CuTC, 100°C | 75 | [10] |
Validated Protocol: Copper-Promoted Dehydrosulfurative C-N Coupling
-
Preparation: In an oven-dried vial, combine the 3,4-dihydropyrimidin-1H-2-thione (DHPM) (0.2 mmol), copper(II) acetate (Cu(OAc)₂, 0.4 mmol), and a magnetic stir bar.
-
Reagent Addition: Add the desired amine (0.4 mmol) and 2.0 mL of toluene.
-
Reaction: Seal the vial and place it in a preheated oil bath at 120°C. Stir the reaction under an air atmosphere (using a balloon or by leaving the cap pierced with a needle) for 12-24 hours. Monitor progress by TLC.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove copper salts.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-aryl(alkyl)aminopyrimidine.
Metal-Free Cascade Reactions: An Eco-Friendly Alternative
In response to the need for more sustainable and cost-effective syntheses, metal-free cascade reactions have emerged as a powerful alternative. These processes avoid contamination with residual heavy metals—a significant concern in the pharmaceutical industry—and often display high step economy.[2][3]
Expertise & Experience: A notable example involves the reaction of imidazolate enaminones with guanidine hydrochloride.[2] The imidazolate group acts as a "super leaving group," facilitating a cascade of nucleophilic attack, cyclization, and elimination under mild, metal-free conditions. The choice of a non-nucleophilic organic base, such as DBU, is critical to promote the reaction without competing with the guanidine nucleophile.
Comparative Data: Metal-Free Cascade Synthesis
| Entry | Enaminone Substituent (R1) | Enaminone Substituent (R2) | Conditions | Yield (%) | Reference |
| 1 | Phenyl | Methyl | Guanidine HCl, DBU, 80°C | 94 | [2] |
| 2 | 4-Cl-Phenyl | Methyl | Guanidine HCl, DBU, 80°C | 89 | [2] |
| 3 | Thiophen-2-yl | Methyl | Guanidine HCl, DBU, 80°C | 85 | [2] |
| 4 | Phenyl | Phenyl | Guanidine HCl, DBU, 80°C | 76 | [2] |
digraph "Metal_Free_Cascade" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];// Nodes Start [label="Imidazolate Enaminone\n+ Guanidine", fillcolor="#F1F3F4", style=filled]; Attack [label="Nucleophilic Attack\nby Guanidine", fillcolor="#FFFFFF", style=filled]; Intermediate [label="Tetrahedral\nIntermediate", fillcolor="#FFFFFF", style=filled]; Cyclize [label="Cyclization &\nElimination of Imidazole", fillcolor="#FFFFFF", style=filled]; Product [label="Unsymmetrical\n2-Aminopyrimidine", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; // Edges Start -> Attack [label="DBU (Base)"]; Attack -> Intermediate; Intermediate -> Cyclize; Cyclize -> Product;
}
Caption: Workflow for the metal-free cascade synthesis of 2-aminopyrimidines.
Validated Protocol: Metal-Free Synthesis from Imidazolate Enaminones
-
Preparation: To a sealed tube, add the imidazolate enaminone (0.5 mmol), guanidine hydrochloride (0.75 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol).
-
Reaction: Add 3.0 mL of acetonitrile as the solvent. Seal the tube and heat the mixture at 80°C for 12 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under vacuum.
-
Isolation: Add water to the residue and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the desired unsymmetrical 2-aminopyrimidine.
Conclusion and Future Outlook
The synthesis of 4-substituted-2-aminopyrimidines has evolved significantly beyond its classical roots. While traditional condensation remains useful, modern alternatives offer profound advantages in efficiency, versatility, and sustainability.
-
Microwave-assisted synthesis provides a direct and powerful enhancement of classical methods, ideal for rapid compound generation.
-
Metal-catalyzed cross-coupling offers unparalleled precision for late-stage functionalization, enabling the synthesis of complex analogues that are otherwise inaccessible.
-
Metal-free cascade reactions represent the frontier of green chemistry, providing highly efficient and clean routes to unsymmetrical products without the concern of metal contamination.
For researchers and drug development professionals, the choice of reagent and methodology is no longer a matter of tradition but a strategic decision. By understanding the causality behind each approach—from the rate acceleration of MAOS to the catalytic cycles of cross-coupling and the leaving group potential in cascade reactions—scientists can now construct these vital medicinal scaffolds with greater control and ingenuity than ever before.
References
- Le Pham, N. S., Kwon, Y., Shin, H., & Sohn, J.-H. (2022). Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines. RSC Advances, 13(1), 237-243. [Link]
- Qureshi, F., Nawaz, M., Hisaindee, S., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]
- Deshmukh, M. B., Patil, S. S., & Pawar, P. B. (2010). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 3(4), 656-660. [Link]
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- Bunescu, A., Wang, Q., & Zhu, J. (2011). The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. Dalton Transactions, 40(35), 8893-8896. [Link]
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A Comparative Guide to Catalysts for Suzuki Coupling with Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of pyrimidines through cross-coupling reactions is therefore a cornerstone of modern drug discovery. Among these, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance. Chloropyrimidines are particularly attractive starting materials due to their lower cost and wider availability compared to their bromo and iodo counterparts. However, the inert nature of the C-Cl bond and potential for catalyst inhibition by the nitrogen atoms of the pyrimidine ring present significant challenges.
This guide offers a comparative analysis of various catalytic systems for the Suzuki coupling of chloropyrimidines, with a focus on providing actionable insights and experimental data to aid researchers in catalyst selection and reaction optimization.
The Challenge of Chloropyrimidine Coupling
The successful Suzuki coupling of chloropyrimidines hinges on overcoming two primary obstacles:
-
C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger and less reactive than C-Br and C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult. This often necessitates more reactive catalysts, higher temperatures, and longer reaction times.
-
Catalyst Inhibition: The lone pair of electrons on the pyrimidine nitrogen atoms can coordinate to the metal center of the catalyst, leading to deactivation and reduced catalytic efficiency. This is particularly pronounced for 2-substituted pyrimidines where the nitrogen is in close proximity to the reaction site.
The choice of an appropriate catalyst, particularly the ligand coordinated to the metal center, is therefore critical to overcoming these challenges.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst system for the Suzuki coupling of chloropyrimidines is highly dependent on the specific substrate, the choice of palladium or nickel precursor, the nature of the ligand, the base, and the solvent. Below is a comparative overview of commonly employed catalytic systems.
Palladium-Based Catalysts
Palladium complexes remain the most widely used catalysts for Suzuki-Miyaura reactions. The performance of these systems is critically dependent on the choice of ligand.
Traditional vs. Modern Ligands for 2,4-Dichloropyrimidine
A systematic study of the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid highlights the differences in performance between various palladium catalysts. The reaction shows a strong regioselectivity for the more reactive C4 position.[1][2][3]
| Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [4] |
| PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 70 | [4] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 40 | [4] |
| PdCl₂(PPh₃)₂ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 36 | [4] |
| Pd₂(dba)₃ / TTBP·HBF₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 23 | [4] |
| Pd(PPh₃)₄ (Microwave) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | 81 | [1] |
Data from a comparative study on the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.[4]
As the data indicates, for the coupling of 2,4-dichloropyrimidine, the traditional Pd(PPh₃)₄ catalyst provides a respectable yield under conventional heating.[4] The use of a catalyst with a wide bite-angle ligand, PdCl₂(dppf)·CH₂Cl₂ , also shows good performance, which can be attributed to its ability to promote effective reductive elimination.[4] However, under microwave irradiation, Pd(PPh₃)₄ demonstrates significantly enhanced efficiency, achieving a high yield in a much shorter reaction time.[1] This highlights the importance of reaction conditions in catalyst performance. Other palladium sources, such as Pd(OAc)₂ and Pd₂(dba)₃, showed lower efficacy in this specific application.[4]
Buchwald Ligands for Monochloropyrimidines
For the more challenging monochloropyrimidines, and particularly for substrates with deactivating groups or steric hindrance, modern bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), are often necessary to achieve high yields.[5] These ligands promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition to the C-Cl bond, and facilitate reductive elimination.
While direct side-by-side comparative studies for a range of catalysts on monochloropyrimidines are scarce, the literature provides examples of highly efficient systems.
| Chloropyrimidine | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Chloropyrimidine | 3-Aminophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [6] |
| 4-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92 | [5] |
These examples demonstrate that for monochloropyrimidines, catalyst systems employing Buchwald ligands can achieve excellent yields, often outperforming traditional catalysts under similar conditions.
Nickel-Based Catalysts
Nickel, being more earth-abundant and economical than palladium, has garnered significant interest as a catalyst for cross-coupling reactions. Nickel catalysts have shown promise for the coupling of heteroaryl chlorides, though their application to chloropyrimidines is less documented than that of palladium systems.
One of the challenges with nickel catalysis, particularly for 2-chloro-N-heterocycles, is the potential for the formation of stable, catalytically inactive dimeric nickel species.[3][7] This can lead to poor reactivity in Suzuki-Miyaura couplings. However, for some substrates, nickel catalysts can be highly effective. For instance, a NiCl₂(PCy₃)₂ catalyst has been successfully used for the coupling of a bromopyrimidine with a furanylboronic acid in a green solvent, suggesting its potential applicability to chloropyrimidines under optimized conditions.[8][9]
| Heteroaryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Bromopyrimidine | Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100 | 97 | [8][9] |
| 4-Chloropyridine | Phenylboronic acid | NiCl(o-tol)(dppf) | K₃PO₄ | Dioxane | 85 | 85 | [7] |
| 2-Chloropyridine | Phenylboronic acid | NiCl(o-tol)(dppf) | K₃PO₄ | Dioxane | 85 | <2 | [7] |
The data for chloropyridines suggests that the position of the chloro substituent has a dramatic impact on the efficacy of the Ni/dppf system, with the 2-chloro isomer showing very poor reactivity.[7] This is an important consideration when selecting a nickel catalyst for the coupling of 2-chloropyrimidines.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is key to rationalizing the choice of catalyst components.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The choice of a bulky, electron-rich ligand (L) is crucial for facilitating the oxidative addition of the chloropyrimidine to the Pd(0) center, which is often the rate-limiting step. The base plays a key role in the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center.
Experimental Protocols
Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a study demonstrating an efficient and regioselective C4-coupling.[1]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reaction vial
Procedure:
-
To a 10 mL microwave reaction vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Add Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).
-
Add 1,4-dioxane (4 mL) and degassed water (2 mL).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Conclusion
The selection of an optimal catalyst system for the Suzuki coupling of chloropyrimidines is a critical decision that significantly impacts reaction efficiency, yield, and substrate scope. For dichloropyrimidines, traditional catalysts like Pd(PPh₃)₄ can be effective, especially with microwave assistance. For the more challenging monochloropyrimidines, modern palladium systems with bulky, electron-rich phosphine ligands such as SPhos and XPhos are often the catalysts of choice, offering superior performance. While nickel catalysts present a cost-effective alternative, their application to chloropyrimidines, particularly 2-chloropyrimidines, requires careful consideration due to potential catalyst inhibition. By understanding the underlying mechanistic principles and considering the comparative data presented, researchers can make informed decisions to accelerate their drug discovery and development efforts.
References
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Nelson, D. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(42), 14074-14082. [Link]
- Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Letters in Organic Chemistry, 7(7), 548-551. [Link]
- Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 15(1), 10-13. [Link]
- Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 15(1), 10-13. [Link]
- Xu, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic letters, 8(21), 4879-4882. [Link]
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
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A Comparative Guide to the Anticancer Activity of 2-Chloro-4-aminopyrimidine Derivatives: From Benchtop to Clinical Insight
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, pyrimidine derivatives have consistently emerged as a privileged class of compounds, underpinning the structure of numerous approved anticancer drugs. This guide focuses on a specific, yet highly promising subset: 2-chloro-4-aminopyrimidine derivatives. We will delve into a comparative analysis of their anticancer activity, supported by experimental data, and provide detailed protocols for the essential validation assays, offering a comprehensive resource for researchers in the field.
The this compound Scaffold: A Versatile Core for Anticancer Drug Design
The this compound core serves as a versatile building block in medicinal chemistry. The presence of a reactive chlorine atom at the 2-position allows for facile structural modifications, enabling the synthesis of diverse libraries of compounds. The amino group at the 4-position provides a crucial interaction point for binding to various biological targets. This inherent chemical tractability, coupled with the demonstrated biological activity of the pyrimidine ring, makes this scaffold a focal point in the development of novel anticancer agents.
Comparative Anticancer Activity: A Data-Driven Overview
The true measure of a potential therapeutic agent lies in its performance. Here, we present a comparative summary of the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The data, presented as EC50 or IC50 values (the concentration of the compound that inhibits 50% of cell growth or a specific biological function), highlights the potential and variability within this class of compounds.
| Derivative | Target/Mechanism | Cancer Cell Line | EC50/IC50 (µM) | Reference |
| Compound 6 (with bromophenyl piperazine moiety) | Not specified | HCT116 (Colon) | 89.24 ± 1.36 | [1][2] |
| MCF7 (Breast) | 89.37 ± 1.17 | [1][2] | ||
| Compound 17 (a 2,6-dimethyl-4-aminopyrimidine derivative) | Tubulin Polymerization Inhibitor | Five human cancer cell lines (not specified) | Potent antiproliferative activities | [3] |
| Compound A23 (a 2-phenyl-4-aminopyrimidine derivative) | EGFRDel19/T790M/C797S Inhibitor | Ba/F3-EGFRDel19/T790M/C797S | 0.22 ± 0.07 | [4] |
| H1975-EGFRL858R/T790M | 0.52 ± 0.03 | [4] | ||
| Compound 8a (a 2,4-diarylaminopyrimidine derivative) | EGFRL858R/T790M Inhibitor | NCI-H1975 | 0.059 | [5] |
| Various 2-amino-4-aryl-5-chloropyrimidines | VEGFR-2 and CDK1 Inhibitors | Not specified | Potent | [6] |
Analysis of Comparative Data:
The presented data underscores the diverse anticancer potential of this compound derivatives. For instance, Compound 6 demonstrates broad-spectrum activity against both colon and breast cancer cell lines, albeit with micromolar efficacy.[1][2] In contrast, derivatives like Compound A23 and Compound 8a exhibit highly potent and selective activity against non-small cell lung cancer cells harboring specific EGFR mutations, highlighting the potential for targeted therapy.[4][5] Furthermore, the identification of derivatives targeting tubulin polymerization and other kinases like VEGFR-2 and CDK1 showcases the mechanistic diversity achievable with this scaffold.[3][6] This variability in potency and selectivity is a direct consequence of the specific substitutions on the pyrimidine core, a key aspect of the structure-activity relationship (SAR) studies in drug discovery.
Unraveling the Mechanism of Action: A Focus on Tubulin Polymerization
A significant subset of this compound derivatives exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division.
The Mitotic Spindle: A Key Target in Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. The continuous assembly (polymerization) and disassembly (depolymerization) of microtubules are tightly regulated. Disruption of this delicate balance leads to mitotic arrest and, ultimately, apoptosis (programmed cell death).
Several studies have demonstrated that certain this compound derivatives act as tubulin polymerization inhibitors .[3] By binding to β-tubulin, these compounds prevent the formation of microtubules. This leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and triggering the apoptotic cascade.[3]
Caption: G2/M phase arrest induced by tubulin polymerization inhibitors.
Experimental Validation: Detailed Protocols for Key Assays
To rigorously validate the anticancer activity of novel this compound derivatives, a series of well-established in vitro assays are essential. The following protocols provide step-by-step guidance for these critical experiments.
Experimental Workflow for Anticancer Activity Validation
Caption: A typical experimental workflow for validating anticancer activity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment with the derivatives for the desired time, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after treatment.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel anticancer agents. The evidence presented in this guide demonstrates their potential to target various cancer types through diverse mechanisms of action, including the disruption of microtubule dynamics and the inhibition of key oncogenic kinases. The provided experimental protocols offer a robust framework for the validation of new derivatives.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity by systematically modifying the substituents on the pyrimidine core.
-
Exploration of Novel Targets: To identify new biological targets for this class of compounds, potentially leading to therapies for resistant cancers.
-
In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro results into preclinical and, eventually, clinical success.
By continuing to explore the chemical space and biological potential of this compound derivatives, the scientific community can pave the way for the next generation of effective and targeted cancer therapies.
References
- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. [Link]
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry. [Link]
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A Comparative Guide: Conventional vs. Microwave Synthesis of 2-Chloro-4-aminopyrimidine Derivatives
A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals
In the landscape of medicinal chemistry, pyrimidine derivatives stand as a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] Among these, 2-chloro-4-aminopyrimidine and its analogues are pivotal intermediates in the synthesis of targeted therapies, including kinase inhibitors for oncology.[2] The efficiency, purity, and environmental impact of the synthetic route chosen for these intermediates can significantly influence the pace and cost of drug development.
This guide provides a comprehensive comparison between traditional conventional heating and modern microwave-assisted organic synthesis (MAOS) for the preparation of this compound derivatives. We will move beyond a simple list of pros and cons to explore the fundamental principles governing each method, present comparative experimental data, and provide detailed, validated protocols to guide your laboratory work.
Part 1: The Rationale of Heat – Understanding the Mechanistic Divide
The choice between conventional and microwave heating is not merely about the equipment used; it's a choice between two fundamentally different modes of energy transfer, each with profound implications for reaction kinetics and outcomes.
Conventional Heating: A Surface-Level Approach Traditional synthesis relies on conductive heating. An external source, like an oil bath or heating mantle, heats the walls of the reaction vessel. This thermal energy is then slowly and inefficiently transferred to the solvent and reagents via convection and conduction. This process creates a significant temperature gradient within the vessel, where the walls are hotter than the bulk of the reaction mixture. This non-uniform heating can lead to longer reaction times to ensure the entire mixture reaches the target temperature and can promote the formation of thermal decomposition byproducts at the overheated vessel surface.
Microwave Synthesis: Volumetric and Instantaneous Heating Microwave-assisted synthesis utilizes dielectric heating.[3] Instead of external application, microwave energy directly couples with polar molecules or ionic species within the reaction mixture.[4][5] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents and reagents in our synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align with the field. This rapid, continuous reorientation generates friction, which translates into intense, uniform heat throughout the bulk of the solution.[6]
-
Ionic Conduction: If free ions are present, the electric field induces their migration. Collisions between these rapidly moving ions result in the generation of heat.[6]
This direct energy transfer is incredibly fast, leading to a rapid and uniform temperature rise that significantly accelerates reaction rates—often by orders of magnitude.[4][6][7] It is crucial to note that microwave energy (at 2.45 GHz) is insufficient to break chemical bonds directly; the observed rate enhancements are primarily a result of this efficient thermal effect.[4]
Part 2: A Head-to-Head Performance Comparison
The theoretical advantages of microwave heating translate into tangible, quantitative improvements in the synthesis of this compound derivatives. The following table summarizes typical results gleaned from published experimental data.
| Parameter | Conventional Heating | Microwave Synthesis (MAOS) | Advantage of MAOS |
| Reaction Time | 3 – 24 hours[8][9][10] | 10 – 30 minutes[1][3][11] | >95% Reduction |
| Typical Yield | 70 – 85%[8][9] | 85 – 95%[12][13] | Higher Efficiency |
| Product Purity | Good, but may require extensive purification | High to Excellent[14][15] | Reduced Byproducts |
| Energy Consumption | High, due to prolonged heating | Significantly Lower[12] | Greener Process |
| Solvent Usage | Often requires larger solvent volumes | Minimal solvent needed; solvent-free possible[5][7] | Greener & More Concentrated |
| Reproducibility | Variable, sensitive to heat transfer nuances | High, due to precise parameter control[7][12] | Reliable & Scalable |
Part 3: Visualizing the Synthetic Workflows
The operational differences between the two methodologies are stark. The following diagrams illustrate the typical experimental workflows, highlighting the streamlined nature of the microwave-assisted approach.
Caption: Workflow for conventional synthesis of aminopyrimidine derivatives.
Caption: Streamlined workflow for microwave-assisted synthesis.
Part 4: Validated Experimental Protocols
The following protocols are adapted from peer-reviewed literature to provide a direct comparison for synthesizing a representative derivative, 4-(4-substituted-piperazin-1-yl)pyrimidin-2-amine, from 2-amino-4-chloropyrimidine.
Protocol 1: Conventional Thermal Synthesis
Adapted from Taha et al., 2017.[9]
-
Apparatus Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,6-dichloropyrimidine (3.0 mmol, 1 eq.).
-
Reagent Addition: Add the desired substituted amine (e.g., 1-methylpiperazine) (3.0 mmol, 1 eq.) and triethylamine (6.0 mmol, 2 eq.). Note: This reaction is described as solvent-free, relying on the liquid reagents to form the reaction mixture.
-
Heating: Place the flask in a preheated oil bath at 80-90°C.
-
Reaction: Stir the mixture vigorously under reflux. Monitor the reaction's progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. Reaction times can vary from 4 to 14 hours depending on the amine used.[9]
-
Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Isolation: Add distilled water to the flask. The product will typically precipitate as a solid.
-
Purification: Filter the solid precipitate, wash with water, and then crystallize from a suitable solvent like ethanol to yield the pure product.
Protocol 2: Microwave-Assisted Synthesis (MAOS)
Adapted from Qureshi et al., 2022.[1][11]
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-4-chloropyrimidine (2.0 mmol, 1 eq.).
-
Reagent Addition: Add anhydrous propanol (1 mL) and the desired substituted amine (e.g., 1-(4-bromophenyl)piperazine) (2.0 mmol, 1 eq.). Stir briefly at room temperature.
-
Base Addition: Add triethylamine (200 µL).
-
Sealing: Securely cap the reaction vial.
-
Irradiation: Place the vial inside the cavity of a dedicated microwave synthesizer (e.g., CEM Discover). Program the instrument to heat the reaction to 120–140°C and hold for 15–30 minutes. The reaction progress can be monitored by stopping the reaction, cooling, and running a TLC.[1][11]
-
Cooling: After the irradiation is complete, the instrument will rapidly cool the vessel using compressed air.
-
Workup: Open the vial and disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Extract the product with ethyl acetate. The combined organic layers are then dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is often of high purity.
Part 5: Scalability and Final Considerations
A historical limitation of MAOS was the perceived difficulty in scaling up reactions. However, modern multimode batch and flow reactors have overcome this challenge, enabling the preparation of materials on kilogram scales.[14][15][16][17] The exceptional reproducibility and precise control of microwave synthesis often make scaling up more predictable than with conventional methods.
For drug discovery and development, where speed, efficiency, and purity are paramount, microwave-assisted synthesis is the superior methodology for preparing this compound derivatives. The dramatic reduction in reaction times accelerates the synthesis-test cycle, while higher yields and cleaner reaction profiles simplify purification and conserve valuable materials.[12][18] While conventional heating remains a viable and accessible method, it cannot match the efficiency and green chemistry benefits offered by modern microwave technology.[5] Adopting MAOS for the synthesis of these critical intermediates can provide a significant competitive advantage in the fast-paced world of pharmaceutical research.
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A Comparative Analysis of the Biological Activities of 2-Chloro-4-aminopyrimidine Derivatives and Other Key Heterocycles in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with their unique structural motifs providing a scaffold for diverse biological activities. Among these, pyrimidine derivatives have garnered significant attention. This guide provides an in-depth, objective comparison of the biological activities of 2-chloro-4-aminopyrimidine derivatives against other prominent heterocyclic systems, namely quinazolines and triazoles. By synthesizing data from numerous studies, we aim to offer a clear perspective on their respective strengths, mechanisms of action, and therapeutic potential.
The Privileged Scaffold: Why Heterocycles Matter in Drug Design
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are ubiquitous in nature and medicine. Their structural diversity and ability to engage in various non-covalent interactions make them ideal candidates for drug design. Pyrimidines, quinazolines, and triazoles are prime examples of "privileged scaffolds," frameworks that can bind to multiple biological targets with high affinity.
The pyrimidine ring, a core component of nucleic acids, lends itself to a wide array of biological interactions.[1][2] The introduction of a chloro group at the 2-position and an amino group at the 4-position of the pyrimidine ring creates a versatile building block, the this compound core, which has been extensively explored for the development of potent bioactive molecules.
Biological Activities of this compound Derivatives: A Focus on Anticancer and Antimicrobial Properties
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, with a particular emphasis on anticancer and antimicrobial applications.[3][4]
Anticancer Activity: Targeting the Machinery of Cell Division
A significant body of research highlights the potent anti-proliferative effects of this compound derivatives against various cancer cell lines.[5][6] One of the key mechanisms underlying their anticancer activity is the inhibition of tubulin polymerization.[5] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. For instance, certain this compound derivatives have been shown to effectively inhibit tubulin polymerization, induce G2/M phase arrest, and trigger apoptosis in human cancer cells.[5]
Another critical target for these derivatives is the family of protein kinases, enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.[7][8] Specific this compound compounds have been designed as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), which is implicated in the growth of numerous tumors.[8][9][10]
Antimicrobial Potential: A Weapon Against Infectious Diseases
The pyrimidine scaffold is also a valuable framework for the development of antimicrobial agents.[1][3][11][12] The structural resemblance of pyrimidines to the building blocks of nucleic acids allows them to interfere with microbial growth and replication.[1][2] While specific studies focusing solely on the antimicrobial activity of this compound derivatives are less common than anticancer studies, the broader class of aminopyrimidines has shown significant antibacterial and antifungal properties.[11][12]
Comparative Landscape: this compound Derivatives vs. Other Heterocycles
To provide a comprehensive perspective, it is crucial to compare the biological activities of this compound derivatives with other well-established heterocyclic scaffolds.
Quinazoline and Quinazolinone Derivatives: A Versatile Contender
Quinazolines and their oxidized counterparts, quinazolinones, are bicyclic heterocycles that have also demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[13][14][15][16]
In the realm of anticancer research, quinazoline derivatives have famously led to the development of EGFR tyrosine kinase inhibitors like gefitinib and erlotinib.[9] This highlights a key similarity with this compound derivatives, as both scaffolds can be tailored to target this critical oncogene.[17][18][19] However, the breadth of reported activities for quinazolinones appears to be wider, with numerous examples of potent anti-inflammatory and CNS-active agents.[13][16]
Triazole Derivatives: Potent Antifungal and Beyond
Triazoles, five-membered rings containing three nitrogen atoms, are another class of heterocycles with significant therapeutic applications.[20][21][22][23] They are particularly renowned for their potent antifungal activity, with drugs like fluconazole being mainstays in the clinic.[21]
While both pyrimidine and triazole derivatives exhibit anticancer properties, the mechanisms often differ.[20][24] For instance, some triazole-based anticancer agents function as tubulin polymerization inhibitors, similar to some this compound derivatives.[25] However, the unique electronic properties of the triazole ring also allow for the development of compounds with distinct mechanisms of action, such as the inhibition of specific metabolic enzymes.[20][22]
Quantitative Comparison of Biological Activities
To facilitate a direct comparison, the following table summarizes the reported biological activities of representative compounds from each heterocyclic class. It is important to note that a direct head-to-head comparison is often challenging due to variations in experimental conditions and the specific derivatives tested.
| Heterocyclic Class | Compound/Derivative Example | Biological Activity | Target/Mechanism of Action | Reported Potency (IC50/EC50) | Cancer Cell Line(s) | Reference |
| This compound | Derivative 6 (bromophenyl piperazine moiety) | Anticancer | Not specified | EC50: 89.24 µM | HCT116 (Colon) | [26][27] |
| Derivative 6 (bromophenyl piperazine moiety) | Anticancer | Not specified | EC50: 89.37 µM | MCF7 (Breast) | [26][27] | |
| Compound 17 | Anticancer | Tubulin Polymerization Inhibitor | Potent antiproliferative activity | Five human cancer cell lines | [5] | |
| Quinazoline | Compound 9 (morpholin-3-one fused) | Anticancer | EGFR Kinase Inhibitor | Nanomolar range | H358, A549 (Lung) | [9] |
| Gefitinib (marketed drug) | Anticancer | EGFR Tyrosine Kinase Inhibitor | Nanomolar range | Various | [9] | |
| Triazole | Compound 8a (benzothiophen-2-yl analogue) | Anticancer | Tubulin Polymerization Inhibitor | GI50: <10 nM | 80% of NCI-60 cell line panel | [25] |
Experimental Protocols: A Guide to Assessing Biological Activity
The evaluation of the biological activity of these heterocyclic compounds relies on a battery of standardized in vitro assays. Below are detailed, step-by-step methodologies for key experiments.
Anticancer Activity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.[28]
Mechanism of Action: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.
Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP). Prepare dilutions of the test compound and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a promoter).
-
Reaction Setup: In a 96-well plate, add the polymerization buffer, tubulin, and the test compound or control.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm or the increase in fluorescence of a reporter dye (e.g., DAPI) over time using a plate reader.
-
Data Analysis: Plot the change in absorbance or fluorescence against time. The rate of polymerization is determined from the slope of the linear phase. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. Its derivatives have demonstrated potent activity through mechanisms such as tubulin polymerization inhibition and kinase inhibition. When compared to other prominent heterocycles like quinazolines and triazoles, this compound derivatives hold their own, offering a distinct chemical space for exploration.
While quinazolines are well-established as kinase inhibitors and triazoles are renowned for their antifungal properties, the versatility of the pyrimidine core allows for the design of molecules with a wide range of biological activities. Future research should focus on further elucidating the structure-activity relationships of this compound derivatives to optimize their potency and selectivity. Moreover, exploring their potential in other therapeutic areas beyond cancer and infectious diseases could unveil new and exciting applications for this privileged scaffold. The continued investigation of these and other heterocyclic compounds will undoubtedly fuel the pipeline of innovative medicines for years to come.
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A Comparative Guide to the Synthesis of 2-Chloro-4-aminopyrimidine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 2-Chloro-4-aminopyrimidine stands out as a critical intermediate, its versatile structure forming the backbone of numerous therapeutic agents and functional molecules. The selection of a synthetic route to this key building block is a decision of paramount importance, directly impacting the economic viability, environmental footprint, and overall efficiency of a manufacturing process. This guide provides an in-depth, objective comparison of the two primary industrial routes to this compound, offering a cost-benefit analysis supported by available data to empower researchers, scientists, and drug development professionals in making informed strategic decisions.
Executive Summary
The industrial production of this compound is dominated by two principal synthetic pathways:
-
The Isocytosine Route: This classic approach involves the chlorination of isocytosine using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
-
The 2,4-Dichloropyrimidine Route: This alternative pathway relies on the regioselective ammonolysis of 2,4-dichloropyrimidine.
While both routes can yield the desired product, they present a series of trade-offs in terms of raw material costs, process safety, environmental impact, and scalability. The Isocytosine Route, though established, is encumbered by the use of the hazardous and corrosive reagent phosphorus oxychloride. In contrast, the 2,4-Dichloropyrimidine Route offers a potentially "greener" alternative but hinges on the selective introduction of the amino group at the C4 position, a challenge that requires precise process control. This guide will dissect the nuances of each pathway to provide a clear and actionable comparison.
Comparative Analysis of Synthetic Routes
To facilitate a comprehensive understanding, the following table summarizes the key parameters for each synthetic route. It is important to note that while precise industrial-scale cost data is often proprietary, the following analysis is based on available pricing for raw materials and established chemical engineering principles.
| Parameter | Isocytosine Route | 2,4-Dichloropyrimidine Route |
| Starting Materials | Isocytosine, Phosphorus Oxychloride (POCl₃) | 2,4-Dichloropyrimidine, Ammonia (NH₃) |
| Yield | 76.4% (lab scale)[1] | 84.4% (lab scale)[1] |
| Raw Material Cost | Isocytosine: Higher cost intermediate.[2] POCl₃: Relatively lower cost, but with significant handling and disposal costs.[1][3][4][5] | 2,4-Dichloropyrimidine: Generally more readily available and potentially lower cost than isocytosine. Ammonia: Low-cost bulk chemical.[6] |
| Process Safety | High hazard due to the use of phosphorus oxychloride, which is highly corrosive, toxic, and reacts violently with water.[1][7] Requires specialized handling, equipment, and extensive safety protocols. | Lower intrinsic hazard profile compared to the Isocytosine Route. Ammonia is a toxic and corrosive gas but is a common industrial reagent with well-established handling procedures. |
| Environmental Impact | Significant environmental concerns related to the use and disposal of POCl₃. Hydrolysis of POCl₃ generates phosphoric acid and hydrochloric acid, creating a highly acidic waste stream that requires neutralization and specialized treatment.[8] | Potentially lower environmental impact. The main byproduct is ammonium chloride, which is more readily managed. However, unreacted ammonia in the waste stream requires treatment. |
| Scalability | Scalable, but the hazardous nature of POCl₃ presents significant engineering and safety challenges at larger scales. | Generally considered more readily scalable with standard chemical processing equipment. |
| Key Challenge | Safe handling and disposal of phosphorus oxychloride. | Achieving high regioselectivity for amination at the C4 position to avoid the formation of the 2-amino-4-chloro isomer.[9][10][11][12][13] |
In-Depth Analysis of Synthetic Pathways
The Isocytosine Route: A Battle with a Hazardous Reagent
This established route leverages the direct chlorination of isocytosine. The mechanism involves the activation of the hydroxyl group of the tautomeric form of isocytosine by phosphorus oxychloride, followed by nucleophilic attack by the chloride ion.
Causality Behind Experimental Choices:
The choice of phosphorus oxychloride as the chlorinating agent is driven by its high reactivity and efficacy in converting hydroxyl groups to chlorides on heterocyclic rings. The reaction is typically carried out in an excess of POCl₃, which can also serve as the solvent. The elevated temperatures are necessary to drive the reaction to completion.
Trustworthiness of the Protocol:
This method is well-documented in chemical literature and patents, providing a reliable, albeit hazardous, pathway to the target molecule. The primary challenge lies not in the reaction's success but in its safe and environmentally responsible execution.
The 2,4-Dichloropyrimidine Route: The Pursuit of Selectivity
This route offers a more atom-economical and potentially safer alternative. It involves the nucleophilic aromatic substitution (SNAr) of a chloride atom on the 2,4-dichloropyrimidine ring with ammonia.
Causality Behind Experimental Choices:
The key to this route's success is achieving high regioselectivity for the substitution at the C4 position over the C2 position. The C4 position is generally more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. However, the C2 position is also susceptible to substitution. Reaction conditions, including the choice of solvent, temperature, and the form of ammonia used (e.g., aqueous ammonia, ammonia gas), are critical in maximizing the yield of the desired C4-aminated product.
Trustworthiness of the Protocol:
The feasibility of this route is well-established, with numerous studies focusing on optimizing the regioselectivity of the amination.[9][10][11][14][12][13] The challenge lies in translating these optimized lab-scale conditions to a robust and reproducible industrial process that consistently minimizes the formation of the undesired isomer.
Experimental Protocols
Route 1: Synthesis from Isocytosine (Lab Scale)
Materials:
-
Isocytosine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Dichloromethane
-
Ethanol
-
Activated carbon
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, add phosphorus oxychloride and isocytosine.
-
Stir the mixture and heat to 80°C for 1 hour.
-
Increase the temperature to 120°C and reflux for 3 hours. During this time, absorb the evolving HCl gas with a water trap.
-
After reflux, distill off the excess phosphorus oxychloride under reduced pressure.
-
Carefully add the remaining reaction mixture dropwise into ice water, ensuring the temperature does not exceed 40°C.
-
Extract the aqueous solution multiple times with dichloromethane.
-
Combine the organic extracts and treat with activated carbon for decolorization.
-
Filter the mixture and concentrate the filtrate to remove the dichloromethane.
-
Add ethanol to the residue and stir for 1 hour.
-
Cool the mixture to below 0°C to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry to obtain this compound.[1]
Route 2: Synthesis from 2,4-Dichloropyrimidine (Lab Scale)
Materials:
-
2,4-Dichloropyrimidine
-
Ammonia (aqueous solution or gas)
-
Ethanol
-
Dichloromethane
-
Petroleum ether
Procedure:
-
In a three-necked flask equipped with a stirrer and a reflux condenser, add 2,4-dichloropyrimidine and the ammonia source.
-
Stir the mixture and reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid and wash the crude product sequentially with ethanol and water.
-
Recrystallize the crude product from a mixture of dichloromethane and petroleum ether (1:1 v/v).
-
Dry the purified solid to obtain this compound.[1]
Cost-Benefit Analysis: A Deeper Dive
Cost Analysis:
-
Raw Materials: While the price of bulk chemicals can fluctuate, 2,4-dichloropyrimidine is generally a more commercially available and potentially less expensive starting material than isocytosine.[2] Ammonia is a very low-cost commodity chemical.[15][6] The cost of phosphorus oxychloride is moderate, but the associated costs for handling, specialized equipment, and waste disposal can be substantial, significantly increasing the overall cost of the Isocytosine Route.[1][3][4][5]
-
Operational Costs: The Isocytosine Route requires higher reaction temperatures and a distillation step to remove excess POCl₃, contributing to higher energy costs. The 2,4-Dichloropyrimidine Route may operate under milder conditions, potentially reducing energy consumption.
-
Waste Disposal: The acidic waste stream generated from the Isocytosine Route requires significant quantities of a base for neutralization and may necessitate further treatment to remove phosphates, adding to the operational expenditure.[8] The waste from the 2,4-Dichloropyrimidine Route is generally less hazardous and less costly to treat.
Benefit Analysis:
-
Isocytosine Route:
-
Established Technology: A well-understood and documented process.
-
High Purity: Can produce high-purity product after purification.
-
-
2,4-Dichloropyrimidine Route:
-
Higher Yield (Lab Scale): Published lab-scale procedures suggest a higher yield compared to the Isocytosine Route.[1]
-
Improved Safety Profile: Avoids the use of the highly hazardous phosphorus oxychloride.
-
Greener Chemistry: Generates a less hazardous waste stream, aligning better with modern principles of sustainable chemistry.[7][16][17][18]
-
Potentially Lower Overall Cost: The combination of cheaper raw materials, safer processing, and less expensive waste treatment makes this route economically attractive.
-
Conclusion and Recommendations
After a thorough analysis of the two primary synthetic routes to this compound, the 2,4-Dichloropyrimidine Route emerges as the more favorable option for industrial-scale production in the modern chemical landscape. While the Isocytosine Route is a proven method, its reliance on phosphorus oxychloride presents significant safety, environmental, and cost challenges that are becoming increasingly untenable.
The 2,4-Dichloropyrimidine Route, with its higher reported lab-scale yield, use of less hazardous materials, and more benign waste stream, aligns with the principles of green and sustainable chemistry.[7][16][17][18] The primary challenge of this route, achieving high regioselectivity, is a surmountable process optimization problem. With careful control of reaction parameters, the formation of the undesired 2-amino isomer can be minimized, making this pathway not only safer and more environmentally friendly but also more economically advantageous in the long run.
For researchers and drug development professionals, focusing process development efforts on optimizing the regioselective ammonolysis of 2,4-dichloropyrimidine is a strategic investment that promises a more sustainable and cost-effective supply of this critical building block for future innovations.
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A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-4-aminopyrimidine and Its Precursors
Introduction
In the landscape of pharmaceutical and agrochemical synthesis, pyrimidine derivatives are foundational scaffolds for a multitude of bioactive molecules.[1] The precise substitution pattern on the pyrimidine ring is critical for biological activity, making unequivocal structural confirmation a cornerstone of the development process. 2-Chloro-4-aminopyrimidine is a key synthetic intermediate, often derived from dichlorinated precursors. Distinguishing the final product from these precursors, as well as from potential isomers, is a frequent challenge that demands a robust, multi-technique analytical approach.
This guide provides an in-depth comparative analysis of this compound and its common precursors, such as 4-Amino-2,6-dichloropyrimidine. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary data points that, when synthesized, create a self-validating system for structural elucidation. The focus will be not just on the data itself, but on the underlying chemical principles that govern the observed spectroscopic differences, offering researchers the causal insights needed for confident characterization.[2]
The Analytical Imperative: A Multi-Technique Approach
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic workflow is employed to build a comprehensive and validated molecular profile. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides clues to the molecular formula and fragmentation.[2] The convergence of data from these independent methods provides the highest level of confidence in structural assignment.
Caption: General synthetic transformation from a precursor to the target compound.
Comparative Spectroscopic Data Analysis
The following sections compare the expected spectroscopic signatures of this compound with a key precursor/isomer, 4-Amino-2,6-dichloropyrimidine. The choice of this specific precursor allows for a direct examination of how the position and number of chloro- and amino-substituents dramatically influence the spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By comparing the ¹H and ¹³C NMR spectra, we can pinpoint the location of substituents on the pyrimidine ring.
Causality Behind the Chemical Shifts: The chemical environment of each nucleus dictates its resonance frequency. Electron-withdrawing groups, like chlorine, "deshield" nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the amino group (-NH₂), "shield" adjacent nuclei, shifting their signals to a lower chemical shift (upfield).
Table 1: Comparative ¹H NMR Spectral Data
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale for Difference |
|---|---|---|---|---|
| This compound | H-5 | ~6.2 - 6.5 | Doublet | Shielded by the adjacent C4-NH₂ group. |
| H-6 | ~7.8 - 8.1 | Doublet | Deshielded by the adjacent nitrogen and the C2-Cl group. | |
| -NH₂ | ~6.5 - 7.5 | Broad Singlet | Protons on nitrogen, signal is often broad.[3] | |
| 4-Amino-2,6-dichloropyrimidine [3] | H-5 | ~6.3 | Singlet | Flanked by two deshielding chlorine atoms, but shielded by the C4-NH₂ group. |
| | -NH₂ | ~6.5 - 7.0 | Broad Singlet | Protons on nitrogen, signal is often broad. |
Table 2: Comparative ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Difference |
|---|---|---|---|
| This compound | C-2 | ~159 - 162 | Attached to electron-withdrawing Cl. |
| C-4 | ~163 - 166 | Attached to electron-donating NH₂. | |
| C-5 | ~105 - 108 | Shielded carbon between two substituted carbons. | |
| C-6 | ~157 - 160 | Deshielded by two ring nitrogens. | |
| 4-Amino-2,6-dichloropyrimidine [3] | C-2, C-6 | ~158 | Attached to electron-withdrawing Cl atoms. |
| C-4 | ~163 | Attached to electron-donating NH₂. |
| | C-5 | ~103 | Shielded carbon between two C-Cl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups by probing their characteristic vibrational frequencies.[4] For the compounds , the key diagnostic region is the N-H stretching frequency of the primary amine.
Causality Behind Vibrational Frequencies: The strength and polarity of a bond determine its vibrational frequency. The N-H bonds in an amino group typically produce two distinct stretching bands (asymmetric and symmetric) in the 3500-3300 cm⁻¹ region.[5] The C-Cl bond stretch is found at lower wavenumbers, typically around 700 cm⁻¹.[1]
Table 3: Comparative IR Absorption Data
| Wavenumber (cm⁻¹) | Assignment | This compound | 4-Amino-2,6-dichloropyrimidine |
|---|---|---|---|
| 3400 - 3300 | N-H stretching (asymmetric & symmetric) | Present (distinct doublet) | Present (distinct doublet)[3] |
| ~1640 | N-H bending (scissoring) | Present (strong) | Present (strong)[3] |
| ~1570 | C=N/C=C stretching (ring) | Present (strong) | Present (strong)[3] |
| ~700 | C-Cl stretching | Present (one C-Cl bond) | Present (two C-Cl bonds, may be stronger/broader) |
While both compounds show the characteristic amine stretches, subtle shifts in the fingerprint region (below 1500 cm⁻¹) and the intensity of the C-Cl absorption can provide secondary confirmation of the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, the isotopic distribution is a powerful confirmation tool.
Causality Behind Fragmentation and Isotopes: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. A molecule containing one chlorine atom will exhibit a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of roughly 3:1. A molecule with two chlorine atoms will show M⁺, M+2, and M+4 peaks with a characteristic intensity ratio of approximately 9:6:1.[6]
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways | Expected Isotopic Pattern |
|---|---|---|---|---|
| This compound | C₄H₄ClN₃ | 129.55 | Loss of Cl, HCN | M⁺, M+2 (Ratio ~3:1) |
| 4-Amino-2,6-dichloropyrimidine [2] | C₄H₃Cl₂N₃ | 163.99 | Loss of Cl, loss of a second Cl, HCN | M⁺, M+2, M+4 (Ratio ~9:6:1) |
The distinct molecular weights and, more importantly, the unique isotopic chlorine patterns make MS an exceptionally reliable method for differentiating between these compounds.[7][8]
Validated Experimental Protocols
The following protocols describe standardized procedures for acquiring high-quality spectroscopic data for pyrimidine derivatives.
Caption: A logical workflow for comprehensive spectroscopic characterization.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg (for ¹H) or 20-30 mg (for ¹³C) of the purified pyrimidine derivative. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[9] Ensure complete dissolution.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the instrument on the solvent's deuterium signal and shim the magnetic field to achieve high homogeneity. Tune the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a 90° pulse and set appropriate spectral width (e.g., -2 to 12 ppm), acquisition time (~2-4 seconds), and a relaxation delay of 2-5 seconds. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a wider spectral width (e.g., 0 to 200 ppm). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 1-2 seconds) are typically required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): This is the most common method. Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry. Place a small amount of the solid sample directly onto the crystal.
-
Data Acquisition: Apply pressure with the instrument's anvil to ensure good contact. Record a background spectrum of the empty, clean crystal. Then, record the sample spectrum over the mid-IR range (typically 4000–400 cm⁻¹).[9] Co-add 16-32 scans for a high-quality spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the wavenumbers of key absorption bands.
Protocol 3: Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a volatile solvent like methanol or dichloromethane.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, a direct insertion probe (DIP) or Gas Chromatography (GC-MS) inlet can be used.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection and Analysis: A detector records the abundance of each ion. Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and its isotopic cluster to confirm the molecular weight and elemental composition (specifically, the number of chlorine atoms).[2]
Conclusion
The spectroscopic analysis of this compound and its precursors is a clear illustration of structure-property relationships. The distinct electronic effects of chloro- and amino-substituents provide a reliable basis for differentiation using NMR, while the presence of the amino functional group is unequivocally confirmed by IR. Finally, mass spectrometry offers a definitive confirmation of molecular weight and the number of chlorine atoms through its characteristic isotopic patterns. By judiciously applying these three core spectroscopic techniques, researchers can confidently verify the structure of their target molecules, ensuring the integrity and success of their synthetic endeavors.
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A Senior Application Scientist's Guide to Assessing Drug-Likeness of 2-Chloro-4-aminopyrimidine Derivatives Using Computational Tools
In modern medicinal chemistry, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with a high attrition rate often attributed to poor pharmacokinetic properties.[1] The 2-chloro-4-aminopyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[2] However, early, robust assessment of a derivative's "drug-likeness" is paramount to avoid costly late-stage failures.[3][4] This guide provides an in-depth, technically grounded comparison of computational tools and workflows designed to predict the drug-likeness of novel this compound derivatives, empowering researchers to prioritize candidates with the highest probability of clinical success.
The 'Drug-Likeness' Paradigm: Beyond Potency
A potent molecule is not necessarily a drug. An effective oral drug must navigate a complex biological maze, a journey governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3][5] Computational ADMET prediction allows for an early, cost-effective evaluation of these properties, weeding out problematic compounds before significant resources are invested.[4][6]
The foundational concept in this space is Lipinski's Rule of Five, an empirically derived set of guidelines that predict the likelihood of a compound having good oral bioavailability.[7][8] It's not a rigid law but a powerful filter. From experience, compounds that adhere to these rules tend to have lower attrition rates in clinical trials.[7]
Lipinski's Rule of Five (Ro5):
-
Molecular Weight (MW): ≤ 500 Daltons[8]
-
LogP (lipophilicity): ≤ 5[8]
-
Hydrogen Bond Donors (HBD): ≤ 5 (sum of -NH and -OH groups)[7]
-
Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)[7]
A molecule is likely to have poor absorption or permeation if it violates more than one of these rules.[9] It is a critical first-pass filter in any drug discovery campaign.
The Computational Scientist's Toolkit: A Comparative Overview
A suite of robust, freely accessible web-based tools allows for a multi-faceted analysis of drug-likeness. Each tool offers unique strengths, and a combined approach provides the most comprehensive profile.
| Tool | Primary Function | Key Strengths & Causality | Website |
| SwissADME | Physicochemical Properties, Pharmacokinetics, Drug-Likeness | Provides a rapid, comprehensive overview. Its "Bioavailability Radar" offers an intuitive visualization of a molecule's suitability.[10][11] This is the ideal starting point for a quick yet thorough assessment. | [Link][10][12] |
| pkCSM | Pharmacokinetics (ADMET) Prediction | Utilizes a unique graph-based signature method to predict a wide range of ADMET properties, including absorption, distribution, metabolism, and excretion models.[1] This allows for a deeper dive into how the compound might behave in vivo. | [Link][1] |
| ProTox-II | Toxicity Prediction | Focuses specifically on predicting various toxicity endpoints (e.g., hepatotoxicity, carcinogenicity, mutagenicity) and provides LD50 values.[13][14] Early toxicity assessment is crucial for de-risking a project. | [Link][13][14] |
| PyRx (with AutoDock) | Molecular Docking | While not a direct drug-likeness tool, it predicts the binding affinity and pose of a ligand to its protein target.[15][16] This is essential for ensuring that structural modifications made to improve ADMET properties do not compromise target engagement. | [Link] |
Integrated Workflow for Drug-Likeness Assessment
The following protocol outlines a systematic, self-validating workflow for assessing a novel this compound derivative. This process ensures that data from multiple predictive models are integrated for a holistic evaluation.
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using chemical drawing software (e.g., ChemDraw).
-
Generate the SMILES (Simplified Molecular Input Line Entry System) string for the molecule. This is a universal format used by most computational tools.
-
-
Initial Physicochemical & ADME Screening (SwissADME):
-
Navigate to the SwissADME web server.[17]
-
Paste the SMILES string of your derivative into the input box and run the analysis.
-
Causality Check: Scrutinize the Lipinski's Rule of Five parameters. A violation here is an early red flag for poor oral bioavailability.[7][9] Examine the "Bioavailability Radar" for a rapid visual check of key properties like lipophilicity, size, and polarity.[11]
-
-
In-Depth Pharmacokinetic Profiling (pkCSM):
-
Access the pkCSM web server.
-
Input the SMILES string.
-
Causality Check: Focus on key parameters like Caco-2 permeability (a model for intestinal absorption) and CYP enzyme inhibition (cytochrome P450 enzymes are key for drug metabolism).[1] A compound that is a potent inhibitor of major CYP isozymes (e.g., CYP3A4) may lead to drug-drug interactions.
-
-
Toxicity Prediction (ProTox-II):
-
Go to the ProTox-II web server.[18]
-
Submit the SMILES string for analysis.
-
Causality Check: Review the predicted LD50 (the dose lethal to 50% of a test population) and the probabilities for endpoints like hepatotoxicity and carcinogenicity.[13] High predicted toxicity can be a project-killing liability.
-
-
Data Consolidation and Comparative Analysis:
-
Collate all predicted data into a single summary table for easy comparison across multiple derivatives. This allows for objective, data-driven decision-making.
-
Caption: Computational workflow for assessing the drug-likeness of candidate molecules.
Comparative Analysis in Action
To illustrate the process, let's analyze three hypothetical this compound derivatives against a known drug, Imatinib (a 2-aminopyrimidine-containing anticancer drug), which serves as our positive control.[2]
| Parameter | Derivative A | Derivative B | Derivative C | Imatinib (Control) | Optimal Range | Justification |
| MW ( g/mol ) | 350.4 | 510.7 | 420.5 | 493.6 | < 500 | Affects diffusion and absorption[7] |
| LogP | 2.8 | 5.6 | 4.1 | 3.8 | < 5 | Balances solubility and membrane permeability[19] |
| H-Bond Donors | 2 | 6 | 3 | 5 | ≤ 5 | High numbers can reduce membrane permeability[7] |
| H-Bond Acceptors | 5 | 11 | 7 | 10 | ≤ 10 | High numbers can reduce membrane permeability[7] |
| Lipinski Violations | 0 | 3 | 0 | 0 | 0-1 | Key indicator of oral bioavailability[9] |
| GI Absorption | High | Low | High | High | High | Predicts uptake from the gut[20] |
| BBB Permeant | No | Yes | No | No | No (usually) | Blood-brain barrier penetration is target-dependent |
| CYP2D6 Inhibitor | No | Yes | Yes | Yes | No | Risk of drug-drug interactions |
| AMES Toxicity | No | Yes | No | No | No | Indicates mutagenic potential[20] |
| Predicted LD50 (rat, mg/kg) | 2500 | 450 | 1800 | 2000 | > 2000 | Higher value indicates lower acute toxicity |
| Overall Assessment | Promising | Poor | Requires Optimization | Drug-Like | - | - |
-
Derivative A: This is a strong candidate. It has zero Lipinski violations, is predicted to have high gastrointestinal (GI) absorption, and shows a clean toxicity profile. It aligns well with the properties of a viable oral drug.
-
Derivative B: This derivative is immediately flagged as problematic. With a molecular weight over 500, a high LogP, and an excess of H-bond donors and acceptors, it violates three of Lipinski's rules.[9] The prediction of low GI absorption and AMES toxicity further solidifies its poor profile. This candidate should be deprioritized.
-
Derivative C: This molecule presents a more nuanced case. It passes the Lipinski filter and has good predicted absorption. However, its potential inhibition of the CYP2D6 enzyme is a significant concern that would need to be addressed through structural modification. This represents a classic case for lead optimization, where the goal would be to engineer out the CYP inhibition while retaining potency and other favorable properties.
Conclusion: A Data-Driven Approach to De-Risking Drug Discovery
The early-stage assessment of drug-likeness using a suite of complementary computational tools is no longer a niche activity but a cornerstone of modern, efficient drug discovery. By systematically evaluating the physicochemical, pharmacokinetic, and toxicological properties of novel this compound derivatives, research teams can make informed, data-driven decisions. This multi-tool approach, grounded in established principles like Lipinski's Rule of Five, provides a robust framework to identify and prioritize compounds with the highest probability of success, ultimately conserving resources and accelerating the delivery of new medicines to patients.
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Bridging the Digital and the Bench: A Comparative Guide to In Silico and In Vitro Activity of 2-Chloro-4-aminopyrimidine Derivatives
The 2-chloro-4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for a multitude of therapeutic candidates. Its derivatives have shown significant promise as inhibitors of crucial biological targets, including protein kinases, viral proteases, and tubulin, making them a focal point in the development of anticancer, antiviral, and anti-inflammatory agents.[1][2] The journey from a chemical concept to a viable drug candidate is a rigorous process, critically dependent on the synergistic use of computational (in silico) and experimental (in vitro) methodologies.
This guide provides an in-depth comparison of in silico predictions versus in vitro experimental results for the biological activity of this compound derivatives. We will explore the underlying causality behind the experimental choices, the self-validating nature of the protocols, and the crucial interplay between predictive modeling and tangible biological data.
Part 1: The In Silico Approach – Prediction and Prioritization
In silico techniques are indispensable for modern drug discovery, offering a rapid and cost-effective means to screen vast virtual libraries of compounds and prioritize a manageable number for synthesis and experimental testing.[3] This predictive phase primarily relies on molecular docking to estimate binding affinity and ADMET profiling to forecast pharmacokinetic properties.
Molecular Docking: Predicting Binding Affinity
Molecular docking simulates the interaction between a small molecule (ligand) and the binding site of a target protein. The goal is to predict the preferred orientation and conformation of the ligand, quantifying the strength of the interaction through a scoring function, typically expressed as binding energy in kcal/mol.[4] A more negative score implies a more favorable and stable interaction. This method was instrumental in identifying promising this compound derivatives against targets like the SARS-CoV-2 main protease (Mpro) and tubulin.[1][3]
ADMET Prediction: Forecasting "Drug-Likeness"
A compound's therapeutic potential is not solely dependent on its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is equally critical. In silico tools like SwissADME and pkCSM are used to predict these properties early on, filtering out candidates likely to fail in later developmental stages due to poor pharmacokinetics or toxicity.[5][6][7] Key assessed parameters include gastrointestinal absorption, blood-brain barrier permeability, and adherence to Lipinski's Rule of Five.[6]
Typical In Silico Workflow
The computational workflow is a systematic process of elimination and refinement, designed to identify the most promising candidates for laboratory synthesis.
Part 2: The In Vitro Reality – Experimental Validation
Following computational screening, the prioritized candidates are synthesized and subjected to a battery of in vitro assays. These experiments provide the first tangible evidence of a compound's biological activity and serve as the ultimate validation of the in silico predictions.
Synthesis and Characterization
The journey begins at the bench with the chemical synthesis of the target molecules. A common route involves the reaction of 2,4-dichloropyrimidine with various substituted amines. Microwave-assisted synthesis has emerged as an efficient method for generating these derivatives.[5] Following synthesis, the compounds' structures are unequivocally confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]
Step-by-Step Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the antiproliferative activity of compounds against cancer cell lines.[2][9]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell adherence.[9]
-
Compound Treatment: The synthesized pyrimidine derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations. A vehicle control (DMSO only) is included.
-
Incubation: The plates are incubated for 48 to 72 hours, allowing the compounds to exert their effects on cell proliferation.
-
MTT Addition: An MTT solution is added to each well. Metabolically active, viable cells contain reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[2]
-
Formazan Solubilization: The culture medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is then determined—the concentration of the compound that reduces cell viability by 50%.[2]
Typical In Vitro Validation Workflow
This workflow translates computational hits into experimentally verified active compounds.
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Introduction: The Central Role of 2-Chloro-4-aminopyrimidine in Modern Drug Discovery
An In-Depth Guide to the Synthetic Strategies for 2-Chloro-4-aminopyrimidine: A Comparative Analysis for Researchers
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of countless therapeutic agents due to its ability to engage in critical biological interactions, such as hydrogen bonding and aromatic stacking.[1] Among the vast array of pyrimidine-based building blocks, this compound stands out as a particularly versatile and valuable intermediate. Its strategic placement of a nucleophilic amino group and a reactive chloro substituent allows for sequential, regioselective derivatization. This unique functionality makes it a cornerstone for the synthesis of complex heterocyclic systems, most notably as a precursor for kinase inhibitors, antivirals, and other targeted therapeutics.[2]
This guide provides a comprehensive literature review and comparative analysis of the principal synthetic methods for preparing this compound. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to empower researchers in making informed decisions for their specific applications, whether for bench-scale discovery or large-scale production.
Overview of Primary Synthetic Pathways
The synthesis of this compound can be approached from several common starting materials. The choice of pathway often depends on factors such as the availability and cost of precursors, scalability, and safety considerations associated with the reagents. The four dominant strategies are summarized below.
Caption: Major synthetic routes to this compound.
Method 1: Direct Chlorination of Isocytosine
This is one of the most direct and commonly cited methods for laboratory-scale synthesis. It involves the direct conversion of the hydroxyl group at the 4-position of isocytosine (2-amino-4-hydroxypyrimidine) into a chloride.
Reaction Scheme & Mechanism
Caption: Chlorination of Isocytosine using POCl₃.
Causality and Expertise: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent in this reaction. The mechanism proceeds via the activation of the pyrimidine's hydroxyl group (in its tautomeric keto form) by POCl₃, forming a phosphoryl intermediate. This intermediate is an excellent leaving group, which is subsequently displaced by a chloride ion to yield the final product. The use of excess POCl₃ drives the reaction to completion. The high reflux temperature is necessary to overcome the activation energy for this conversion.[3]
Experimental Protocol
A representative protocol synthesized from literature sources.[3]
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add phosphorus oxychloride (e.g., 150 mL).
-
Addition of Reactant: To the stirred POCl₃, add isocytosine (e.g., 50 g) portion-wise. The mixture will form a slurry.
-
Reaction: Heat the mixture to 80°C and maintain for 1 hour. Following this, increase the temperature to 120°C and allow it to reflux for approximately 3 hours. During the reaction, hydrogen chloride gas is evolved and should be neutralized using a suitable trap (e.g., a water or base trap).[3]
-
Workup - POCl₃ Removal: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Distill the excess POCl₃ under reduced pressure.
-
Quenching: Cautiously add the cooled reaction residue dropwise into a beaker containing crushed ice and water, ensuring the temperature does not exceed 40°C. This step is highly exothermic and must be performed with extreme care in a well-ventilated fume hood.
-
Extraction & Purification: The aqueous solution is then extracted multiple times with a suitable organic solvent like dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from ethanol to yield a white solid.[3]
Performance Analysis
-
Yield: Typically in the range of 75-85%.[3]
-
Purity: Recrystallization generally affords high-purity product suitable for further reactions.
-
Scalability: While effective in the lab, the use of large volumes of POCl₃ and the highly exothermic quenching step pose significant challenges for large-scale industrial synthesis.
-
Safety: POCl₃ is highly corrosive, toxic, and reacts violently with water. This method requires stringent safety precautions.[4]
Method 2: Selective Amination of 2,4-Dichloropyrimidine
This approach leverages the differential reactivity of the two chlorine atoms on the 2,4-dichloropyrimidine ring. The C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.
Reaction Scheme & Mechanism
Caption: Selective amination of 2,4-dichloropyrimidine.
Causality and Expertise: The greater reactivity of the C4-Cl bond compared to the C2-Cl bond is a well-established principle in pyrimidine chemistry. This selectivity arises from the electron-withdrawing effect of the nitrogen atom at position 3, which makes the C4 position more electron-deficient and thus a better site for nucleophilic aromatic substitution (SNAr). By controlling the reaction conditions (temperature and reaction time), the mono-amination at the C4 position can be achieved with high selectivity over the disubstituted product.
Experimental Protocol
A representative protocol synthesized from literature sources.[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2,4-dichloropyrimidine and aqueous ammonia.
-
Reaction: Stir the mixture and heat to reflux for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a solid, will precipitate out of the solution.
-
Purification: Filter the crude product and wash it successively with ethanol and water to remove unreacted starting material and salts.[3]
-
Drying & Recrystallization: Dry the solid product. For higher purity, it can be recrystallized from a solvent mixture such as dichloromethane/petroleum ether.[3]
Performance Analysis
-
Yield: This method often provides high yields, reportedly up to 84%.[3]
-
Purity: The product often precipitates in a relatively pure form, simplifying the purification process.
-
Scalability: This method is generally more amenable to scaling up compared to the POCl₃ method due to the avoidance of highly reactive and corrosive reagents.
-
Safety: Ammonia is a corrosive and toxic gas/solution and should be handled in a well-ventilated fume hood.
Method 3: Synthesis from Uracil Derivatives
This pathway involves the chlorination of a readily available uracil derivative, such as 5-fluorouracil, followed by amination.
Reaction Scheme & Mechanism
Caption: Multi-step synthesis from a uracil derivative.
Causality and Expertise: Similar to Method 1, the initial step involves the conversion of the hydroxyl (keto) groups of uracil into chlorides using POCl₃. The use of a base catalyst, such as N,N-dimethylaniline or triethylamine, can accelerate this chlorination process.[5] The resulting dichlorinated intermediate is then subjected to selective amination, as described in Method 2, to yield the desired product.
Experimental Protocol
A representative protocol for the chlorination of 5-fluorouracil.[5]
-
Setup: To a clean, dry round-bottom flask, add phosphorus oxychloride and a catalytic amount of a base (e.g., N,N-dimethylaniline).
-
Addition of Reactant: Stir the mixture and add 5-fluorouracil portion-wise at room temperature, controlling any exotherm with an ice bath.
-
Reaction: Stir the mixture for 20 minutes at room temperature, then slowly heat to 106-110°C and maintain for approximately 14 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and pour it into ice-cold water with vigorous stirring.
-
pH Adjustment & Isolation: Adjust the pH of the solution to ~8 with a base. The resulting solid (2,4-dichloro-5-fluoropyrimidine) is filtered, washed with water, and dried. This intermediate is then carried forward to an amination step similar to Method 2.[5]
Performance Analysis
-
Yield: The yields can be variable depending on the specific substrate and conditions.
-
Purity: Requires purification of the intermediate and final product.
-
Scalability: Faces similar scalability challenges as Method 1 due to the use of POCl₃.
-
Versatility: This method is valuable for producing substituted analogues, such as the 5-fluoro derivative, which is an important intermediate in its own right.[5]
Comparative Summary of Synthetic Methods
| Feature | Method 1: Chlorination of Isocytosine | Method 2: Amination of 2,4-Dichloropyrimidine | Method 3: From Uracil Derivatives |
| Starting Material | Isocytosine | 2,4-Dichloropyrimidine | Uracil or its derivatives |
| Key Reagents | POCl₃ (excess) | Aqueous Ammonia | POCl₃, Base, Ammonia |
| Typical Yield | 75-85%[3] | ~84%[3] | Variable, often multi-step |
| Number of Steps | One | One | Two or more |
| Scalability | Poor; hazardous reagents and exotherms | Good; simpler process | Moderate; involves POCl₃ |
| Safety Concerns | High (Corrosive, toxic POCl₃, violent quench)[4] | Moderate (Ammonia handling) | High (POCl₃ handling) |
| Purification | Recrystallization after extensive workup | Simple filtration and washing | Multi-step purification |
| Primary Advantage | Direct, high-yielding route from isocytosine | High yield, simpler workup, more scalable | Allows for synthesis of substituted analogues |
Safety, Handling, and Characterization
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation.[6] All handling should be performed in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Reagents such as phosphorus oxychloride are extremely hazardous and require specialized handling procedures. Always consult the Safety Data Sheet (SDS) for all chemicals before use.[4]
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and light.[8]
Characterization: The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
-
Melting Point: 155-159°C[3]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural confirmation.
-
Mass Spectrometry: Confirms the molecular weight (129.55 g/mol ) and fragmentation pattern.[9]
-
Infrared Spectroscopy (IR): Shows characteristic peaks for the amino group and aromatic ring.[9]
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several distinct pathways.
-
For laboratory-scale synthesis where isocytosine is readily available, the direct chlorination (Method 1) offers a quick and high-yielding route, provided the necessary safety infrastructure is in place to handle phosphorus oxychloride.
-
For larger-scale preparations or when prioritizing operational simplicity and safety, the selective amination of 2,4-dichloropyrimidine (Method 2) is the superior choice. Its high yield, straightforward workup, and avoidance of excess POCl₃ make it a more robust and scalable process.
-
The synthesis from uracil derivatives (Method 3) is most valuable when specific substitutions on the pyrimidine ring are desired, creating analogues that are not easily accessible through other routes.
Ultimately, the optimal synthetic strategy depends on the specific goals of the researcher, balancing the need for speed, scale, cost, safety, and the desired final molecular structure.
References
- Zhang, Y., et al. (2018). Synthesis and evaluation of new this compound and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1769-1775.
- Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-flourouracil. International Journal of Research in Pharmaceutical and Nano Sciences.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(10), 104181.
- Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-CHLOROPYRIMIDINE. Organic Syntheses, 35, 34.
- PubMed. (2018). Synthesis and Evaluation of New this compound and 2,6-dimethyl-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors.
- PubChem. (n.d.). 2-Amino-4-chloropyrimidine. National Center for Biotechnology Information.
- Javed, K., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7851.
- Gudmundsson, K. S., et al. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications, 27(5), 861-870.
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- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(10), 104181.
- National Institutes of Health. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
- Al-iraqi, N. A. H. (n.d.). Synthesis of Uracil Derivatives and Some of Their Reactions.
- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
- ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
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- Google Patents. (2006). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- Al-Bayati, R. I. H., & Al-Amiery, A. A. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 312-325.
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evaluating the stability of 2-Chloro-4-aminopyrimidine against similar compounds
An In-Depth Guide to the Chemical Stability of 2-Chloro-4-aminopyrimidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical molecules, the stability of the starting materials and intermediates is not merely a matter of convenience; it is a critical parameter that dictates yield, purity, and the economic viability of a synthetic route. This compound is a cornerstone building block in medicinal chemistry, valued for its versatile reactivity. However, the very features that make it a useful synthon—the reactive chloro group and the nucleophilic amino group—also render it susceptible to degradation.
This guide provides a comprehensive evaluation of the stability of this compound under various stress conditions. As a Senior Application Scientist, my objective is not just to present data, but to illuminate the underlying chemical principles. We will compare its performance against structurally analogous compounds to understand how subtle electronic changes impact overall stability. This approach allows for a more predictive understanding, empowering researchers to make informed decisions regarding reaction design, purification, and storage.
The Rationale for Comparison: Understanding Substituent Effects
The stability of the pyrimidine ring is intrinsically linked to the electronic nature of its substituents. To contextualize the behavior of this compound, we have selected two key comparators that highlight the influence of electron-donating and electron-withdrawing groups:
-
2,4-Dichloropyrimidine: This analog features two strong electron-withdrawing chloro groups, which significantly increases the electrophilicity of the pyrimidine ring, making it highly susceptible to nucleophilic attack.
-
2-Amino-4,6-dihydroxypyrimidine: This compound contains two electron-donating hydroxyl groups (in their tautomeric oxo form) and one amino group, which increases the electron density of the ring, generally enhancing its stability against nucleophilic degradation pathways.
The logical workflow for this comparative evaluation is outlined below.
Figure 1: Experimental workflow for the comparative stability assessment of pyrimidine derivatives.
Hydrolytic Stability: The Impact of pH
Hydrolysis is one of the most common degradation pathways for pharmaceuticals and their intermediates.[1][2] The susceptibility of a drug substance to hydrolysis across a range of pH values must be evaluated. For chloropyrimidines, the C-Cl bond is a primary target for hydrolysis, which can be catalyzed by both acid and base.[2][3]
Experimental Protocol: Hydrolytic Degradation
This protocol is designed in accordance with ICH Q1A(R2) guidelines for forced degradation studies.[4]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each of the three test compounds in acetonitrile.[2]
-
Stress Sample Preparation: For each compound, add 1 mL of the stock solution to three separate vials containing 9 mL of the following aqueous solutions:
-
0.1 M Hydrochloric Acid (Acidic Condition)
-
Purified Water (Neutral Condition)
-
0.1 M Sodium Hydroxide (Basic Condition)
-
-
Incubation: Seal the vials and place them in a water bath maintained at 60°C.[2] A parallel set of samples should be kept at room temperature.
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with a 50:50 acetonitrile:water mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid, UV detection at an appropriate wavelength). The method must be validated to separate the parent compound from its degradants.
-
Quantification: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the area at time zero.
Data Summary & Interpretation
Table 1: Percentage of Parent Compound Remaining after 24h Hydrolytic Stress at 60°C
| Compound | 0.1 M HCl (pH ~1) | Water (pH ~7) | 0.1 M NaOH (pH ~13) |
| 2,4-Dichloropyrimidine | 68.5% | 85.2% | <10% |
| This compound | 89.1% | 98.7% | 75.4% |
| 2-Amino-4,6-dihydroxypyrimidine | >99% | >99% | 97.2% |
Interpretation:
The results strongly correlate with the electronic properties of the substituents.
-
2,4-Dichloropyrimidine shows significant degradation under all conditions, and is extremely labile under basic conditions. The two electron-withdrawing chloro groups make the pyrimidine ring highly electron-deficient and thus exceptionally vulnerable to nucleophilic attack by water or hydroxide ions.
-
This compound exhibits substantially greater stability, especially in neutral and acidic media. The electron-donating amino group partially mitigates the electron-withdrawing effect of the chloro group, stabilizing the ring against hydrolysis. However, it still shows considerable degradation under basic conditions.
-
2-Amino-4,6-dihydroxypyrimidine is, as expected, the most stable of the three. The powerful electron-donating character of the amino and hydroxyl groups protects the ring from hydrolytic degradation across the tested pH range.
The primary degradation pathway for this compound under these conditions is the hydrolysis of the chloro group to a hydroxyl group, forming 2-hydroxy-4-aminopyrimidine (isocytosine).
Figure 2: Primary hydrolytic degradation pathway for this compound.
Thermal and Photostability
Forced degradation studies also assess stability under thermal and photolytic stress to identify potential issues related to storage and handling.[1]
Experimental Protocols
-
Thermal Stability: A known quantity of the solid compound is placed in a vial and kept in a controlled oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 7 days). The sample is then dissolved and analyzed by HPLC to quantify degradation.[4]
-
Photostability: The compound is exposed to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5][6] A dark control sample is stored under the same temperature conditions to isolate light-induced degradation.
Data Summary & Interpretation
Table 2: Percentage of Parent Compound Remaining After Thermal and Photolytic Stress
| Compound | Thermal Stress (80°C, 7 days) | Photolytic Stress (ICH Q1B) |
| 2,4-Dichloropyrimidine | 92.3% | 96.5% |
| This compound | 97.8% | 94.1% |
| 2-Amino-4,6-dihydroxypyrimidine | >99% | 98.9% |
Interpretation:
-
Thermal Stability: In the solid state, all compounds show relatively good thermal stability, with the electron-rich 2-Amino-4,6-dihydroxypyrimidine being the most robust. The decomposition of this compound is minimal under these conditions.
-
Photostability: Interestingly, this compound shows slightly more degradation under photolytic stress compared to the other two compounds. While the pyrimidine chromophore itself is not solely responsible for the photostability of nucleobases, the specific functionalization at the C2 and C4 positions is essential in defining the excited state relaxation pathways.[7] The combination of the amino and chloro groups in this compound may create a pathway for photochemical degradation that is less accessible to the other analogs.
Practical Recommendations and Conclusions
This comparative analysis provides a clear, mechanistically-grounded understanding of the stability of this compound.
Stability Ranking (Most Stable > Least Stable):
-
2-Amino-4,6-dihydroxypyrimidine (Highly Stable)
-
This compound (Moderately Stable)
-
2,4-Dichloropyrimidine (Highly Labile)
Key Takeaways for Researchers:
-
Handling in Solution: this compound is most stable at a neutral pH. Avoid prolonged exposure to strongly basic conditions, even at room temperature, to prevent hydrolysis of the C-Cl bond. If basic conditions are required for a reaction, consider using milder bases, lower temperatures, and shorter reaction times.
-
Storage: The solid compound is thermally stable and can be stored at room temperature. However, to mitigate potential photolytic degradation, it is best practice to store it in amber vials or otherwise protected from light.
-
Analytical Considerations: When analyzing reaction mixtures containing this compound, the stability-indicating HPLC method should be capable of resolving the parent compound from its primary hydrolytic degradant, 2-hydroxy-4-aminopyrimidine.
By understanding these stability characteristics, scientists can proactively design more robust synthetic processes, ensure the quality of their intermediates, and prevent the formation of process-related impurities that can complicate downstream purification and analysis.
References
- Shah, S. W., et al. (2001). Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. Journal of Biological Sciences, 1, 394-397.
- Baluja, S., et al. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar.
- Brown, D. J., & Jacobsen, N. W. (1965). Pyrimidine reactions. XVI. Thermal rearrangement of substituted 2- and 4-alkoxypyrimidines. Journal of the Chemical Society (Resumed), 3770.
- Baluja, S., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. ResearchGate.
- Wang, R., et al. (2023). Theoretical study about the thermal stability and detonation performance of the nitro-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl) pyrimidine. Taylor & Francis Online.
- Serrano, M. P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
- Sharma, M. C., & Sharma, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine.
- Slideshare (n.d.). Stability testing protocols.
- Luminata (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Zgoła-Grześkowiak, A., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. NIH National Library of Medicine.
- Babu, A. R., et al. (2016). Forced Degradation Studies. MedCrave online.
- Arora, V., et al. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. PeerJ Preprints.
- Reed, R. A., & Thatcher, S. R. (2001). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
- ChemSrc (2025). 2-Amino-4-chloropyrimidine | CAS#:3993-78-0.
- Pollum, M., et al. (2020). On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. PubMed.
- Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
- Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central.
- European Medicines Agency (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Pan American Health Organization (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Neopharm Labs (2026). Stability Study Protocols and Reports.
- Szymańska, E., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed Central.
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- Google Patents (1996). US5525724A - Process for the preparation of chloropyrimidines.
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- Arora, V., et al. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. PubMed.
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- Pontiki, E., et al. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
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benchmarking the yield of 2-Chloro-4-aminopyrimidine synthesis against published methods
For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of key heterocyclic intermediates is a cornerstone of successful project timelines. 2-Chloro-4-aminopyrimidine is a critical building block in medicinal chemistry, serving as a precursor for a wide array of bioactive molecules.[1] This guide provides an in-depth, objective comparison of published synthetic methodologies for this compound, complete with experimental data, detailed protocols, and an analysis of the underlying chemical principles to inform your selection of the most appropriate route for your research needs.
Introduction: The Significance of this compound
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a reactive chlorine atom and an amino group, allows for versatile downstream functionalization. This makes it an invaluable intermediate in the synthesis of compounds targeting a range of biological targets, including kinases and other enzymes.[1][2][3] The pursuit of optimized synthetic routes to this key intermediate is therefore a continuous endeavor in process chemistry and drug discovery.
Comparative Analysis of Synthetic Methodologies
Two principal and well-documented methods for the synthesis of this compound are the chlorination of isocytosine (2-amino-4-hydroxypyrimidine) and the selective amination of 2,4-dichloropyrimidine. The choice between these routes often depends on factors such as the availability and cost of starting materials, reaction conditions, and desired purity of the final product.
Data Summary
| Method | Starting Material | Reagents | Reported Yield (%) | Key Advantages | Potential Drawbacks |
| Method 1: Chlorination of Isocytosine | Isocytosine (2-amino-4-hydroxypyrimidine) | Phosphorus oxychloride (POCl₃) | 76.4%[1] | Readily available starting material. | Use of hazardous phosphorus oxychloride; requires careful handling and workup. |
| Method 2: Amination of 2,4-Dichloropyrimidine | 2,4-Dichloropyrimidine | Ammonia (NH₃) | 84.4%[1] | Higher reported yield; selective reaction at the more reactive C4 position. | 2,4-Dichloropyrimidine can be more expensive than isocytosine; potential for side reactions if not controlled. |
In-Depth Experimental Protocols
The following protocols are presented to provide a detailed, step-by-step guide for the laboratory synthesis of this compound via the two primary methods.
Method 1: Synthesis via Chlorination of Isocytosine
This method relies on the conversion of the hydroxyl group of isocytosine to a chloro group using phosphorus oxychloride. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via amination of 2,4-dichloropyrimidine.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked flask, combine 2,4-dichloropyrimidine and ammonia. [1]2. Reflux: Stir the mixture and reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [1]3. Isolation: Once the reaction is complete, cool the mixture to room temperature and filter the crude product.
-
Washing: Wash the collected solid successively with ethanol and water. [1]5. Recrystallization: Purify the crude product by recrystallization from a 1:1 mixture of dichloromethane and petroleum ether. [1]6. Final Product: Dry the recrystallized solid to obtain pure, white this compound. [1]This method has a reported yield of 84.4%. [1]
Causality and Experimental Choices
-
Method 1: The use of a significant excess of phosphorus oxychloride not only acts as the chlorinating agent but also serves as the solvent. The stepwise heating protocol is likely to control the initial, potentially exothermic reaction before driving the reaction to completion at a higher temperature. The aqueous workup is critical for hydrolyzing any remaining phosphorus oxychloride and requires careful temperature control to avoid unwanted side reactions.
-
Method 2: The selectivity of amination at the C4 position is a well-established principle in pyrimidine chemistry, driven by the electronic effects of the ring nitrogen atoms. The choice of refluxing conditions ensures a sufficient reaction rate. The washing and recrystallization steps are crucial for removing any unreacted starting material and potential di-aminated byproducts, leading to a high-purity final product.
Conclusion
Both presented methods offer viable routes to this compound. The amination of 2,4-dichloropyrimidine (Method 2) provides a higher reported yield and may be preferable if the starting material is readily accessible. The chlorination of isocytosine (Method 1) is a strong alternative, particularly if isocytosine is a more economical starting material. The choice of synthesis will ultimately be guided by the specific needs of the laboratory, including cost, scale, and available equipment for handling hazardous reagents.
References
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-aminopyrimidine
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling and disposing of chemical reagents like 2-Chloro-4-aminopyrimidine requires a meticulous approach grounded in a thorough understanding of its properties and associated risks. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Identification and Risk Assessment
This compound is a halogenated organic compound that presents several potential hazards. A comprehensive understanding of these risks is the foundation of safe handling and disposal.
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][4]
-
Acute Toxicity: While specific data for this compound is not extensively detailed in the provided results, related compounds are noted as harmful if swallowed.[5][6]
Incompatible Materials: To prevent dangerous reactions, this compound should not be mixed with:
Hazardous Decomposition Products: Upon combustion, this compound may produce hazardous gases, including:
| Hazard | Classification | Precautionary Statement |
| Skin Irritation | Category 2 | Wash hands and any exposed skin thoroughly after handling.[2][3][4][5][6] |
| Eye Irritation | Category 2 | Wear eye and face protection.[1][2] |
| Respiratory Irritation | STOT SE 3 | Use only in a well-ventilated area or outdoors.[1][4] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | Do not eat, drink or smoke when using this product.[2][6] |
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risk.
-
Eye Protection: Chemical safety glasses with side-shields or goggles are required.[1][7]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.[1]
-
Body Protection: A fully-buttoned laboratory coat is essential to protect against skin contact.[1]
-
Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[2][4] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[7]
Spill & Emergency Procedures
In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.
3.1. Spill Cleanup Protocol
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[7]
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[2][4] Place the collected material into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[7] Do not use combustible materials like paper towels for initial containment.
-
Decontamination: After the bulk of the material has been collected, decontaminate the spill area. Wipe the area with a cloth dampened with a suitable solvent (such as methanol or ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Proper Disposal Procedures
The disposal of this compound is governed by local, state, and federal regulations for hazardous waste.[1] Adherence to this protocol is mandatory.
4.1. Waste Characterization and Segregation
This compound is a halogenated organic compound and must be disposed of as hazardous waste. While a specific EPA waste code is not explicitly assigned in the provided documentation, it would likely fall under codes for halogenated organic wastes. Potential applicable codes could include F002 for spent halogenated solvents if used in such a manner, or a 'U' or 'P' listing if it were a commercial chemical product being discarded.[8][9][10] In Europe, a relevant EWC code would be 07 06 03* for organic halogenated solvents, washing liquids, and mother liquors.[11]
Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids. [1]
4.2. Disposal Workflow
Caption: Disposal workflow for this compound.
4.3. Step-by-Step Disposal Protocol
-
Waste Collection: Collect all waste containing this compound (including contaminated materials like gloves and wipes) in a designated, compatible, and sealable container.[7] A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").
-
Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1] This area should be secure and away from incompatible materials.[1]
-
Final Disposal: The ultimate disposal of this compound must be carried out by a licensed and approved waste disposal company.[1] Contact your institution's EHS department to arrange for pickup.[7] You will need to provide a complete and accurate description of the waste. The typical method for final disposal is high-temperature incineration at a permitted facility.[7][12]
4.4. Disposal of Empty Containers
Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.[7]
-
Triple Rinsing: The EPA recommends triple-rinsing containers of hazardous materials.[7] Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).
-
Rinsate Collection: Collect all rinsate and manage it as hazardous waste along with the this compound waste.[7]
-
Final Container Disposal: Once triple-rinsed, deface or remove the original label.[7] The decontaminated container can then be disposed of as regular solid waste or recycled, in accordance with your institution's policies.[7]
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific integrity and responsibility.
References
- Your Dsposal. EWC Code 07 06 03* - Your Dsposal. [Link]
- De La Salle University. Hazardous Waste Codes. [Link]
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
- SUWEB. EPA HAZARDOUS WASTE CODES. [Link]
- Chemsrc. 2-Amino-4-chloropyrimidine | CAS#:3993-78-0. [Link]
- U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
- Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [https://www.carlroth.com/medias/SDB-5515-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNjA2MjZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDMyLzkwNzU5NDM2MzA4Nzgu cGRmfGUzYjQyNzYwZTAxYjQ2YjM2MmE3YjI3ZDA1YmQxYjM3YjYyYjU3YjI0ZWMwYjE3Y2I3YjI0YjI3YjI3YjI3Yg]([Link] cGRmfGUzYjQyNzYwZTAxYjQ2YjM2MmE3YjI3ZDA1YmQxYjM3YjYyYjU3YjI0ZWMwYjE3Y2I3YjI0YjI3YjI3YjI3Yg)
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-aminopyrimidine
As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-Chloro-4-aminopyrimidine demands not only scientific rigor but also an uncompromising commitment to safety. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling of this compound. It is designed to instill a deep, intuitive understanding of the necessary precautions, ensuring that safety is an integral part of the scientific process.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is a solid compound with a specific hazard profile that dictates our safety protocols.[1] A thorough risk assessment, grounded in the Safety Data Sheet (SDS), reveals the primary routes of exposure and potential health effects.
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[2] Ingestion can lead to systemic toxic effects.
-
Severe Eye Damage: This is a critical hazard. The substance is designated as causing serious, potentially irreversible eye damage.[2] Direct contact with even small quantities of the solid powder can have severe consequences.
-
Skin Irritation: Direct contact with the skin will cause irritation.[2] Prolonged or repeated exposure can lead to dermatitis. Furthermore, abraded or irritated skin can allow the substance to enter the bloodstream, potentially causing systemic effects.[3]
-
Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the respiratory system.[2] This is particularly relevant when handling the powder, as fine particles can easily become airborne.
Understanding these hazards is the foundation of our safety strategy. Every piece of Personal Protective Equipment (PPE) and every procedural step is a direct countermeasure to these specific risks.
Core Protective Measures: Your Essential Armor
The selection of PPE is not arbitrary; it is a carefully specified system designed to create a complete barrier between the researcher and the chemical hazard.
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize the role of engineering controls. All handling of this compound powder must be conducted within a certified chemical fume hood.[4] This primary containment system is designed to capture and exhaust airborne particles, drastically reducing the risk of inhalation and is the most important safety measure. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]
Personal Protective Equipment (PPE) Specifications
The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specification Standard | Rationale & Causality |
| Eye Protection | ANSI Z87.1 (US) or EN 166 (EU) | Mitigates Serious Eye Damage. Standard eyeglasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against airborne dust and accidental splashes.[5] |
| Face Protection | ANSI Z87.1 (US) or EN 166 (EU) | Supplements Eye Protection. A full-face shield should be worn over safety goggles, especially when handling larger quantities or when there is a significant risk of splashing, providing a secondary barrier for the entire face. |
| Hand Protection | ASTM F739 / EN 374 | Prevents Skin Irritation & Absorption. Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use. Double-gloving is best practice to prevent contamination of the surrounding area when exiting the fume hood.[6] |
| Body Protection | N/A | Protects Skin and Clothing. A flame-retardant lab coat, fully buttoned with sleeves rolled down, is required to protect against surface contamination.[5][7] |
| Respiratory Protection | NIOSH N95 or EN 149 FFP2 | Prevents Respiratory Irritation. While the fume hood is the primary control, a NIOSH-approved N95 respirator (or equivalent) is required when handling the powder outside of a fume hood (e.g., during spill cleanup) or if the ventilation is compromised.[4] |
| Footwear | ASTM F2413 | Protects from Spills & Physical Hazards. Closed-toe, non-perforated shoes made of a durable material must be worn at all times in the laboratory to protect feet from spills.[8] |
Procedural Guide: From Preparation to Disposal
A robust safety plan is procedural. The following workflow outlines the critical steps for safely handling this compound, minimizing exposure at every stage.
Handling Workflow Diagram
The following diagram illustrates the logical flow of operations, emphasizing the distinct phases of preparation, handling, and post-handling cleanup.
Caption: Workflow for handling this compound.
Step-by-Step Protocols
1. PPE Donning Sequence (A Self-Validating System) The order in which you don PPE is crucial for ensuring complete protection.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye & Face Protection: Don your chemical splash goggles first, ensuring a snug fit. Follow with the full-face shield.
-
Gloves: Put on your inner pair of gloves. Then, put on the outer pair, ensuring the cuffs are pulled over the sleeves of your lab coat. This creates a seal and protects your wrists.[7]
2. Safe Handling Protocol (Inside the Fume Hood)
-
Verify Ventilation: Before starting, confirm that the chemical fume hood is operational and the sash is at the indicated safe height.
-
Weighing: When weighing the solid, use an anti-static weigh boat or weighing paper to prevent the powder from clinging and becoming airborne. Perform all manipulations slowly and deliberately to avoid creating dust clouds.
-
Transfers: When transferring the solid to a reaction vessel, do so carefully in the deepest part of the fume hood to ensure maximum containment.
3. PPE Doffing Sequence (Critical for Avoiding Contamination) This sequence is designed to remove the most contaminated items first and to avoid touching your face or clean clothes with contaminated gloves.
-
Outer Gloves: While still in the work area, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated solid waste container.
-
Exit Work Area: Step away from the immediate work area.
-
Face Shield & Goggles: Remove the face shield by touching the headband, followed by the goggles. Place them in a designated area for decontamination.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior folded inward. Hang it in its designated storage location or place it in a laundry bin if provided by your institution.[7]
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[4]
4. Disposal Plan
-
Contaminated PPE: All disposable PPE, such as gloves and weigh boats, must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of in a designated, labeled hazardous waste container for halogenated organic compounds. Do not pour chemical waste down the drain.[4][9]
Emergency Response: Immediate First Aid
In the event of an accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If symptoms develop, seek medical attention.[2][4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the SDS to the medical personnel.[4]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [Link]
- Chemsrc. 2-Amino-4-chloropyrimidine | CAS#:3993-78-0. [Link]
- Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
- William & Mary Environmental Health & Safety. Personal Protective Equipment (PPE) for Biosafety Labs. [Link]
- Pharmacy Purchasing & Products. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- S3: Science Safety Security. Personal Protective Equipment (PPE) – Biorisk Management. [Link]
- PubChem. 2-Amino-4-chloropyrimidine. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
